Mechanism of Action: (-)-Conduritol B & Conduritol B Epoxide (CBE)
This guide details the mechanism of action for (-)-Conduritol B and its pharmacologically dominant derivative, Conduritol B Epoxide (CBE) . While the alkene form (Conduritol B) acts as a competitive inhibitor, the epoxid...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the mechanism of action for (-)-Conduritol B and its pharmacologically dominant derivative, Conduritol B Epoxide (CBE) . While the alkene form (Conduritol B) acts as a competitive inhibitor, the epoxide form (CBE) is the industry-standard "suicide substrate" used to model lysosomal storage disorders.
A Technical Guide for Drug Development & Lysosomal Biology [1]
Executive Summary
(-)-Conduritol B is a cyclic polyol (cyclitol) that functions as a structural mimic of D-glucose. Its primary utility in modern research lies in its epoxide derivative, Conduritol B Epoxide (CBE) , a potent, irreversible, active-site-directed inhibitor of Acid
-Glucosidase (GCase/GBA1) .
By covalently binding to the catalytic nucleophile of GCase, CBE creates a "chemical knockout" of the enzyme, inducing the accumulation of glucosylceramide (GlcCer). This mechanism is the gold standard for generating phenotypic models of Gaucher Disease (GD) and Parkinson’s Disease (PD) in vitro and in vivo.
Key Mechanistic Features:
Target: Lysosomal Acid
-Glucosidase (EC 3.2.1.45).
Mode of Inhibition: Mechanism-Based Inactivation ("Suicide Inhibition").
Selectivity: High affinity for GBA1; off-target inhibition of GBA2 and
-glucosidase occurs only at high concentrations (>100 µM).
Chemical Identity & Structural Basis
To understand the mechanism, one must distinguish between the scaffold and the warhead.
Feature
(-)-Conduritol B (Alkene)
Conduritol B Epoxide (CBE)
Structure
Cyclohex-5-ene-1,2,3,4-tetrol
1,2-anhydro-myo-inositol
Role
Competitive Inhibitor
Irreversible Inactivator
Mechanism
Transition State Mimicry
Active Site Alkylation
Stability
Stable
Reactive Electrophile
Stereochemical Mimicry
The hydroxyl configuration of (-)-Conduritol B aligns spatially with the hydroxyls of D-glucose at positions C2, C3, and C4.
Substrate Mimicry: The enzyme recognizes the conduritol ring as a glucosyl cation.
Transition State Analogy: The unsaturated double bond (in the alkene) or the epoxide ring (in CBE) forces the ring into a half-chair or boat conformation, mimicking the oxocarbenium ion transition state of glycoside hydrolysis.
Mechanism of Action: The "Suicide" Attack
The inhibition of GCase by CBE is not a simple equilibrium event; it is a multi-step catalytic catastrophe for the enzyme.
The Active Site Environment
Human GCase employs a double-displacement mechanism involving two key catalytic residues:
Glu340 (Nucleophile): Attacks the anomeric carbon.
Glu235 (Acid/Base): Protonates the leaving group.
Step-by-Step Inactivation Pathway
Recognition & Binding (
): CBE enters the GCase active site. The hydroxyl groups form hydrogen bonds with the enzyme's specificity pocket, positioning the epoxide ring directly above the catalytic nucleophile (Glu340).
Nucleophilic Attack (
): The carboxylate oxygen of Glu340 attacks the epoxide carbon (analogous to the anomeric carbon of glucose).
Ring Opening & Alkylation: The epoxide ring opens, likely assisted by protonation from Glu235 . This results in the formation of a stable ester bond between the inhibitor and the enzyme.
Dead-End Complex: Unlike a natural substrate, the resulting covalent adduct cannot be hydrolyzed. The enzyme is permanently "tagged" and deactivated.
Visualization of Signaling & Inhibition
The following diagram illustrates the kinetic pathway of GCase inhibition by CBE compared to natural substrate hydrolysis.
Figure 1: Kinetic bifurcation of GCase activity. The natural cycle (top) regenerates the enzyme, while CBE (bottom) traps it in a covalent dead-end.
Experimental Protocols for Researchers
Protocol A: Determination of Inhibition Constants (
and
)
To validate the mechanism in a new biological system, you must distinguish between reversible and irreversible inhibition.
Reagents:
Recombinant human GCase (Imiglucerase or Velaglucerase alfa).
Substrate: 4-Methylumbelliferyl
-D-glucopyranoside (4-MU-Glc).
Inhibitor: Conduritol B Epoxide (CBE).[1][2][3][4][5][6][7][8][9][10]
Workflow:
Incubation: Incubate GCase with varying concentrations of CBE (0, 1, 5, 10, 50, 100 µM) in citrate-phosphate buffer (pH 5.2).
Time Points: Aliquot samples at
minutes.
Dilution: Immediately dilute aliquots 100-fold into buffer containing saturating substrate (3 mM 4-MU-Glc) to stop further binding.
Measurement: Measure fluorescence (Ex 365 nm / Em 445 nm) to determine residual enzyme activity.
Analysis: Plot
vs. Time. The slope gives .
Plot
vs. [CBE] to determine (affinity) and (max inactivation rate).
Protocol B: Induction of "Chemical Gaucher" Model in Cell Culture
This protocol generates a validated lysosomal storage phenotype in SH-SY5Y or fibroblast cells.
Seeding: Seed cells at 50% confluency in DMEM + 10% FBS.
Treatment: Treat cells with 50–100 µM CBE .
Note: CBE is stable in media for ~24-48 hours. Replenish every 2 days for long-term inhibition.
LC-MS/MS: Quantify accumulation of Glucosylceramide (GlcCer) and Glucosylsphingosine (Lyso-Gb1).
Western Blot: Check for upregulation of
-synuclein (Parkinson's link).
Quantitative Data Summary
The following table summarizes the inhibitory potency of CBE across relevant enzymes. Note the selectivity window for GBA1.
Enzyme Target
Source
IC50 / Ki
Inhibition Type
Acid -Glucosidase (GBA1)
Human (Recombinant)
IC50: 4.2 - 9.5 µM
Irreversible
Acid -Glucosidase (GBA1)
Murine (Brain)
Ki: ~50 µM
Irreversible
Non-lysosomal GCase (GBA2)
Human
IC50: > 100 µM
Reversible/Mixed
Cytosolic -Glucosidase
Mammalian
Insensitive
N/A
-Glucosidase
Lysosomal
IC50: ~100 µM
Competitive
Data Source: Compiled from Tocris Bioscience and kinetic studies [1, 2].
Applications in Drug Development
Chaperone Screening: CBE-treated cells are used to screen for Pharmacological Chaperones (e.g., Ambroxol) that can refold mutant GCase. The CBE creates a "stress test" baseline.
Substrate Reduction Therapy (SRT): Used to validate inhibitors of Glucosylceramide Synthase (GCS). If an SRT drug works, it should prevent GlcCer accumulation even in the presence of CBE.
Neurodegeneration Research: CBE mice exhibit
-synuclein aggregation, linking lysosomal dysfunction to Parkinsonian pathology.
References
Tocris Bioscience. "Conduritol B epoxide: Biological Activity and Chemical Properties." Catalog No. 5396. Link
Premkumar, L., et al. "X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide.[8] Implications for Gaucher disease." Journal of Biological Chemistry, 280(25), 23815-23819.[8] Link
Kuo, C.L., et al. "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling." FEBS Journal, 286(3), 584-600. Link
Santa Cruz Biotechnology. "Conduritol B Epoxide (CBE) Product Information." sc-201356. Link
MedChemExpress. "Conduritol B epoxide: GCase Inhibitor Mechanism and Protocols." Link
The Pivotal Role of (-)-Conduritol B Epoxide in Glycobiology and Lysosomal Storage Disease Research: A Technical Guide
This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals on the multifaceted applications of (-)-Conduritol B, with a primary focus on its epoxide derivative, Con...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals on the multifaceted applications of (-)-Conduritol B, with a primary focus on its epoxide derivative, Conduritol B Epoxide (CBE). We will delve into its fundamental mechanism of action, its critical role in modeling lysosomal storage diseases like Gaucher disease, its utility as a chemical probe in glycobiology, and its foundational importance in the development of novel therapeutics.
Introduction: Unveiling the Power of a Cyclitol Epoxide
(-)-Conduritol B is a polyhydroxylated cyclohexene, a member of the conduritol family of natural products. However, it is its synthetic derivative, Conduritol B Epoxide (CBE), that has garnered significant attention in the scientific community. CBE is a potent, mechanism-based, and irreversible inhibitor of β-glucosidases, a class of enzymes responsible for hydrolyzing β-glycosidic linkages.[1][2] Its structural resemblance to glucose allows it to specifically target the active site of these enzymes.[1] This unique property has made CBE an indispensable tool for studying the pathophysiology of diseases where β-glucosidase activity is compromised and for exploring the broader functions of these enzymes in cellular processes.
Mechanism of Action: A Covalent Embrace
The inhibitory prowess of CBE lies in its ability to form a stable, covalent bond with a key catalytic residue within the active site of β-glucosidases.[3] Specifically, the epoxide ring of CBE is susceptible to nucleophilic attack by the catalytic glutamate or aspartate residue of the enzyme. This reaction leads to the opening of the epoxide ring and the formation of a covalent ester linkage between the inhibitor and the enzyme, thereby permanently inactivating it.[4]
The crystal structure of human acid β-glucosidase (glucocerebrosidase, GBA) in complex with CBE has confirmed that the inhibitor binds to the catalytic nucleophile, Glu340.[4][5] This irreversible binding effectively blocks the enzyme's ability to process its natural substrates.[1][3]
Technical Guide: Discovery, Mechanism, and Synthesis of (-)-Conduritol B
Executive Summary (-)-Conduritol B is a chiral cyclitol (cyclohex-5-ene-1,2,3,4-tetrol) of paramount importance in lysosomal biology. Unlike its meso-counterparts (Conduritol A and D), the B-isomer possesses unique stere...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(-)-Conduritol B is a chiral cyclitol (cyclohex-5-ene-1,2,3,4-tetrol) of paramount importance in lysosomal biology. Unlike its meso-counterparts (Conduritol A and D), the B-isomer possesses unique stereochemical vectors that allow it to mimic the transition state of glucosylceramide hydrolysis. Its epoxide derivative, Conduritol B Epoxide (CBE) , is the industry-standard irreversible inhibitor of acid
-glucosidase (GCase).
This guide synthesizes the historical discovery of the conduritol class with modern, scalable synthetic methodologies. We move beyond basic isolation to explore the chemoenzymatic strategies that define current high-purity production, specifically focusing on lipase-mediated kinetic resolution and microbial arene oxidation.
Molecular Profile & Therapeutic Mechanism
The Biological Target: GCase Inhibition
The primary utility of (-)-Conduritol B lies in its ability to competitively inhibit glycosidases. However, its electrophilic derivative, CBE, functions as a "suicide substrate" for GCase (EC 3.2.1.45).
Mechanism: CBE binds to the GCase active site. The enzyme's catalytic nucleophile (glutamate residue) attacks the epoxide ring.
Result: Formation of a stable covalent ester bond, permanently inactivating the enzyme.
Application: This inhibition creates a phenocopy of Gaucher Disease in cellular and animal models by inducing the accumulation of glucosylceramide.
Chirality: Unlike A and D (meso), B is chiral. The (-)-enantiomer is the biologically relevant species for specific glycosidase interactions.
Figure 1: Mechanism of irreversible inactivation of GCase by Conduritol B Epoxide.[1]
Strategic Synthesis: The Chemoenzymatic Paradigm
While historical isolation from Marsdenia condurango bark provided the first samples (primarily Conduritol A), modern drug development requires enantiopure (-)-Conduritol B. Chemical synthesis from the "chiral pool" (e.g., L-quebrachitol) is possible but often lengthy.
We present two superior methodologies:
Microbial Arene Oxidation (The Hudlicky Route): High atom economy, green chemistry.
Lipase-Mediated Kinetic Resolution (The Kwon Strategy): High enantiomeric excess (ee), scalable.
Method A: Microbial Arene Oxidation
This route utilizes the metabolic machinery of Pseudomonas putida (strain 39/D) to convert benzene or halobenzenes into cis-dihydrodiols. This is a "blue-sky" approach that introduces chirality into an achiral starting material.
Precursor: Bromobenzene.
Enzyme: Toluene dioxygenase (TDO).
Key Intermediate: (1S, 2S)-cis-dihydrodiol.
Transformation: The diol is protected, subjected to singlet oxygen (
) photooxygenation, and reduced.
Note: Direct synthesis of the B-isomer via this route requires careful stereochemical manipulation (often inversion) as the natural oxidative pathway favors Conduritol E or A.
For the specific production of (-)-Conduritol B , the unified strategy developed by Kwon and Chung is the most robust protocol for laboratory and pilot-scale synthesis. It relies on the selective hydrolysis of a racemic diacetate precursor.
Intermediate: Racemic Conduritol B tetraacetate or diacetate.
Resolution: Candida antarctica Lipase B (CAL-B, Novozym 435) selectively hydrolyzes the (+)-isomer ester, leaving the desired (-)-isomer ester intact (or vice-versa depending on solvent/acyl donor).
Figure 2: Chemoenzymatic synthesis of (-)-Conduritol B via Lipase Resolution.
Detailed Experimental Protocol
Target: Synthesis of (-)-Conduritol B via Enzymatic Resolution of Racemic Diacetate.
Source Validation: Adapted from Kwon et al. (Org.[2] Lett.) and complementary protocols for cyclitol resolution.
Reagents & Equipment
Substrate: (±)-1,4-Di-O-acetyl-conduritol B (prepared from myo-inositol via zinc reduction).
Solvent: Diisopropyl ether (anhydrous) or Phosphate Buffer (pH 7.0) depending on hydrolysis vs. transesterification mode.
Apparatus: Orbital shaker (incubator) set to 30–35°C.
Step-by-Step Methodology
Step 1: Preparation of Racemic Precursor
Reflux myo-inositol (10.0 g) in a mixture of acetic anhydride and acetic acid with zinc dust for 4 hours.
Filter the zinc residue and concentrate the filtrate in vacuo.
Purify the resulting solid to obtain racemic Conduritol B peracetate.
Selectively deprotect (Zemplén conditions) to obtain the diol or use the diacetate form for resolution.
Step 2: Enzymatic Kinetic Resolution (The Critical Step)
Dissolve racemic Conduritol B diacetate (1.0 eq) in diisopropyl ether (0.1 M concentration).
Add vinyl acetate (3.0 eq) as the irreversible acyl donor (if performing acylation of the diol) OR add Phosphate Buffer (if hydrolyzing the acetate).
Preferred Route: Hydrolysis of the peracetate often yields higher selectivity. Suspend the racemic peracetate in Phosphate Buffer (pH 7.0) with 10% acetone as co-solvent.
Add Novozym 435 (50% w/w relative to substrate).
Incubate at 30°C with orbital shaking (200 rpm).
Monitoring: Monitor reaction progress via chiral HPLC (Chiralpak AD-H column) or GC. Stop the reaction when conversion reaches exactly 50% (kinetic limit).
Step 3: Workup and Purification
Filter off the enzyme beads (can be washed and reused).
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
Dry combined organics over
and concentrate.
Separation: The reaction mixture now contains the unreacted (-)-diacetate (desired) and the hydrolyzed (+)-diol (undesired). Separate these via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).
Step 4: Final Deprotection
Dissolve the isolated (-)-diacetate in MeOH.
Add catalytic NaOMe (pH 9-10).
Stir for 1 hour at RT.
Neutralize with Amberlite IR-120 (H+) resin.
Filter and concentrate to yield pure (-)-Conduritol B .
Analytical Characterization (Data Summary)
To ensure the integrity of the synthesized compound, compare analytical data against established standards.
Parameter
Specification
Notes
Physical State
White crystalline solid
Hygroscopic
Melting Point
178 – 180 °C
Sharp melting point indicates high purity
Optical Rotation
(). Positive rotation indicates wrong enantiomer.
1H NMR
5.58 (m, 2H, vinyl), 4.05 (m, 2H), 3.50 (m, 2H)
In . Characteristic alkene protons at 5.5-5.6 ppm.
Mass Spectrometry
146
Consistent with formula
References
Discovery & Biological Activity
Legler, G. (1973). "Active site directed inhibitors of glycosidases." Molecular and Cellular Biochemistry. Link
Grabowski, G. A., et al. (1986). "Human acid beta-glucosidase.[3] Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes." American Journal of Human Genetics. Link
Chemoenzymatic Synthesis (Microbial)
Hudlicky, T., et al. (1996). "Modern Synthetic Methods Using Whole Cells and Enzymes." Chemical Reviews. Link
Unified Lipase Resolution Strategy
Kwon, Y. U., & Chung, S. K. (2001). "A Unified Strategy for the Enantioselective Synthesis of All Conduritol Stereoisomers." Organic Letters. Link
Gaucher Disease Modeling
Vardi, A., et al. (2019). "In vivo inactivation of glycosidases by conduritol B epoxide...". The FEBS Journal. Link
(-)-Conduritol B is a chiral cyclitol (cyclohex-5-ene-1,2,3,4-tetrol) structurally analogous to D-glucose.[1] While its epoxide derivative, Conduritol B Epoxide (CBE) , is widely recognized as an irreversible suicide inhibitor of
-glucosidase (GCase) used to model Gaucher’s disease, the alkene precursor (-)-Conduritol B itself possesses distinct pharmacological properties.[1] It acts as a competitive inhibitor and, critically, as a pharmacological chaperone capable of rescuing unfolded mutant GCase in the endoplasmic reticulum.[1]
This guide provides a rigorous analysis of the stereochemical identity of (-)-Conduritol B, distinguishing it from its diastereomers (Conduritols A-F), and details the "Gold Standard" chemo-enzymatic synthesis route that ensures enantiomeric purity—a critical requirement for biological efficacy.
Structural Anatomy & Stereochemistry[2]
Stereochemical Definition
The generic term "Conduritol" refers to cyclohex-5-ene-1,2,3,4-tetrol.[1] There are six diastereomers (A–F).[2] Conduritol B is defined by the relative configuration 1,2,4/3 .[1] This nomenclature indicates that the hydroxyl groups at positions 1, 2, and 4 are cis to each other, while the hydroxyl at position 3 is trans relative to its neighbors.[1]
IUPAC Name: (1S, 2R, 3R, 4S)-cyclohex-5-ene-1,2,3,4-tetrol (for the (-)-enantiomer derived from microbial oxidation).[1]
Conformation: In solution, the cyclohexene ring adopts a half-chair (
or ) conformation, which is crucial for its ability to mimic the oxocarbenium ion transition state of glucosidase hydrolysis.
The Enantiomeric Distinction
Unlike Conduritol A (meso compound), Conduritol B is chiral.[1]
(-)-Conduritol B: The biologically active L-chiro-inositol derivative mimic.[1]
(+)-Conduritol B: The enantiomer, typically showing significantly reduced or null affinity for mammalian
Conduritol B Epoxide (Oxirane): Irreversible, covalent inhibitor.[1][3][4] Used to induce lysosomal storage phenotypes.
Synthesis: The Chemo-Enzymatic Route
To obtain optically pure (-)-Conduritol B, the classical chemical synthesis from benzene (which yields racemates) is inferior to the chemo-enzymatic approach using Pseudomonas putida or recombinant E. coli expressing Toluene Dioxygenase (TDO). This route establishes the absolute configuration at the very first step.
Pathway Visualization
Figure 1: Chemo-enzymatic synthesis of (-)-Conduritol B.[1] The chirality is installed enzymatically in the first step.
Detailed Protocol
Step 1: Enantioselective Dihydroxylation
Reagent: E. coli JM109 (pDTG601) expressing Toluene Dioxygenase.
Substrate: Benzene.
Conditions: Fermentation at 30°C, pH 7.0.
Mechanism: TDO inserts molecular oxygen across a double bond in a syn fashion.
Mechanism: Acid-catalyzed opening of the epoxide. The nucleophile (water) attacks in a trans-diaxial manner.
Result: This inversion at the site of attack generates the specific (1,2,4/3) relative configuration of Conduritol B.
Spectroscopic Characterization
Verification of the structure relies on Nuclear Magnetic Resonance (NMR).[5] The symmetry (or lack thereof) and coupling constants (
) confirm the "B" configuration.
Proton NMR (
H) Data (D
O, 400 MHz)
Position
Chemical Shift (, ppm)
Multiplicity
Coupling (, Hz)
Structural Assignment
H-5, H-6
5.60 - 5.75
Multiplet (dd)
Vinylic protons (Alkene)
H-1, H-4
4.15 - 4.25
Multiplet
Allylic carbinol protons
H-2, H-3
3.50 - 3.65
dd
Homoallylic carbinol protons
Interpretation:
The vinylic signal at ~5.7 ppm confirms the presence of the double bond (distinguishing from inositols).
The coupling constant
Hz indicates a trans-diaxial relationship between H2 and H3, characteristic of the Conduritol B configuration (1,2-cis, 2,3-trans).[1]
Carbon NMR (
C) Data[1]
Position
Chemical Shift (, ppm)
Assignment
C-5, C-6
128.5 - 130.0
Alkene carbons
C-1, C-4
72.0 - 73.5
Allylic C-OH
C-2, C-3
74.5 - 76.0
Homoallylic C-OH
Biological Mechanism of Action[5]
The structural utility of (-)-Conduritol B lies in its ability to mimic the transition state of glucosidase cleavage.
Mode of Binding
Unlike the epoxide (CBE), which contains an electrophilic trap, (-)-Conduritol B binds reversibly.[1]
Figure 2: Differential binding modes.[1] (-)-Conduritol B acts as a reversible chaperone, whereas CBE forms a permanent covalent bond.[1]
The Chaperone Effect
In Gaucher's disease, mutations (e.g., N370S) cause GCase to misfold in the ER, leading to degradation.[1]
Binding: (-)-Conduritol B binds the misfolded enzyme in the ER at neutral pH.
Stabilization: This binding stabilizes the correct tertiary structure, allowing trafficking to the lysosome.
Release: In the acidic environment of the lysosome (pH < 5.0), the affinity of (-)-Conduritol B decreases, or the high concentration of substrate (glucosylceramide) displaces the inhibitor, restoring enzymatic activity.
References
Hudlicky, T., et al. (1999).[1] Enzymatic dihydroxylation of aromatics in enantioselective synthesis: Expanding the chiral pool. Aldrichimica Acta.
Premkumar, L., et al. (2005).[1] X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide.[1][3] Journal of Biological Chemistry.
Chang, H.H., et al. (2006).[1] Chemical chaperones for the treatment of lysosomal storage diseases. IUBMB Life.
Balci, M., et al. (2012).[1] Conduritols and related compounds.[2][4][6][7][8] Chemical Reviews.
Steet, R.A., et al. (2006).[1][7] The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in fibroblasts from a patient with Gaucher disease. PNAS. (Context on chaperone mechanism vs CBE).
Biological Activity of Conduritol Derivatives: A Technical Guide
Executive Summary Conduritol derivatives, specifically cyclitol epoxides and amines, represent a cornerstone class of small molecules in glycobiology and lysosomal storage disease research. Their structural homology to t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Conduritol derivatives, specifically cyclitol epoxides and amines, represent a cornerstone class of small molecules in glycobiology and lysosomal storage disease research. Their structural homology to the transition state of glycosidic bond hydrolysis allows them to act as highly potent glycosidase inhibitors. This guide dissects the biological activity of these derivatives, focusing on Conduritol B Epoxide (CBE) as the gold-standard tool for modeling Gaucher disease, while exploring the emerging therapeutic potential of amino-conduritols (conduramines) as chemical chaperones.
Structural Basis of Inhibition[1]
The core scaffold of these derivatives is conduritol (cyclohex-5-ene-1,2,3,4-tetrol), an unsaturated cyclic polyol. The biological activity is strictly dictated by stereochemistry and functional group substitution at the alkene bond.
Stereochemical Classes
There are six stereoisomers of conduritol (A through F). Biological relevance is determined by how closely the hydroxyl configuration mimics specific monosaccharides:
Conduritol B: Mimics
-D-glucose.[1][2] The epoxide derivative (CBE) is a specific inhibitor of -glucosidase (GCase).
Conduritol A: Mimics
-D-galactose.
Conduritol C: Mimics
-D-glucose.
The Warhead: Epoxide vs. Amine
Epoxides (e.g., CBE): Act as irreversible suicide substrates . The epoxide ring creates electrophilic strain, reacting covalently with the enzyme's active site nucleophile.
Amines (Conduramines): Act as reversible competitive inhibitors . The protonated amine at physiological pH mimics the oxocarbenium ion positive charge of the transition state, binding via electrostatic interactions rather than covalent modification.
Mechanism of Action: The Epoxide Trap
The defining biological activity of CBE is its ability to permanently inactivate Glucocerebrosidase (GCase/GBA1). This mechanism is distinct from competitive inhibition and forms the basis of its utility in disease modeling.
The "Suicide" Mechanism
GCase utilizes a double-displacement mechanism involving two critical residues: a catalytic nucleophile (Glu340 in human GCase) and a general acid/base (Glu235).
Recognition: CBE enters the active site, mimicking the conformation of the glucosyl cation.
Attack: The carboxylate of Glu340 performs a nucleophilic attack on the epoxide ring (specifically at C1 or C4).
Ring Opening: The epoxide ring opens, often assisted by protonation from the general acid (Glu235).
Covalent Capture: A stable ester bond forms between the enzyme and the inhibitor. The enzyme is now permanently "dead" and cannot process its natural substrate, Glucosylceramide (GlcCer).
Visualization: Mechanism of Inactivation
Figure 1: The irreversible inactivation of GCase by CBE. The enzyme's catalytic nucleophile attacks the epoxide warhead, forming a permanent covalent bond.
Conduritol B Epoxide (CBE) & Gaucher Disease Modeling[4][5][6][7]
CBE is not a drug; it is a phenotypic generator . By chemically inhibiting GCase, CBE induces a rapid onset of lysosomal storage pathology in wild-type cells or animals, creating a "chemical phenocopy" of Gaucher Disease.
The CBE Mouse Model
Systemic administration of CBE to mice creates a versatile model for Neuronopathic Gaucher Disease (nGD).
Dosage: 25–100 mg/kg/day (i.p.).
Phenotype: Rapid accumulation of Glucosylceramide (GlcCer) and Glucosylsphingosine (GlcSph) in the brain.
Pathology: Microglial activation, astrogliosis, and neuronal loss in the substantia nigra and cortex.
Utility: Unlike genetic knockouts (which are often lethal at birth), CBE models allow for temporal control over disease onset, making them ideal for testing neuroprotective drugs.
Cellular Models (SH-SY5Y)
In vitro, CBE is used to induce lysosomal dysfunction in dopaminergic cell lines to study the link between GCase deficiency and Parkinson’s Disease (PD).
Concentration: 50–200 µM CBE.
Duration: 24–72 hours.
Result: ~95% reduction in GCase activity, accumulation of oxidized dopamine, and
-synuclein aggregation.
Emerging Derivatives: Chaperones & Probes
While CBE is a "destroyer" of enzyme activity, newer conduritol derivatives are being designed as "rescuers" or "detectors."
Conduramines as Chemical Chaperones
In genetic Gaucher disease (e.g., N370S mutation), the enzyme is catalytically competent but misfolds in the ER, leading to premature degradation.
Mechanism: Reversible competitive inhibitors (like N-alkylated conduramines) bind to the active site in the ER, thermodynamically stabilizing the folded state.
Trafficking: The stabilized enzyme-chaperone complex traffics to the lysosome.[3]
Release: The acidic pH of the lysosome and the high concentration of natural substrate (GlcCer) displace the inhibitor, restoring enzyme activity.
Key Derivative:Conduramine B-1 and its N-alkylated analogs.
Activity-Based Probes (ABPs)
To visualize active GCase in live cells, researchers use Conduritol Aziridines .
Structure: The epoxide oxygen of CBE is replaced by a nitrogen (aziridine) linked to a fluorophore (e.g., BODIPY or Cy5).
Activity: The aziridine reacts covalently with Glu340 (like CBE) but tags the enzyme with a fluorescent marker. This allows for "Activity-Based Protein Profiling" (ABPP) to quantify active enzyme levels rather than just total protein.
Experimental Protocols
Protocol A: In Vitro
-Glucosidase Inhibition Assay (4-MUG)
This assay quantifies the
of a conduritol derivative against recombinant GCase.
Reagents:
Substrate: 4-Methylumbelliferyl
-D-glucopyranoside (4-MUG).
Buffer: Citrate-Phosphate buffer (pH 5.2) with 0.25% Sodium Taurocholate and 0.1% Triton X-100 (detergents are critical for GCase activity).
Stop Solution: 0.2 M Glycine-NaOH (pH 10.7).
Workflow:
Preparation: Dilute recombinant GCase (e.g., Cerezyme) to 0.5 nM in Buffer.
Incubation: Mix 10 µL Enzyme + 10 µL Conduritol Derivative (variable conc). Incubate 30 min at 37°C.
Reaction: Add 20 µL 4-MUG (3 mM). Incubate 30 min at 37°C.
Readout: Measure fluorescence (Ex 365 nm / Em 445 nm).
Analysis: Plot % Activity vs. Log[Inhibitor] to determine
.
Protocol B: Generating a Cellular Gaucher Model
Objective: Induce lysosomal storage phenotype in SH-SY5Y neuroblastoma cells.
Workflow Visualization:
Figure 2: Workflow for establishing a CBE-induced Gaucher disease model in cell culture.
Step-by-Step:
Seeding: Plate SH-SY5Y cells in DMEM/F12 media. Allow 24h adhesion.
Induction: Replace media with fresh media containing 100 µM CBE .
Note: CBE is stable in media; daily replacement is not strictly necessary but recommended for >48h experiments.
Control: Treat parallel wells with vehicle (PBS/DMSO).
Validation:
Enzymatic: Lyse cells and perform Protocol A. Expect <10% residual activity.
Phenotypic: Stain with LysoTracker Red. CBE-treated cells should show enlarged lysosomes (increased fluorescence intensity).
Viability: Perform MTT assay. CBE should inhibit the enzyme without causing massive cell death (<20% toxicity) in this timeframe.
Comparative Data: Conduritol Derivatives
Derivative
Target Enzyme
Mechanism
/ (Approx)
Primary Application
Conduritol B Epoxide (CBE)
GCase (-Glu)
Irreversible (Covalent)
(Time-dependent)
Gaucher Disease Modeling
Conduritol B Aziridine
GCase
Irreversible (Covalent)
High potency
Activity-Based Profiling (ABPP)
Conduramine B-1
GCase / -Glu
Reversible (Competitive)
Chemical Chaperone Research
Bromoconduritol B
-Glucosidase
Irreversible
Variable
Active Site Mapping
Cyclophellitol
GCase & GBA2
Irreversible
Highly Potent Inhibitor/Probe
Note: Cyclophellitol is a saturated derivative (cyclohexane) often grouped with conduritols due to structural similarity and mechanism.
References
Mechanism of CBE Inactivation: Premkumar, L., et al. (2005). "X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide."[4] Journal of Biological Chemistry.
CBE Gaucher Mouse Model: Vardi, A., et al. (2016). "Delineating the role of glucocerebrosidase in Parkinson disease using a mouse model." Neurology Genetics.
Chemical Chaperones: Sawkar, A. R., et al. (2002). "Chemical chaperones increase the cellular activity of N370S beta-glucosidase: a therapeutic strategy for Gaucher disease."[3][5] Proceedings of the National Academy of Sciences.
Activity-Based Probes: Kallemeijn, W. W., et al. (2012). "Activity-based protein profiling of Gaucher disease-associated beta-glucosidases." Angewandte Chemie International Edition.
Conduramine Synthesis & Activity: Trost, B. M., & Pulley, S. R. (1995). "On the flexibility of allylic sulfones as control elements for cellular function: synthesis of conduramines." Journal of the American Chemical Society.
(-)-Conduritol B Epoxide: A Technical Guide to Mechanism and Application
This guide serves as a definitive technical resource for the application of (-)-Conduritol B Epoxide (CBE) in glycobiology, specifically within the context of lysosomal storage disorders and neurodegenerative disease mod...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical resource for the application of (-)-Conduritol B Epoxide (CBE) in glycobiology, specifically within the context of lysosomal storage disorders and neurodegenerative disease modeling.
Executive Summary
(-)-Conduritol B Epoxide (CBE) is a cyclitol derivative that functions as a potent, irreversible, active-site-directed inhibitor of
-glucosidases.[1] In glycobiology, it is the gold standard for creating chemical phenocopies of Gaucher Disease (GD) and GBA1-associated Parkinson’s Disease (PD) . Unlike genetic knockouts, CBE allows for the temporal modulation of glucosylceramide (GlcCer) metabolism, enabling researchers to distinguish between developmental defects and acute lysosomal dysfunction.
This guide details the structural mechanism of CBE, its differential specificity between GBA1 and GBA2, and validated protocols for its use in in vitro and in vivo models.
Chemical Biology & Mechanism of Action
Structural Homology and Binding
CBE is an epoxide derivative of myo-inositol. Its structure mimics the oxocarbenium ion transition state of glucosylceramide hydrolysis. The efficacy of CBE relies on its electrophilic epoxide ring, which is positioned to react with the catalytic nucleophile of the enzyme.[2][3]
The Suicide Substrate Mechanism
CBE acts as a mechanism-based inactivator ("suicide substrate"). The inhibition follows a specific two-step kinetic model:
Non-covalent Binding: CBE enters the active site of
-glucosidase (GCase), mimicking the glucose moiety of the natural substrate.
Covalent Trapping: The catalytic nucleophile of the enzyme—Glutamate 340 (Glu340) in human GBA1—attacks the epoxide ring. This opens the ring and forms a stable, covalent ester bond between the inhibitor and the enzyme, permanently disabling the catalytic machinery.
Specificity Profile: GBA1 vs. GBA2
A critical source of experimental error in glycobiology is the cross-reactivity of GBA inhibitors.
GBA1 (Lysosomal): Highly sensitive to CBE.[2] Complete inactivation typically occurs at low micromolar concentrations (
).
GBA2 (Non-lysosomal/Cytosolic): Less sensitive but can be inhibited by CBE at high concentrations or prolonged exposure.
Differentiation Strategy: To isolate GBA2 activity, researchers often inhibit GBA1 with CBE and measure residual non-lysosomal activity, or use NB-DGJ , which selectively inhibits GBA2.
Figure 1: Mechanism-based inactivation of GBA1 by CBE.[2] The catalytic glutamate residue attacks the epoxide, locking the enzyme in an inactive state.
Applications in Disease Modeling
The Chemical Phenocopy of Gaucher Disease
By inhibiting GBA1, CBE induces the accumulation of Glucosylceramide (GlcCer) and Glucosylsphingosine (GlcSph) .[4] This mimics the cellular pathology of Gaucher Disease without the need for gene editing (CRISPR/Cas9) or patient-derived lines.
Advantages over Genetic Models:
Titratability: The severity of the lysosomal block can be tuned by altering the CBE concentration (partial vs. total inhibition).
Timing: Allows study of acute substrate accumulation in mature neurons, bypassing developmental compensation mechanisms often seen in constitutive knockouts.
Parkinson’s Disease (GBA-PD) Link
CBE is extensively used to investigate the "prion-like" propagation of
-synuclein. Inhibition of GBA1 by CBE stabilizes toxic -synuclein oligomers, providing a direct link between lysosomal dysfunction and synucleinopathy.
Day 14: Significant accumulation of GlcCer in the brain.
Day 21-28: Onset of motor deficits and neuroinflammation.
Critical Quality Control: Distinguishing GBA1 vs. GBA2
When measuring
-glucosidase activity in CBE-treated samples, you must differentiate between the lysosomal (GBA1) and non-lysosomal (GBA2) fractions.
Assay Conditions:
GBA1 Activity: Measure at pH 4.5 - 5.0 in the presence of Taurocholate (detergent) and CBE (as a negative control).
GBA2 Activity: Measure at pH 6.0 in the absence of detergents. Use NB-DNJ (Miglustat) to inhibit GBA2 specifically.
Figure 2: Differential assay workflow to distinguish GBA1 and GBA2 activity using pH modulation and specific inhibitors.
Troubleshooting & Stability
Hydrolysis: The epoxide ring is susceptible to spontaneous hydrolysis in aqueous buffers. Never store diluted CBE at 4°C or room temperature for extended periods. Prepare fresh dilutions immediately before use.
Permeability: CBE is water-soluble but crosses the Blood-Brain Barrier (BBB). However, transport is not highly efficient, which is why high doses (100 mg/kg) are required for CNS models compared to visceral models.
Safety: As an alkylating agent, CBE is potentially mutagenic. Handle with appropriate PPE.
References
Mechanism of Inhibition: Premkumar, L., et al. "X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide. Implications for Gaucher disease." Journal of Biological Chemistry 280.25 (2005): 23815-23819. Link
GBA1 vs GBA2 Specificity: Ridley, C. M., et al. "GBA1 and GBA2 glucosylceramideases: Two enzymes, one lipid." Journal of Lipid Research 54.9 (2013). Link
Murine Model Protocol: Vardi, A., et al. "Delineating the role of glycosphingolipids in the pathogenesis of Gaucher disease using a specific enzyme inhibitor." Journal of Inherited Metabolic Disease 43 (2020). Link
Parkinson's Disease Application: Manning-Bog, A. B., et al. "Alpha-synuclein assembly in a model of glucocerebrosidase deficiency." Neurotoxicology 30.6 (2009): 1127-1132. Link
The Conduritol Architecture: Stereochemical Probes for Lysosomal Storage Diseases
The following technical guide is structured to serve as a definitive reference for the conduritol family, specifically focusing on their utility as chemical probes in lysosomal storage disease research. Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a definitive reference for the conduritol family, specifically focusing on their utility as chemical probes in lysosomal storage disease research.
Executive Summary: The "Warhead" of Glycobiology
The conduritol family—specifically the 1,2-anhydro-conduritols (epoxides) —represents a critical class of cyclitol derivatives that function as suicide inhibitors of glycosidases. While the parent conduritols (cyclohexenetetrols) act as reversible competitive inhibitors, their epoxide derivatives possess a strained oxirane ring that acts as an electrophilic "warhead."
For drug development professionals, Conduritol B Epoxide (CBE) is the industry standard for inducing pharmacological models of Gaucher Disease (GD) . By irreversibly binding to the catalytic nucleophile of acid
-glucosidase (GCase), CBE creates a phenocopy of the lysosomal storage disorder, allowing for the rapid screening of chaperone therapies and neuroprotective agents without the need for transgenic breeding colonies.
The Stereochemical Landscape
Conduritols are cyclohex-5-ene-1,2,3,4-tetrols. The family consists of six stereoisomers (A through F), distinguished by the relative configuration of their hydroxyl groups.
Conduritol B: The most biologically significant isomer in the context of human disease. Its epoxide derivative mimics the transition state of glucose hydrolysis.
Conduritol C: Its epoxide derivative shows specificity for
-galactosidase.
Conduritol F: Structurally related to the anticancer alkaloid pancratistatin; serves as a chiral scaffold in complex synthesis.
Chemoenzymatic Synthesis
The most elegant route to these compounds utilizes the "chiral pool" generated by microbial oxidation of benzene.
Step 1: Pseudomonas putida oxidizes benzene to cis-1,2-dihydrocatechol .
Step 2: Stereoselective chemical manipulation yields specific conduritol isomers.
Advantage: This chemoenzymatic approach avoids complex resolution steps required in purely synthetic routes.
Mechanism of Action: Covalent Inactivation
The efficacy of Conduritol B Epoxide (CBE) relies on its ability to act as an active-site-directed irreversible inhibitor .
The Kinetic Trap
Recognition: The enzyme (GCase) recognizes CBE as a substrate mimic (glucosyl cation mimic).
Binding: CBE enters the active site.
Ring Opening: The catalytic nucleophile (Glutamate 340 in human GCase) attacks the epoxide ring.
Covalent Bond: The ring opens, forming a stable ester bond between the enzyme and the inhibitor. The enzyme is permanently "dead."
Visualization of the Inhibition Pathway
The following diagram illustrates the kinetic pathway of GCase inactivation by CBE.
Figure 1: Kinetic pathway of GCase inactivation. The catalytic glutamate attacks the epoxide, forming a covalent adduct that permanently disables the enzyme.
Experimental Protocols: Validated Disease Models
Trustworthiness Alert: A common failure mode in CBE modeling is using concentrations that inhibit off-targets (like GBA2 or Lysosomal
-glucosidase). The protocols below utilize the selective window .
In Vitro Model: Inducing Gaucher Phenotype in SH-SY5Y Cells
This protocol creates a cellular model of neuronopathic Gaucher disease, characterized by glucosylceramide accumulation and
-synuclein aggregation.
Reagents:
Conduritol B Epoxide (CBE), >98% purity.
Differentiation media (Retinoic Acid, if using differentiated cells).
LysoTracker Red (for lysosomal volume validation).
Protocol:
Step
Action
Critical Technical Note
1. Preparation
Dissolve CBE in DMSO to create a 100 mM stock.
Store at -20°C. Avoid repeated freeze-thaw cycles to prevent epoxide hydrolysis.
| 2. Seeding | Seed SH-SY5Y cells at
cells/well in 6-well plates. | Allow 24h for attachment. |
| 3. Dosing | Dilute stock to 50–100 µM in fresh culture media. | Warning: Concentrations >300 µM inhibit GBA2 (non-lysosomal GCase) and GAA (-glucosidase). |
| 4. Incubation | Incubate for 48 to 72 hours . | GCase half-life is short; single-dose is usually sufficient for acute inhibition. |
| 5. Validation | Lyse cells in citrate-phosphate buffer (pH 5.4) with 0.25% Triton X-100.[1][2] | Measure activity using 4-MU- -D-glucopyranoside substrate. Activity should be <5% of WT. |
In Vivo Model: The CBE Mouse
This protocol induces a rapid, severe neuronopathic phenotype (resembling Type 2/3 Gaucher).
Subject: C57BL/6 mice (post-natal day 8–15 typically).
Day 14-21: Significant accumulation of Glucosylsphingosine (Lyso-Gb1) and Glucosylceramide.
Neurology: Motor dysfunction and paralysis typically onset after 2-3 weeks of daily dosing.
Data Summary: The Conduritol Family Profile
The following table summarizes the specificity and utility of key conduritol derivatives.
Compound
Structure
Primary Target
Application
Conduritol B Epoxide (CBE)
1,2-anhydro-myo-inositol
GCase (GBA1)
Gold standard for Gaucher/Parkinson's modeling.
Conduritol C Epoxide
1,2-anhydro-epi-inositol
-Galactosidase
Chemical probe for Fabry Disease research.
Conduritol F
(leucanthemitol)
N/A (Synthetic)
Chiral precursor for synthesis of Pancratistatin (anticancer).
Bromoconduritol B
Bromo-derivative
-Glucosidase
Historical active-site probe; less specific than CBE.
Workflow Visualization: Creating the "Chemical Knockout"
The following diagram outlines the decision tree for establishing a pharmacological chaperone screening assay using CBE.
Figure 2: Workflow for screening pharmacological chaperones. The "Washout" step is critical to allow the chaperone-stabilized enzyme to function without the competitive presence of the inhibitor.
References
Manning-Bog, A. B., et al. (2009). "Alpha-synuclein accumulates in Gaucher disease models." Neurotoxicology. Link
Kuo, C. L., et al. (2019). "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling."[6] The FEBS Journal. Link
Vardi, A., et al. (2016). "Delineating pathological pathways in a chemically induced mouse model of Gaucher disease." Journal of Pathology. Link
Balci, M., et al. (2012). "Synthesis and biological evaluation of aromatic analogues of conduritol F." Bioorganic & Medicinal Chemistry. Link
Premkumar, L., et al. (2005). "X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide." Journal of Biological Chemistry. Link
An In-Depth Technical Guide to (-)-Conduritol B Epoxide as a Chemical Probe for Glycosidases
Introduction: The Imperative for Precise Glycosidase Interrogation Glycoside hydrolases (GHs), or glycosidases, are a vast and ubiquitous class of enzymes that catalyze the cleavage of glycosidic bonds in carbohydrates.[...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Precise Glycosidase Interrogation
Glycoside hydrolases (GHs), or glycosidases, are a vast and ubiquitous class of enzymes that catalyze the cleavage of glycosidic bonds in carbohydrates.[1] Their roles are fundamental to a myriad of biological processes, from digestion and cellular metabolism to bacterial cell wall degradation and glycoprotein processing. Consequently, dysfunction in glycosidase activity is implicated in numerous human diseases, including lysosomal storage disorders (LSDs) like Gaucher disease, metabolic disorders such as diabetes, and viral infections.[2]
To decipher the precise roles of individual glycosidases in these complex biological systems and to develop targeted therapeutics, researchers require highly specific tools that can modulate and report on their activity. Chemical probes, particularly mechanism-based irreversible inhibitors, have become indispensable instruments in this pursuit. Among these, (-)-Conduritol B Epoxide (CBE) has emerged as a cornerstone tool for studying retaining β-glucosidases, most notably the lysosomal enzyme glucocerebrosidase (GCase, GBA), whose deficiency is the cause of Gaucher disease.[3][4][5]
This guide provides an in-depth technical overview of CBE, detailing its mechanism of action and its practical application as a chemical probe for researchers, scientists, and drug development professionals. We will move beyond simple definitions to explore the causality behind its use, providing field-proven protocols and critical insights into its selectivity and experimental design.
The Molecular Logic of (-)-Conduritol B Epoxide: A Mechanism-Based Covalent Inhibitor
CBE is not a simple competitive inhibitor that reversibly binds and unbinds from the enzyme. Instead, it is a highly selective, mechanism-based irreversible inhibitor.[5][6][7] This distinction is critical to its utility as a chemical probe. Its efficacy stems from its structural resemblance to the natural glucose substrate, allowing it to be recognized and processed by the target enzyme's active site.
The catalytic cycle of retaining β-glucosidases proceeds via a double-displacement mechanism involving two key carboxylic acid residues: a catalytic nucleophile and an acid/base catalyst. CBE hijacks this very mechanism for its inhibitory action.
Recognition and Binding: CBE enters the active site of a retaining β-glucosidase. Its cyclohexene ring mimics the oxocarbenium ion-like transition state of the natural substrate.[1]
Nucleophilic Attack: The enzyme's catalytic nucleophile, a glutamate or aspartate residue, attacks one of the electrophilic carbons of the epoxide ring. In human GCase, this has been definitively identified as the glutamate residue at position 340 (Glu340).[8]
Covalent Adduct Formation: This attack results in the opening of the epoxide ring and the formation of a stable, covalent ester bond between the inhibitor and the enzyme.[8][9] This covalent modification permanently inactivates the enzyme, as the second step of the natural catalytic cycle (hydrolysis by water) cannot occur.
This covalent and irreversible binding is the key to CBE's power as a chemical probe. It allows for the stoichiometric and permanent labeling of active enzyme molecules, providing a direct readout of functional enzyme levels rather than just protein presence.
Caption: Covalent modification of GCase by (-)-Conduritol B Epoxide.
One of the most widespread and powerful applications of CBE is the generation of cellular and animal models of Gaucher disease.[4][10] By selectively and irreversibly inhibiting GCase, CBE phenocopies the genetic deficiency that causes the disease, leading to the accumulation of the enzyme's substrate, glucosylceramide.[6][11] These models are invaluable for studying disease pathogenesis and for the preclinical evaluation of therapeutic strategies.
Causality in Model Generation:
Why use a chemical inhibitor instead of a genetic knockout? While genetic models are essential, chemically-induced models offer unique advantages:
Temporal Control: Inhibition can be initiated at specific developmental stages or time points, allowing researchers to study disease onset and progression in a controlled manner.
Dosage Control: The degree of enzyme inhibition can be titrated by adjusting the CBE concentration, enabling the modeling of varying disease severities.
Circumvention of Lethality: In some organisms, complete genetic knockout of GCase is lethal.[12] CBE allows for partial and controlled inhibition, creating viable models that still exhibit key disease pathologies.
Caption: Workflow for a CBE-Induced Cellular Gaucher Model.
Protocol: Induction of a Cellular Model of Gaucher Disease
This protocol provides a framework for inhibiting GCase in cultured mammalian cells.
Principle: Cells are treated with a specific concentration of CBE for a sufficient duration to achieve irreversible inhibition of lysosomal GCase. Following treatment, the cells are analyzed for reduced enzyme activity and substrate accumulation, confirming the establishment of the disease model.
(-)-Conduritol B Epoxide (CBE) stock solution (e.g., 100 mM in DMSO or water, store at -20°C)
Phosphate-Buffered Saline (PBS)
Reagents for GCase activity assay (see Protocol 3) and lipid analysis (e.g., HPLC, mass spectrometry)
Procedure:
Cell Plating: Plate cells at an appropriate density in multi-well plates to ensure they are in a logarithmic growth phase at the time of treatment.
CBE Preparation: On the day of the experiment, thaw the CBE stock solution and prepare working dilutions in complete cell culture medium.
Expert Insight: A dose-response curve (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 250 µM) is essential to determine the optimal concentration for your cell type to achieve significant GCase inhibition without inducing widespread cytotoxicity.
Treatment: Aspirate the old medium from the cells and replace it with the CBE-containing medium. Include a vehicle-only control (e.g., medium with DMSO).
Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for 24-48 hours. The duration is critical to allow for sufficient uptake and covalent modification.
Wash and Recovery: Aspirate the CBE-containing medium, wash the cells twice with sterile PBS to remove any unbound inhibitor, and add fresh, complete medium.
Phenotype Development: Culture the cells for an additional 24-72 hours to allow for the accumulation of glucosylceramide and the development of downstream cellular phenotypes (e.g., lysosomal stress, mitochondrial dysfunction).[7]
Validation: Harvest the cells. Use one portion of the cell lysate to measure residual GCase activity and another portion for quantifying glucosylceramide levels to validate the model.
Core Application II: Target Engagement & Selectivity Profiling with ABPP
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used to assess the functional state of entire enzyme families directly in native biological systems.[13][14] While CBE itself is not typically equipped with a reporter tag, it is a perfect tool for competitive ABPP.
The Logic of Competitive ABPP: This method is used to confirm that a compound (like CBE) engages its intended target in a complex biological sample (e.g., cell lysate, tissue homogenate).
A biological sample is pre-incubated with the inhibitor of interest (CBE).
CBE binds covalently to the active sites of its targets (primarily GCase).
A broad-spectrum, reporter-tagged activity-based probe (ABP) that targets the same family of enzymes (e.g., a fluorescently-tagged β-glucosidase ABP) is then added to the sample.
This ABP can only label the active sites of enzymes that were not already blocked by CBE.
The samples are analyzed by SDS-PAGE. A reduction or complete loss of the fluorescent signal at the molecular weight corresponding to GCase confirms that CBE successfully engaged and inhibited its target.[4][15]
This self-validating system provides definitive proof of target engagement and can be used to determine the potency (IC₅₀) of the inhibitor in a native environment.[15]
Caption: Competitive ABPP Workflow for CBE Target Validation.
Scientific Integrity: Understanding Selectivity and Off-Target Effects
A critical aspect of using any chemical probe is understanding its selectivity profile. While CBE is a highly valuable tool for inhibiting GCase, it is not perfectly specific. Authoritative and trustworthy science demands acknowledging and controlling for potential off-target effects.
Studies have shown that at concentrations significantly higher than those needed to inhibit GCase, CBE can also inhibit other glycosidases.[4][15] The two most prominent off-targets are:
Non-lysosomal Glucosylceramidase (GBA2): An enzyme located at the endoplasmic reticulum and Golgi.[4][10]
Lysosomal α-Glucosidase (GAA): The enzyme deficient in Pompe disease.[4][5]
This knowledge is not a detriment but rather a guide for rigorous experimental design. It establishes a "selectivity window"—a concentration range where GCase is effectively inhibited while off-target effects are minimized.[4][16]
Data derived from competitive ABPP in intact HEK293T cells after 24h exposure.[15] IC₅₀ values can vary between systems.
Self-Validating Experimental Design:
Titrate CBE: Always perform a dose-response analysis to use the lowest effective concentration.
Use Secondary Assays: When possible, directly measure the activity of potential off-target enzymes (like GBA2 or GAA) to confirm they are not significantly inhibited at the CBE concentration used in your experiment.
Employ Orthogonal Tools: Validate key findings using complementary approaches, such as siRNA-mediated knockdown of GCase, to ensure the observed phenotype is a direct result of on-target inhibition.
Protocol: In Vitro Glycosidase Inhibition Assay
This protocol details how to measure the inhibitory potency (IC₅₀) of CBE against a glycosidase in a cell-free system.
Principle: The activity of a glycosidase is measured by its ability to cleave a fluorogenic or colorimetric substrate. The rate of reaction is measured in the presence of varying concentrations of CBE to determine the concentration that inhibits 50% of the enzyme's activity.
Materials:
Source of enzyme (e.g., purified recombinant GCase, cell lysate)
Assay Buffer (e.g., McIlvaine's buffer, pH 5.2 for lysosomal GCase)
Plate reader capable of fluorescence detection (e.g., Ex: 365 nm, Em: 445 nm for 4-MU)
Procedure:
Enzyme Preparation: Dilute the enzyme source in the assay buffer to a concentration that yields a linear reaction rate within a 15-30 minute timeframe.
Inhibitor Preparation: Prepare a serial dilution of CBE in the assay buffer. A typical range to test would be from 1 nM to 500 µM.
Pre-incubation (Critical Step): In the wells of the 96-well plate, add 25 µL of the diluted enzyme and 25 µL of the serially diluted CBE (or vehicle control).
Causality Explained: Because CBE is a time-dependent, irreversible inhibitor, a pre-incubation step is required . This allows time for the covalent modification to occur. A standard pre-incubation is 30 minutes at 37°C.
Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the 4-MUG substrate (pre-warmed to 37°C) to each well. The final substrate concentration should be at or below its Kₘ value.
Incubation: Incubate the plate at 37°C for 15-30 minutes. The time should be optimized to remain within the linear range of the assay for the uninhibited control.
Stop Reaction: Terminate the reaction by adding 100 µL of Stop Solution to each well. The high pH deprotonates the 4-methylumbelliferone product, maximizing its fluorescence.
Read Fluorescence: Measure the fluorescence on a plate reader.
Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the percentage of remaining enzyme activity against the log of the CBE concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Conclusion and Future Outlook
(-)-Conduritol B Epoxide is more than just an inhibitor; it is a precision tool that has fundamentally enabled the study of retaining β-glucosidases. Its mechanism-based, irreversible action provides a robust and reliable method for modulating GCase function, forming the basis for countless studies on Gaucher disease and the broader roles of lysosomal biology.
The key to its successful application lies in a deep understanding of its molecular logic. By appreciating its covalent mechanism, researchers can design powerful experiments like competitive ABPP to definitively prove target engagement. By acknowledging its known off-target profile, scientists can build self-validating experimental plans that produce trustworthy and rigorous data. As chemical biology continues to evolve, the principles learned from the application of foundational probes like CBE will continue to inform the development of next-generation tools with even greater specificity and novel functionalities, further empowering the exploration of complex biological systems.
References
Title: Mechanism of inactivation by conduritol B-epoxide of ( A ) a retaining α - ResearchGate
Source: ResearchGate
URL: [Link]
Title: In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling
Source: PubMed
URL: [Link]
Title: Distribution of conduritol B epoxide in the animal model for Gaucher's disease (Gaucher mouse)
Source: PubMed
URL: [Link]
Title: Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes
Source: PubMed
URL: [Link]
Title: What are Glycosidase inhibitors and how do they work?
Source: Patsnap Synapse
URL: [Link]
Title: Human acid-beta-glucosidase covalently bound to conduritol B epoxide
Source: Proteopedia
URL: [Link]
Title: Gaucher disease in mice induced by conduritol-B-epoxide: morphologic features
Source: PubMed
URL: [Link]
Title: In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling
Source: Semantic Scholar
URL: [Link]
Title: In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling
Source: PMC - NCBI
URL: [Link]
Title: In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling
Source: ResearchGate
URL: [Link]
Title: From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling
Source: Journal of the American Chemical Society
URL: [Link]
Title: From Mechanism-Based Retaining Glycosidase Inhibitors to Activity
Source: White Rose Research Online
URL: [Link]
Title: Restoration of β-GC trafficking improves the lysosome function in Gaucher's disease
Source: bioRxiv
URL: [Link]
Title: Animal Models for the Study of Gaucher Disease
Source: MDPI
URL: [Link]
Title: Advanced Activity-Based Protein Profiling Application Strategies for Drug Development
Source: Frontiers in Molecular Biosciences
URL: [Link]
Title: Activity-based protein profiling of glucosidases, fucosidases and glucuronidases
Source: Scholarly Publications Leiden University
URL: [Link]
Title: The revolution and evolution of activity-based protein profiling.
Source: YouTube
URL: [Link]
Title: Glycosidases as an analytical tool in glycomics assays
Source: Scholarly Publications Leiden University
URL: [Link]
application of (-)-Conduritol B in lysosomal storage disease research
Application Note: Modeling Glucocerebrosidase Deficiency with (-)-Conduritol B Epoxide (CBE) Introduction & Mechanism of Action (-)-Conduritol B Epoxide (CBE) is a cyclitol derivative that acts as a potent, specific, and...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Modeling Glucocerebrosidase Deficiency with (-)-Conduritol B Epoxide (CBE)
Introduction & Mechanism of Action
(-)-Conduritol B Epoxide (CBE) is a cyclitol derivative that acts as a potent, specific, and irreversible inhibitor of acid
-glucosidase (GCase; GBA1).
In the context of Lysosomal Storage Disease (LSD) research, CBE is the "gold standard" tool for creating chemically induced models of Gaucher Disease (GD) . Because GBA1 mutations are the most common genetic risk factor for Parkinson’s Disease (PD) , CBE models are also critical for studying
-synucleinopathy driven by lysosomal dysfunction.
Mechanism of Inhibition
CBE functions as a mechanism-based "suicide" inhibitor. It mimics the oxocarbenium ion transition state of the natural substrate (glucosylceramide). Upon binding to the GCase active site, the epoxide ring undergoes nucleophilic attack by the catalytic nucleophile Glu340 , forming a stable covalent ester bond. This permanently inactivates the enzyme.
Physiological Consequence:
Inhibition of GCase prevents the hydrolysis of Glucosylceramide (GlcCer) into ceramide and glucose. The resulting accumulation of GlcCer (and its deacylated form, Glucosylsphingosine/GlcSph ) in the lysosome triggers a cascade of downstream pathologies, including lysosomal pH elevation, cathepsin D dysregulation, and the aggregation of
-synuclein .
Figure 1: Mechanism of CBE-induced lysosomal dysfunction. CBE covalently binds GCase, halting lipid metabolism and triggering downstream protein aggregation.
Experimental Design Strategy
Before initiating a protocol, researchers must select the appropriate model type based on the specific phenotype required.
Feature
Acute Model (Cellular)
Chronic Model (Cellular)
In Vivo Model (Murine)
Duration
24 – 48 Hours
10 – 14 Days
28 Days (Sub-chronic)
CBE Conc.
50 – 200 µM
10 – 50 µM
50 – 100 mg/kg (daily i.p.)
GCase Activity
>95% Reduction
>90% Reduction
~50% (Low dose) to 90% (High)
Pathology
Enzyme loss only
GlcCer accumulation
-syn aggregation, Neuroinflammation
Application
Screening GCase binders
Modeling GD/PD pathology
Preclinical Drug Efficacy
Expert Insight: For studying
-synuclein aggregation, acute treatment is insufficient . While GCase activity drops within hours, the accumulation of lipid substrates (GlcCer) required to seed protein aggregation takes days. Use the Chronic Model for aggregation studies.
Protocol: In Vitro Model Generation (SH-SY5Y & Primary Neurons)
Reagents:
(-)-Conduritol B Epoxide (CBE): High purity (>98%).
Solvent: DMSO or Sterile Water (CBE is water-soluble, but DMSO stocks are more stable at -20°C).
Cell Media: DMEM/F12 (SH-SY5Y) or Neurobasal (Primary).
Stock Preparation:
Dissolve CBE in anhydrous DMSO to create a 100 mM stock solution.
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
Store at -20°C. Stable for 6 months.
Step-by-Step Procedure:
Seeding: Seed SH-SY5Y cells at a density of
cells/cm² or primary neurons at desired density. Allow 24h for attachment.
differentiation (Optional but Recommended): For SH-SY5Y, differentiate with Retinoic Acid (10 µM) for 5-7 days to induce a neuronal phenotype before CBE treatment.
Treatment Initiation (Day 0):
Dilute CBE stock directly into fresh culture media to a final concentration of 100 µM .
Note: 100 µM is the saturation point for maximal inhibition without off-target cytotoxicity in most lines.
Maintenance (The "Replenishment Rule"):
Critical: GCase is continuously synthesized by the cell. Because CBE is an irreversible inhibitor, you must inhibit the newly synthesized enzyme.
Perform a full media change every 2-3 days containing fresh 100 µM CBE.
Do not simply "top up" the media; toxic metabolites must be removed.
Harvest (Day 8-14):
For lipid analysis or aggregation assays, harvest cells after a minimum of 8 days.
Protocol: Validation via GCase Activity Assay
This assay uses the fluorogenic substrate 4-Methylumbelliferyl
Critical Scientific Control: The assay must be performed at pH 5.4 . At neutral pH, the cytosolic enzyme GBA2 (non-lysosomal) can cleave 4-MUG, leading to false negatives (appearing as if GCase is active when it is not).
-synuclein. A successful CBE model will show a 2-3 fold increase in the Urea/SDS fraction compared to vehicle control.
Figure 2: Experimental workflow for generating and validating a chronic CBE model.
Troubleshooting & Optimization
Issue: High cytotoxicity in treated cells.
Cause: Off-target effects or DMSO toxicity.
Solution: Ensure final DMSO concentration is <0.1%. Validate that 100 µM CBE does not inhibit GBA2 (cytosolic) or lysosomal
-glucosidase significantly in your specific cell line. Perform an LDH release assay to distinguish specific lysosomal stress from general necrosis.
Issue: No
-synuclein aggregation observed.
Cause: Treatment duration too short or cell line has low endogenous
-synuclein.
Solution: Extend treatment to 14 days. If using SH-SY5Y, consider transfecting with Wild Type (WT) or A53T
-synuclein vectors before CBE treatment to provide sufficient substrate for aggregation.
Issue: High background in Activity Assay.
Cause: pH drift.
Solution: Re-check the Citrate-Phosphate buffer. It must be strictly pH 5.0–5.4. Above pH 6.0, GBA2 activity contaminates the signal.
References
Manning-Bog, A. B., et al. (2009).[4] "Alpha-synuclein accumulates in Gaucher disease models." Neurotoxicology, 30(6), 1127-1132.
Cleeter, M. W., et al. (2013). "Glucocerebrosidase inhibition causes mitochondrial dysfunction and free radical damage." Neurochemistry International, 62(1), 1-7.
Rocha, E. M., et al. (2015). "Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice."[5][6] Antioxidants & Redox Signaling, 23(6), 550-564.
Protocol for GCase Activity Assay. (2024). Protocols.io / Michael J. Fox Foundation.
Vardi, A., et al. (2016).[7] "Delineating pathological pathways in a chemically-induced mouse model of Gaucher disease." Journal of Pathology, 239(4), 496-509.
Application Notes and Protocols for Active Site Labeling of β-Glucosidases with (-)-Conduritol B Epoxide
Introduction: Unveiling the Active Site of β-Glucosidases β-Glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes that play crucial roles in various biological processes, including cellulose degradation, glycolipi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Active Site of β-Glucosidases
β-Glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes that play crucial roles in various biological processes, including cellulose degradation, glycolipid metabolism, and activation of phytohormones.[1] Their catalytic activity involves the hydrolysis of β-glycosidic bonds in various substrates. The active site of these enzymes contains key amino acid residues responsible for substrate binding and catalysis, most notably a catalytic nucleophile and an acid/base catalyst.[2] Understanding the structure and function of this active site is paramount for elucidating enzyme mechanisms, designing specific inhibitors, and developing therapeutic strategies for diseases associated with β-glucosidase dysfunction, such as Gaucher disease.[3]
(-)-Conduritol B epoxide (CBE), a potent and selective irreversible inhibitor of β-glucosidases, serves as an invaluable chemical tool for probing the active site of these enzymes. Its epoxide ring is susceptible to nucleophilic attack by the catalytic glutamate or aspartate residue within the enzyme's active site, leading to the formation of a stable, covalent bond.[2][4] This irreversible inactivation allows for the specific labeling and subsequent identification of the active site nucleophile, providing critical insights into the enzyme's catalytic machinery. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (-)-Conduritol B epoxide for the active site labeling of β-glucosidases.
Mechanism of Action: Covalent Inactivation by (-)-Conduritol B Epoxide
The inhibitory activity of (-)-Conduritol B epoxide is rooted in its ability to act as a mechanism-based inactivator. The reaction proceeds through a two-step process:
Initial Non-covalent Binding: CBE, structurally mimicking the glucose substrate, initially binds reversibly to the active site of the β-glucosidase. This binding is governed by an inhibition constant (Ki).
Irreversible Covalent Modification: Following binding, the catalytic nucleophile of the enzyme (typically a glutamate residue) performs a nucleophilic attack on one of the epoxide carbons of CBE. This results in the opening of the epoxide ring and the formation of a stable ester linkage between the enzyme and the inhibitor. This covalent modification is essentially irreversible, leading to the inactivation of the enzyme with a maximal rate of inactivation (kinact).
The crystal structure of human acid-β-glucosidase in complex with CBE has confirmed that the inhibitor forms a covalent bond with the catalytic nucleophile, Glu340.[3] This covalent adduct effectively blocks the active site, preventing substrate binding and catalysis.
Figure 1: Mechanism of irreversible inhibition of β-glucosidase by (-)-Conduritol B epoxide.
Experimental Protocols
Protocol 1: In Vitro Labeling of Purified β-Glucosidase with (-)-Conduritol B Epoxide
This protocol outlines the procedure for the covalent labeling of a purified β-glucosidase with CBE in a controlled in vitro setting.
Materials:
Purified β-glucosidase
(-)-Conduritol B epoxide (CBE)
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)[5]
Substrate for activity assay (e.g., p-nitrophenyl-β-D-glucopyranoside, pNPG)[5]
Stop solution for activity assay (e.g., 1 M sodium carbonate)
Microplate reader
SDS-PAGE reagents and equipment
Procedure:
Enzyme Preparation: Prepare a stock solution of the purified β-glucosidase in the assay buffer to a final concentration of 1-10 µM.
CBE Preparation: Prepare a stock solution of CBE in a suitable solvent (e.g., water or DMSO) at a concentration of 10-100 mM.
Labeling Reaction:
a. In a microcentrifuge tube, combine the purified β-glucosidase with the desired concentration of CBE. A molar excess of CBE (e.g., 10 to 100-fold) is typically used to ensure complete labeling.
b. The final reaction volume should be between 50-100 µL.
c. Incubate the reaction mixture at 37°C for a specified time (e.g., 30, 60, 120 minutes). The optimal incubation time should be determined empirically.
Monitoring Inactivation:
a. At various time points during the incubation, take aliquots of the reaction mixture and dilute them into the β-glucosidase activity assay.
b. Perform the activity assay according to a standard protocol. For example, using pNPG as a substrate, the release of p-nitrophenol can be monitored spectrophotometrically at 405 nm.[1]
c. A decrease in enzyme activity over time indicates successful labeling and inactivation by CBE.
Analysis of Labeling by SDS-PAGE:
a. After the desired incubation time, quench the labeling reaction by adding SDS-PAGE sample loading buffer.
b. Run the samples on an SDS-PAGE gel to visualize the protein.
c. While CBE itself is not visible, the labeled protein can be used for downstream applications like mass spectrometry.
Causality Behind Experimental Choices:
Buffer and pH: The choice of a pH 7.0 buffer is generally suitable for many β-glucosidases, but the optimal pH should be determined for the specific enzyme being studied.[6][7]
Temperature: Incubation at 37°C mimics physiological conditions and generally provides a good rate of reaction.[6]
Molar Excess of CBE: Using a significant molar excess of the inhibitor drives the reaction towards complete labeling of the enzyme active sites.
Time-Dependent Inactivation: Monitoring the reaction over time is crucial to confirm the irreversible nature of the inhibition and to determine the optimal labeling duration.
Protocol 2: Identification of the CBE-Labeled Active Site Peptide by Mass Spectrometry
This protocol describes the preparation of a CBE-labeled β-glucosidase for mass spectrometric analysis to identify the covalently modified active site peptide.
Materials:
CBE-labeled β-glucosidase (from Protocol 1)
Urea or Guanidine-HCl
Dithiothreitol (DTT)
Iodoacetamide (IAA)
Trypsin (mass spectrometry grade)
Ammonium bicarbonate buffer (50 mM, pH 8.0)
Formic acid
C18 desalting spin columns
LC-MS/MS system
Procedure:
Denaturation, Reduction, and Alkylation:
a. To the CBE-labeled protein sample, add urea to a final concentration of 8 M or guanidine-HCl to 6 M to denature the protein.
b. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
c. Cool the sample to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate the free cysteine residues.
Buffer Exchange and Digestion:
a. Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate buffer (pH 8.0) to reduce the concentration of urea or guanidine-HCl to a level compatible with trypsin activity (<2 M and <0.6 M, respectively).
b. Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate at 37°C overnight (12-16 hours).
Sample Cleanup:
a. Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.
b. Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
c. Dry the eluted peptides in a vacuum centrifuge.
LC-MS/MS Analysis:
a. Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
b. Analyze the peptide mixture by LC-MS/MS.
c. Search the resulting data against the protein sequence of the β-glucosidase, including a modification corresponding to the mass of CBE (162.14 Da) on potential nucleophilic residues (glutamate and aspartate).
Causality Behind Experimental Choices:
Denaturation, Reduction, and Alkylation: These steps are essential to unfold the protein and make it accessible to trypsin for efficient digestion. Alkylation of cysteines prevents the reformation of disulfide bonds.
Trypsin Digestion: Trypsin cleaves proteins at the C-terminal side of lysine and arginine residues, generating peptides of a suitable size for mass spectrometry analysis.
Desalting: This step removes salts and other contaminants that can interfere with the LC-MS/MS analysis.
Mass Modification Search: The covalent attachment of CBE to a peptide will result in a specific mass shift, allowing for the identification of the labeled peptide and, consequently, the active site nucleophile.
Protocol 3: In Situ Labeling of β-Glucosidases in Cell Culture
This protocol provides a general guideline for labeling β-glucosidases with CBE within a cellular context.
Materials:
Cell line of interest
Cell culture medium
(-)-Conduritol B epoxide (CBE)
Lysis buffer (e.g., RIPA buffer)
Protein quantification assay (e.g., BCA assay)
Activity-based probes (ABPs) with a reporter tag (e.g., fluorescent dye) for visualization (optional)
SDS-PAGE and Western blotting reagents and equipment
Procedure:
Cell Culture: Culture the cells to the desired confluency in a suitable format (e.g., 6-well plate).
CBE Treatment:
a. Prepare a stock solution of CBE in a cell culture-compatible solvent (e.g., sterile water or DMSO).
b. Treat the cells with varying concentrations of CBE (e.g., 1-100 µM) for a specific duration (e.g., 4-24 hours). The optimal concentration and incubation time should be determined empirically to achieve selective inhibition of the target β-glucosidase.[8]
Cell Lysis:
a. After incubation, wash the cells with ice-cold PBS.
b. Lyse the cells using a suitable lysis buffer containing protease inhibitors.
c. Clarify the lysate by centrifugation to remove cellular debris.
Analysis of Labeling:
a. Activity Assay: Measure the β-glucosidase activity in the cell lysates to confirm inhibition by CBE.
b. Activity-Based Protein Profiling (ABPP): If using a competitive ABPP approach, incubate the CBE-treated lysates with a broad-spectrum β-glucosidase ABP. A decrease in the signal from the ABP in CBE-treated samples indicates successful target engagement by CBE.[8]
c. Western Blotting: Analyze the cell lysates by SDS-PAGE and Western blotting using an antibody specific to the β-glucosidase of interest to assess protein levels.
Causality Behind Experimental Choices:
Dose and Time Titration: It is crucial to perform a dose-response and time-course experiment to find the optimal conditions for selective inhibition of the target β-glucosidase while minimizing off-target effects and cytotoxicity.
Cell Lysis: The choice of lysis buffer should be compatible with the downstream analysis. For activity assays, a non-denaturing buffer is required.
Competitive ABPP: This technique provides a direct readout of active site occupancy by CBE, confirming that the observed inhibition is due to direct binding to the enzyme's active site.
Kinetic Analysis of Irreversible Inhibition
To quantitatively characterize the inhibition of a β-glucosidase by CBE, the kinetic parameters kinact and Ki can be determined.
Experimental Design:
Time-Dependent Inhibition Assay:
a. Pre-incubate the β-glucosidase with various concentrations of CBE for different periods.
b. At each time point, initiate the enzyme reaction by adding the substrate.
c. Measure the initial reaction velocity.
Data Analysis:
a. Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each CBE concentration. The slope of this plot will give the apparent first-order rate constant of inactivation (kobs).
b. Plot the kobs values against the corresponding CBE concentrations.
c. Fit the data to the following equation to determine kinact and Ki:
kobs = kinact * [I] / (Ki + [I])
Where [I] is the concentration of the inhibitor.
A simplified method involves measuring the IC50 at different pre-incubation times. A time-dependent decrease in IC50 is indicative of irreversible inhibition.
Figure 2: Workflow for the kinetic analysis of irreversible inhibition.
Data Presentation
Table 1: Physicochemical Properties of (-)-Conduritol B Epoxide
Property
Value
Molecular Formula
C₆H₁₀O₅
Molecular Weight
162.14 g/mol
Appearance
White to off-white solid
Solubility
Soluble in water and DMSO
Table 2: Typical Experimental Conditions for β-Glucosidase Labeling and Assays
Parameter
In Vitro Labeling
In Situ Labeling
Activity Assay
Enzyme/Cell Concentration
1-10 µM
Cell-dependent
Assay-dependent
CBE Concentration
10-100 µM
1-100 µM
N/A
Buffer
50 mM Sodium Phosphate
Cell Culture Medium
50 mM Sodium Phosphate
pH
7.0
~7.4
7.0
Temperature
37°C
37°C
37°C
Incubation Time
30-120 min
4-24 hours
10-30 min
Conclusion and Future Perspectives
(-)-Conduritol B epoxide remains a cornerstone tool for the study of β-glucosidases. The protocols outlined in these application notes provide a robust framework for its use in active site labeling, identification of catalytic residues, and characterization of enzyme inhibition. The ability to specifically and irreversibly modify the active site of β-glucosidases with CBE has been instrumental in advancing our understanding of these enzymes and their roles in health and disease.
Future applications of CBE and similar activity-based probes will likely focus on more complex biological systems, including in vivo imaging of β-glucosidase activity and the development of more sophisticated diagnostic and therapeutic agents. The continued integration of chemical biology tools with advanced analytical techniques like mass spectrometry will undoubtedly lead to further breakthroughs in our understanding of the intricate world of glycosidases.
References
β-Glucosidase: Progress from Basic Mechanism to Frontier Application. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]
Histone Sample Preparation for Bottom-Up Mass Spectrometry: A Roadmap to Informed Decisions. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]
Kallemeijn, W. W., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(8), 1594-1613. [Link]
Covalent inhibitors of glycosidases and their applications in biochemistry and biology. (2006). Glycobiology, 16(11), 113R-129R. [Link]
Complementary Sample Preparation Strategies for Analysis of Cereal β-Glucan Oxidation Products by UPLC-MS/MS. (n.d.). Frontiers. Retrieved February 8, 2026, from [Link]
A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2021). RSC Chemical Biology, 2(4), 1059-1074. [Link]
β-Glucosidase Activity Assay Protocol. (n.d.). Scribd. Retrieved February 8, 2026, from [Link]
kinact / KI Assay for Irreversible Covalent Compounds. (n.d.). Domainex. Retrieved February 8, 2026, from [Link]
Bioactivity-Guided Synthesis: In Silico and In Vitro Studies of β-Glucosidase Inhibitors to Cope with Hepatic Cytotoxicity. (2023). Pharmaceuticals, 16(9), 1294. [Link]
Purification and characterization of β-glucosidase from Melanocarpus sp. MTCC 3922. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
Trypsin Mass Spectrometry Grade. (n.d.). G-Biosciences. Retrieved February 8, 2026, from [Link]
Selective labelling of GBA2 in cells with fluorescent β-d-arabinofuranosyl cyclitol aziridines. (2024). Chemical Science, 15(3), 1007-1016. [Link]
Human acid-beta-glucosidase covalently bound to conduritol B epoxide. (2016). Proteopedia. Retrieved February 8, 2026, from [Link]
A novel method for screening beta-glucosidase inhibitors. (2013). BMC Microbiology, 13, 51. [Link]
Probing the active site chemistry of β-glucosidases along the hydrolysis reaction pathway. (2012). Biochemistry, 51(44), 8942-8951. [Link]
Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes. (1986). The Journal of Biological Chemistry, 261(18), 8312-8318. [Link]
How to calculate Kinact and Kobs for irreversible enzyme inhibition? (2019). ResearchGate. Retrieved February 8, 2026, from [Link]
Kallemeijn, W. W., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. ResearchGate. Retrieved February 8, 2026, from [Link]
Application Note: (-)-Conduritol B Epoxide (CBE) for Modeling Glucosylceramidase Dysfunction
[1][2] Abstract & Introduction Glucosylceramidase (GBA1, also known as GCase) is a lysosomal enzyme critical for sphingolipid metabolism.[1][2][3] Loss-of-function mutations in the GBA1 gene are the causative factor in G...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Abstract & Introduction
Glucosylceramidase (GBA1, also known as GCase) is a lysosomal enzyme critical for sphingolipid metabolism.[1][2][3] Loss-of-function mutations in the GBA1 gene are the causative factor in Gaucher Disease (GD) and represent the most common genetic risk factor for Parkinson’s Disease (PD).[4]
Studying GBA1 function often requires genetic knockout models, which can be time-consuming and expensive. (-)-Conduritol B Epoxide (CBE) offers a powerful alternative: a rapid, potent, and irreversible "chemical knockout." By covalently binding to the GBA1 active site, CBE allows researchers to induce a GD-like phenotype in wild-type cells and animals within hours to days.
This guide provides a validated technical framework for using CBE to study GBA1 dysfunction, lysosomal stress, and
-synuclein accumulation.
Mechanism of Action
CBE is a cyclicitol epoxide that acts as an active-site-directed suicide inhibitor. It mimics the structure of glucose, allowing it to enter the catalytic pocket of GBA1. Once bound, the epoxide ring opens, forming a stable covalent ester bond with the catalytic nucleophile (a glutamate residue) of the enzyme.
Key Mechanistic Features:
Irreversibility: Activity cannot be restored by washing the cells; new protein synthesis is required.
Specificity Window: At low concentrations (<100 µM), CBE is highly selective for lysosomal GBA1. At millimolar concentrations, it may inhibit the non-lysosomal GBA2 and other glucosidases.[5]
Downstream Cascade: Inhibition leads to the accumulation of Glucosylceramide (GlcCer) and Glucosylsphingosine (GlcSph), triggering lysosomal pH elevation, autophagy impairment, and the aggregation of aggregation-prone proteins like
-synuclein.
Figure 1: Mechanistic pathway of CBE-induced lysosomal dysfunction. Red arrows indicate the pathological cascade triggered by inhibition.
Experimental Protocols
Protocol A: Creating a Cellular Model of Gaucher Disease
Objective: Induce >95% GBA1 inhibition in SH-SY5Y neuroblastoma cells or primary neurons.
Materials:
(-)-Conduritol B Epoxide (Purity >98%)
Solvent: Sterile Water or DMSO (CBE is water-soluble; water is preferred to minimize solvent toxicity).
Cell Culture Media (e.g., DMEM/F12 + 10% FBS).
Procedure:
Stock Preparation: Dissolve CBE in sterile water to create a 100 mM stock solution . Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Seeding: Seed cells at appropriate density (e.g.,
cells/well in a 6-well plate) and allow to adhere for 24 hours.
Treatment:
Acute Inhibition (Enzyme Assay Validation): Treat cells with 50–100 µM CBE for 24 hours.
Chronic Phenotyping (Aggregation Studies): Treat cells with 10–50 µM CBE for 5–14 days. Note: Replace media containing fresh CBE every 2–3 days to maintain inhibition and nutrient levels.
Control: Treat parallel wells with an equivalent volume of vehicle (sterile water).
Harvest: Wash cells 2x with PBS. Proceed immediately to lysis or fixation.
Critical Insight: GBA1 is active at acidic pH (4.5–5.5), while GBA2 is active at neutral pH. This protocol uses pH 5.4 to isolate lysosomal activity.
Reagents:
Lysis Buffer: 50 mM Phosphate-Citrate buffer (pH 5.4), 0.25% (w/v) Sodium Taurocholate, 0.1% Triton X-100. Taurocholate and Triton are essential to solubilize the enzyme and mimic the lysosomal environment.
Substrate Solution: 4 mM 4-MUG in Citrate-Phosphate buffer (pH 5.4).
Stop Solution: 0.5 M Glycine-NaOH (pH 10.5). High pH is required to deprotonate the 4-MU product, making it fluorescent.
Workflow:
Lysis: Lyse cell pellets in 100 µL Lysis Buffer on ice for 30 min. Centrifuge (14,000 x g, 10 min) to remove debris. Collect supernatant.
Protein Quantification: Normalize samples to equal protein concentration (e.g., BCA assay).
Reaction Setup (96-well Black Plate):
Sample: Add 10 µL of lysate.
In-Assay Control (Optional): To confirm specificity, add 1 mM CBE to a duplicate lysate well (should show ~0 activity).
Substrate: Add 40 µL of Substrate Solution (4-MUG).
Incubation: Incubate at 37°C for 30–60 minutes in the dark.
Termination: Add 150 µL of Stop Solution to all wells.
Measurement: Read fluorescence immediately.
Excitation: 365 nm
Emission: 445 nm
Figure 2: 4-MUG Enzymatic Assay Workflow.
Data Presentation & Expected Results
When reporting CBE inhibition data, present results as specific activity (nmol/mg/hr) or percentage relative to Vehicle control.
Parameter
Vehicle Control
CBE Treated (100 µM, 24h)
Interpretation
GBA1 Activity
100%
< 5%
Successful "Chemical Knockout"
GlcCer Levels
Baseline
Increased (2-3 fold)
Functional Lysosomal Impairment
Cell Viability
>95%
>90%
CBE is generally non-toxic at <200 µM
-Synuclein
Diffuse/Soluble
Punctate/Insoluble
Aggregation induced by lipid storage
Troubleshooting & Expert Tips
Distinguishing GBA1 vs. GBA2:
GBA1 (Lysosomal): Sensitive to CBE; Optimal pH 4.5–5.5.
GBA2 (Non-lysosomal): Resistant to low-dose CBE; Optimal pH 5.8–6.0; Sensitive to miglustat (NB-DNJ).
Tip: If you observe residual activity after CBE treatment, ensure your assay buffer pH is strictly 5.4 or lower to minimize GBA2 interference.
In Vivo Dosing (Mice):
For mouse models, a standard regimen is 100 mg/kg/day (i.p.) .
CBE crosses the Blood-Brain Barrier (BBB).
Phenotypes (motor deficits, neuroinflammation) typically appear after 14–28 days of daily dosing.
Substrate Accumulation:
Enzyme inhibition happens fast (hours), but lipid accumulation (GlcCer) takes time. Do not expect massive lipid storage in <24 hours. For lipidomics, treat for at least 3–5 days.
References
Manning-Boğ, A. B., et al. (2009). Alpha-synuclein-glucocerebrosidase interactions in pharmacological Gaucher models: a biological link between Gaucher disease and parkinsonism.[8] Neurotoxicology.
Rocha, E. M., et al. (2015). Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice. Antioxidants & Redox Signaling.[9]
Kuo, S. H., et al. (2019). A modulator of wild-type glucocerebrosidase improves pathogenic phenotypes in dopaminergic neuronal models of Parkinson's disease. Science Translational Medicine.
Vardi, A., et al. (2016). Glucocerebrosidase mutations and synucleinopathies: toward a model of precision medicine. Movement Disorders.[7][10]
Application Note: Validating Specificity in (-)-Conduritol B Epoxide (CBE) Experimental Models
This Application Note is designed for researchers utilizing (-)-Conduritol B Epoxide (CBE) to model lysosomal storage disorders (Gaucher Disease) or Parkinson’s Disease. It addresses the critical challenge of distinguish...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers utilizing (-)-Conduritol B Epoxide (CBE) to model lysosomal storage disorders (Gaucher Disease) or Parkinson’s Disease. It addresses the critical challenge of distinguishing on-target GCase inhibition from off-target effects, particularly on the non-lysosomal
-glucosidase GBA2.
Abstract
(-)-Conduritol B Epoxide (CBE) is the gold-standard chemical tool for inducing a pharmacological model of Gaucher Disease (GD) via the irreversible inhibition of lysosomal glucocerebrosidase (GBA1).[1] However, the utility of CBE is frequently compromised by its dose-dependent off-target inhibition of GBA2 (non-lysosomal
-glucosidase) and potential lysosomal stress unrelated to GBA1. This guide provides a rigorous experimental framework to define the "Specificity Window" for CBE, ensuring that observed phenotypes—such as -synuclein aggregation or lipid accumulation—are genuinely attributable to lysosomal GCase dysfunction.
Introduction: The Specificity Paradox
CBE acts as an active-site-directed covalent inhibitor. While it exhibits a preference for GBA1, it is not absolute.
GBA1 (Lysosomal): Acidic optimum (pH 4.5–5.5), requires saposin C or detergents (e.g., Taurocholate) for activity. Highly sensitive to CBE.
GBA2 (Cytosolic/Membrane-associated): Neutral optimum (pH 6.0–7.0), inhibited by detergents. Moderately sensitive to CBE, but highly sensitive to iminosugars like Miglustat (NB-DNJ).
The Risk: High-dose CBE protocols (e.g., >100 mg/kg in vivo or >100 µM in vitro) often inadvertently inhibit GBA2. Since GBA2 breakdown of glucosylceramide (GlcCer) generates ceramide (a pro-apoptotic lipid), inhibiting GBA2 simultaneously with GBA1 can mask toxicity or create artifacts that do not reflect the genetic disease state.
Core Experimental Strategy
To validate your CBE model, you must prove that your phenotype is GBA1-dependent and GBA2-independent .
Diagram 1: Mechanism of Action & Off-Target Pathways
This diagram illustrates the differential inhibition profiles and the critical "Specificity Window."
Caption: CBE preferentially targets lysosomal GBA1, but high concentrations cross-react with cytosolic GBA2, confounding data interpretation.
Purpose: To quantify the exact inhibition of GBA1 vs. GBA2 in your specific tissue or cell line treated with CBE. This is the mandatory quality control step before phenotypic analysis.
Buffer B (GBA2 Specific): McIlvaine buffer (pH 7.0) + No Detergent (Detergents inhibit GBA2).
Stop Solution: 0.5 M Glycine-NaOH, pH 10.5.
Specific Inhibitor (Control): Miglustat (NB-DNJ) – Highly selective for GBA2 (
nM).
Workflow
Lysate Preparation: Homogenize cells/tissue in water or hypotonic buffer (do not use detergent lysis buffers like RIPA initially).
Reaction Setup:
Well 1 (Total GBA1): Lysate + Buffer A + 4-MUG.
Well 2 (CBE-Resistant GBA1): Lysate + Buffer A + 4-MUG + CBE (Pre-incubated).
Well 3 (Total GBA2): Lysate + Buffer B + 4-MUG.
Well 4 (GBA2 Specificity Check): Lysate + Buffer B + 4-MUG + 10 µM Miglustat.
Incubation: 37°C for 30–60 minutes.
Detection: Add Stop Solution. Measure fluorescence (Ex 365 nm / Em 445 nm).
Data Interpretation
Measurement
Calculation
Interpretation
GBA1 Activity
(Well 1 RFU) - (Well 2 RFU)
True lysosomal activity.
GBA2 Activity
(Well 3 RFU) - (Well 4 RFU)
True non-lysosomal activity.
CBE Specificity
Compare % inhibition in Well 1 vs. Well 3
If CBE inhibits Well 3 significantly, your dose is too high.
Protocol 2: The "Rescue" Validation (Functional)
Purpose: To confirm that a cellular phenotype (e.g., cell death, oxidative stress) is caused by GBA1 loss and not GBA2 off-target effects.
Concept: If CBE toxicity is due to GBA1 inhibition, co-treatment with a GBA2 inhibitor should not rescue the phenotype (unless the pathway involves complex GlcCer/Ceramide balance). However, if the toxicity is purely off-target on GBA2, a specific GBA2 inhibitor alone should mimic it, or genetic knockout of GBA2 should replicate it.
The "Gold Standard" Control:
Use a GBA1 Knockout (KO) cell line.
Treat GBA1-KO cells with CBE.
Hypothesis: Since GBA1 is absent, CBE should have no effect .
Result: If CBE treatment induces toxicity in GBA1-KO cells, the effect is OFF-TARGET .
Diagram 2: Experimental Validation Workflow
Follow this decision tree to validate your CBE model.
Caption: Decision tree to distinguish genuine GCase-mediated phenotypes from CBE off-target artifacts.
References
Kuo, C. L., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. FEBS Journal.[3] Link
Key Finding: Identifies GBA2 and lysosomal
-glucosidase as major off-targets of CBE using activity-based probes.[3]
Ridley, C. M., et al. (2013). GBA2 activity and imino sugar pharmacology. Journal of Biological Chemistry. Link
Key Finding: Establishes the differential sensitivity of GBA1 and GBA2 to CBE and iminosugars (NB-DNJ).
Manning-Bog, A. B., et al. (2009). The role of alpha-synuclein in the neurotoxicity of conduritol B epoxide. Neurotoxicology. Link
Key Finding: Discusses the use of CBE to model Parkinson's disease and the necessity of validating
-synuclein aggreg
Van Weely, S., et al. (1993). Function of lysosomal and non-lysosomal glucosylceramidase.[4] Biochimica et Biophysica Acta.[5] Link
Key Finding: The foundational paper describing the pH and detergent conditions required to separate GBA1 and GBA2 activities.[2][6]
Application Note: High-Purity Synthesis of (-)-Conduritol B Epoxide (CBE) for GBA Inhibition Studies
Executive Summary (-)-Conduritol B epoxide (CBE) (1,2-anhydro-myo-inositol) is a potent, irreversible, active-site-directed inhibitor of acid -glucosidase (GCase/GBA). It is the gold-standard reagent for inducing chemica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(-)-Conduritol B epoxide (CBE) (1,2-anhydro-myo-inositol) is a potent, irreversible, active-site-directed inhibitor of acid
-glucosidase (GCase/GBA). It is the gold-standard reagent for inducing chemical phenocopies of Gaucher disease and Parkinson’s disease in cellular and animal models.
While racemic CBE is commercially available, the specific (-)-enantiomer exhibits superior specificity and binding kinetics for the GBA active site (Glu340 nucleophile). This guide details the Chemoenzymatic Total Synthesis of (-)-CBE. This route is preferred over traditional chemical synthesis because it leverages the inherent chirality of microbial arene oxidation to establish high enantiopurity (
ee) without costly chiral resolution steps.
Mechanistic Background & Retrosynthesis
Mechanism of Action
CBE functions as a "suicide inhibitor." It acts as a structural mimic of the oxocarbenium ion transition state of glucosylceramide hydrolysis.
Nucleophilic Attack: The catalytic nucleophile (Glu340 in human GBA) attacks the epoxide ring.
Covalent Capture: The ring opens, forming a stable ester bond with the enzyme, permanently inactivating it.
Retrosynthetic Analysis
The synthesis relies on the "naked sugar" methodology established by Hudlicky et al. The chirality is installed in the very first step using a whole-cell biocatalyst.
Starting Material: Benzene (or Bromobenzene for functionalized variants)
Figure 1: Retrosynthetic pathway utilizing the chemoenzymatic 'naked sugar' approach.
Protocol A: Chemoenzymatic Synthesis (The Hudlicky Route)
This protocol yields (-)-CBE with high optical purity. It requires access to a fermentation setup or the commercial acquisition of the chiral diol metabolite.
Phase 1: Generation of the Chiral Synthon
Objective: Convert Benzene to (+)-cis-1,2-dihydrocatechol.
Dissolve (-)-Conduritol B (100 mg) in MeOH (2 mL).
Add 0.5 M Phosphate buffer (pH 7.0, 2 mL) to protect the epoxide from acid hydrolysis during reaction.
Add m-CPBA (1.5 eq) portion-wise over 30 mins.
Stir at RT for 12 hours.
Workup: Wash with ether to remove m-chlorobenzoic acid. The product (CBE) remains in the aqueous phase.
Lyophilization: Freeze-dry the aqueous phase to obtain crude CBE.
Purification: Cellulose column chromatography or HPLC (Amide column).
Quality Control & Validation
Verify the identity and purity of the synthesized (-)-CBE before biological application.
Parameter
Specification (Target)
Method
Appearance
White crystalline solid
Visual
Purity
HPLC (ELSD or CAD detector)
Proton NMR
3.5-3.8 (m, 4H), 3.2 (d, 2H)
H-NMR (DO)
Optical Rotation
(c=1, )
Polarimetry
Melting Point
165 - 168 °C
Capillary MP
Experimental Workflow Diagram
Figure 2: Workflow for the direct epoxidation and purification of CBE.
Safety & Handling (Crucial)
Toxicity: CBE is a covalent inhibitor .[1] It can cause irreversible inactivation of endogenous GBA in the researcher if absorbed.
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Handle all powders in a fume hood or biosafety cabinet.
Deactivation: Spills should be treated with dilute NaOH (0.1 M) which rapidly hydrolyzes the epoxide ring, rendering the compound inactive.
Storage: Store at -20°C, desiccated. Stable for >1 year in solid form. Unstable in acidic solutions.
References
Hudlicky, T., et al. (1996). "Enzymatic Dihydroxylation of Aromatics in Enantioselective Synthesis: Expanding the Chiral Pool." Aldrichimica Acta, 29(2), 33-54. Link
Legler, G. (1977). "Glucosidases: Mechanistic Information from Studies with Reversible and Irreversible Inhibitors." Methods in Enzymology, 46, 368-381. Link
Premkumar, L., et al. (2005).[4] "X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide."[4] Journal of Biological Chemistry, 280(25), 23815-23819.[4] Link
Vardi, A., et al. (2016). "Delineating pathological pathways in a chemically induced mouse model of Gaucher disease." Journal of Pathology, 239(4), 496-509. Link
Cayman Chemical. "Conduritol B Epoxide Product Information & Safety Data Sheet." Link
cell-based assays using (-)-Conduritol B for enzyme inhibition
Application Note & Protocol Cell-Based Assays for Probing Enzyme Inhibition using (-)-Conduritol B Epoxide: A Guide to Modeling Glucocerebrosidase Deficiency Introduction: Modeling Lysosomal Storage Disorders in a Dish G...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Cell-Based Assays for Probing Enzyme Inhibition using (-)-Conduritol B Epoxide: A Guide to Modeling Glucocerebrosidase Deficiency
Introduction: Modeling Lysosomal Storage Disorders in a Dish
Gaucher disease, a lysosomal storage disorder, and its genetic link to an increased risk for Parkinson's disease are rooted in the dysfunction of a single enzyme: glucocerebrosidase (GCase or GBA)[1][2][3]. This lysosomal hydrolase is responsible for the breakdown of the glycolipid glucosylceramide[4]. A deficiency in GCase activity leads to the accumulation of its substrate, disrupting cellular homeostasis, particularly within the lysosome[4][5]. To study the cellular ramifications of this deficiency and to screen for potential therapeutic agents, researchers require robust in vitro models that accurately replicate the disease state. (-)-Conduritol B epoxide (CBE), a potent and irreversible inhibitor of GCase, serves as an invaluable pharmacological tool to create such models[1][2][6][7]. This document provides a comprehensive guide for utilizing CBE in cell-based assays to effectively model GCase deficiency.
CBE is a mechanism-based inhibitor, meaning it is processed by the enzyme's catalytic machinery, leading to a covalent and irreversible bond with an active site residue[8][9]. This specificity allows for the targeted inactivation of GCase within cultured cells, inducing a phenocopy of the Gaucher disease cellular environment[10][11]. This application note will detail the principles, protocols, and validation strategies for employing CBE to inhibit GCase in cell culture, with a focus on ensuring scientific rigor and reproducibility.
The Principle of Irreversible Inhibition by (-)-Conduritol B Epoxide
(-)-Conduritol B epoxide's efficacy lies in its structural mimicry of the glucose moiety of glucosylceramide. This allows it to enter the active site of GCase. The epoxide ring is then subject to nucleophilic attack by a catalytic glutamate residue within the active site, forming a stable covalent ester linkage. This effectively and irreversibly inactivates the enzyme[8][9].
Caption: Mechanism of GCase Inhibition by CBE
Experimental Design: Key Considerations for Robust Assays
Before proceeding to the protocol, it is crucial to consider the experimental design. The choice of cell line, CBE concentration, and incubation time are interdependent variables that must be optimized for each specific research question.
Cell Line Selection
The choice of cell line is paramount. While murine peritoneal macrophages have been historically used[10], a variety of cell types are suitable depending on the research focus.
Fibroblasts: Often derived from patients, offering a direct comparison between genetically deficient cells and CBE-induced models.
Neuronal Cell Lines (e.g., SH-SY5Y): Relevant for studying the neurological aspects of GCase deficiency and its link to Parkinson's disease.
Immune Cells (e.g., Macrophages): Ideal for investigating the inflammatory consequences of glucosylceramide accumulation.
Optimizing CBE Concentration and Incubation Time
The inhibition of GCase by CBE is both dose- and time-dependent[10]. It is essential to perform a titration to determine the optimal concentration and duration of treatment to achieve the desired level of enzyme inhibition without inducing significant cytotoxicity.
Parameter
Recommended Range
Rationale
CBE Concentration
10 µM - 500 µM
Lower concentrations may require longer incubation times. Higher concentrations can lead to off-target effects.
Incubation Time
24 - 72 hours
Allows for sufficient enzyme inhibition and observation of downstream cellular effects.
Cell Viability
> 90%
Essential to ensure that observed effects are due to enzyme inhibition and not cellular toxicity.
Expert Insight: While CBE is a potent GCase inhibitor, it's important to be aware of potential off-target effects at higher concentrations, which may include the inhibition of non-lysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase[1][2][12]. Therefore, using the lowest effective concentration for the shortest duration necessary is recommended to maintain specificity.
Protocol 1: Induction of GCase Deficiency in Cultured Cells
This protocol provides a step-by-step guide for treating cultured cells with CBE to inhibit GCase activity.
Materials:
Selected cell line
Complete cell culture medium
(-)-Conduritol B Epoxide (CBE)
Dimethyl sulfoxide (DMSO)
Phosphate-buffered saline (PBS)
Cell culture plates (e.g., 96-well, 24-well, or 6-well)
Procedure:
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and approximately 70-80% confluent at the time of the assay.
CBE Stock Solution Preparation: Prepare a stock solution of CBE in DMSO. For example, a 100 mM stock can be prepared and stored at -20°C. Note: Avoid repeated freeze-thaw cycles.
Treatment Preparation: On the day of the experiment, dilute the CBE stock solution in complete cell culture medium to the desired final concentrations. Include a vehicle control (DMSO only) at the same final concentration as the highest CBE treatment.
Cell Treatment: Remove the existing medium from the cells and replace it with the CBE-containing or vehicle control medium.
Incubation: Incubate the cells for the predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
Protocol 2: Measurement of GCase Activity using a Fluorometric Assay
Following CBE treatment, it is crucial to validate the extent of GCase inhibition. A common and reliable method is to measure the enzymatic activity using a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)[13].
Materials:
CBE-treated and control cells
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)
Assay buffer (e.g., 0.1 M citrate/phosphate buffer, pH 5.2)
Stop solution (e.g., 0.5 M sodium carbonate)
Fluorometer or microplate reader with fluorescence capabilities (Ex/Em = 360/445 nm)[14][15]
Protein quantification assay (e.g., BCA or Bradford)
Procedure:
Cell Lysis:
Wash the cells twice with ice-cold PBS.
Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes.
Scrape the cells and transfer the lysate to a microcentrifuge tube.
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
Collect the supernatant containing the protein lysate.
Protein Quantification: Determine the protein concentration of each lysate to normalize the enzyme activity.
Enzyme Reaction:
In a 96-well black plate, add a standardized amount of protein lysate (e.g., 10-20 µg) to each well.
Prepare a master mix of the 4-MUG substrate in the assay buffer.
Add the substrate solution to each well to initiate the reaction.
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at an excitation of ~360 nm and an emission of ~445 nm[14][15].
Data Analysis:
Subtract the background fluorescence (wells with no lysate).
Normalize the fluorescence readings to the protein concentration of each sample.
Express the GCase activity as a percentage of the vehicle-treated control.
Caption: GCase Activity Assay Workflow
Self-Validating Systems and Downstream Applications
A robust CBE-induced model of GCase deficiency should exhibit predictable downstream cellular changes. These can serve as validation points for your assay.
Substrate Accumulation: The most direct consequence of GCase inhibition is the accumulation of glucosylceramide and its deacylated form, glucosylsphingosine (lyso-Gb1)[6][16]. These can be measured by techniques such as liquid chromatography-mass spectrometry (LC-MS).
Lysosomal Perturbation: GCase deficiency can lead to lysosomal dysfunction. This can be assessed by monitoring lysosomal pH, morphology, or the activity of other lysosomal enzymes[17][18][19]. Commercially available fluorescent probes can be used to visualize and quantify these changes[20].
Autophagy Impairment: There is growing evidence linking GCase deficiency to impaired autophagic flux[21]. This can be monitored by observing the levels of autophagy markers like LC3-II and p62 via Western blotting or fluorescence microscopy.
Troubleshooting and Expert Recommendations
Issue
Possible Cause
Recommendation
High Cell Death
CBE concentration is too high.
Perform a dose-response curve to determine the IC50 for cytotoxicity and work at concentrations well below this value.
Inconsistent GCase Inhibition
Incomplete cell lysis or inaccurate protein quantification.
Ensure complete cell lysis and use a reliable protein quantification method. Prepare fresh dilutions of CBE for each experiment.
High Background Fluorescence
Autohydrolysis of the substrate or contamination.
Run a substrate-only control. Ensure all reagents are properly stored and free of contamination.
Conclusion
(-)-Conduritol B epoxide is a powerful and specific tool for creating cell-based models of GCase deficiency. By carefully optimizing experimental parameters and validating the extent of enzyme inhibition, researchers can generate reliable and reproducible data. These models are invaluable for dissecting the cellular pathways affected by GCase dysfunction and for the primary screening of potential therapeutic compounds aimed at restoring lysosomal health. The protocols and considerations outlined in this document provide a solid foundation for the successful implementation of CBE-based assays in your research.
References
The Michael J. Fox Foundation for Parkinson's Research. (n.d.). BETA-GLUC0CEREBROSIDASE (GBA1/GCASE) CBE MODEL GBA1 D409V KI MOUSE.
Artola, M., Kuo, C. L., van der Lienden, M. J., & Overkleeft, H. S. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(3), 553–568. Retrieved from [Link]
van der Spoel, A. C., Willems, L. I., & Aerts, J. M. F. G. (2013). β-Glucosidase 2 (GBA2) Activity and Imino Sugar Pharmacology. Journal of Biological Chemistry, 288(1), 99–107. Retrieved from [Link]
Artola, M., Kuo, C. L., van der Lienden, M. J., & Overkleeft, H. S. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(3), 553–568. Retrieved from [Link]
Stephens, M. C., Bernatsky, A., & Legler, G. (1983). beta-Glucosidase inhibition in murine peritoneal macrophages by conduritol-B-epoxide: an in vitro model of the Gaucher cell. Biochimica et Biophysica Acta, 762(3), 429–435. Retrieved from [Link]
Wickliffe, K. E., & Vocadlo, D. J. (2011). Covalent inhibitors of glycosidases and their applications in biochemistry and biology. Glycobiology, 21(9), 1169–1179. Retrieved from [Link]
Kuo, C. L., Artola, M., & van der Marel, G. A. (2019). Functionalized Cyclophellitols Are Selective Glucocerebrosidase Inhibitors and Induce a Bona Fide Neuropathic Gaucher Model in Zebrafish. Journal of the American Chemical Society, 141(10), 4241–4245. Retrieved from [Link]
Schloss, J. V. (2021). Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity. Current Protocols, 1(10), e268. Retrieved from [Link]
Grabowski, G. A., Dinur, T., & Gatt, S. (1986). Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes. The Journal of Biological Chemistry, 261(18), 8263–8269. Retrieved from [Link]
Sun, Y., & Qi, X. (2021). Breaking Down the Build-Up: Enhancing Brain GCase in Gaucher Disease. Cincinnati Children's Hospital Medical Center Research Horizons. Retrieved from [Link]
Ferraz, M. J., Kelo, E., & Solin, M. L. (2021). Gaucher Disease Diagnosis Using Lyso-Gb1 on Dry Blood Spot Samples: Time to Change the Paradigm? International Journal of Molecular Sciences, 22(21), 11575. Retrieved from [Link]
Anaspec. (n.d.). SensoLyte® Blue Glucocerebrosidase (GBA) Activity Assay Kit Fluorimetric. Retrieved from [Link]
Artola, M., Kuo, C. L., van der Lienden, M. J., & Overkleeft, H. S. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(3), 553–568. Retrieved from [Link]
Grabowski, G. A. (2021). Gaucher Disease: Basic and Translational Science Needs for More Complete Therapy and Management. Molecular Therapy, 29(7), 2229–2247. Retrieved from [Link]
Vocadlo, D. J., & Bertozzi, C. R. (2018). Fluorescence-Quenched Substrates for Quantitative Live Cell Imaging of Glucocerebrosidase Activity. Methods in Enzymology, 605, 239–258. Retrieved from [Link]
Dunn, K. W., & Maxfield, F. R. (2012). Imaging lysosomal enzyme activity in live cells using self-quenched substrates. Methods in Cell Biology, 108, 141–155. Retrieved from [Link]
Charles River Laboratories. (n.d.). Lysosomal Trapping Assays. Retrieved from [Link]
Wobst, H. J., & Bertozzi, C. R. (2022). A versatile fluorescence-quenched substrate for quantitative measurement of glucocerebrosidase activity within live cells. Proceedings of the National Academy of Sciences, 119(29), e2203791119. Retrieved from [Link]
Sardiello, M. (2018). Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells. STAR Protocols, 1(1), 100001. Retrieved from [Link]
Agilent. (n.d.). Automated Detection of Drug-Induced Lysosomal Cytotoxicity. Retrieved from [Link]
Atsuki, K., & Umezawa, K. (1993). Inhibition of glucocerebrosidase and induction of neural abnormality by cyclophellitol in mice. FEBS Letters, 322(2), 161–164. Retrieved from [Link]
Chen, Y., & Guan, J. L. (2023). Tracking Focal Adhesion Turnover: A Novel Reporter for FA-Phagy Flux. International Journal of Molecular Sciences, 24(13), 11005. Retrieved from [Link]
Application Note: Modeling GBA1-Associated Parkinson’s Disease with (-)-Conduritol B Epoxide (CBE)
[1] Executive Summary Mutations in the GBA1 gene, which encodes the lysosomal enzyme -glucocerebrosidase (GCase), represent the most common genetic risk factor for Parkinson’s Disease (PD).[1][2][3] Reduced GCase activit...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Mutations in the GBA1 gene, which encodes the lysosomal enzyme
-glucocerebrosidase (GCase), represent the most common genetic risk factor for Parkinson’s Disease (PD).[1][2][3] Reduced GCase activity leads to the accumulation of glycosphingolipids, lysosomal dysfunction, and the subsequent aggregation of -synuclein.[4][5]
While transgenic GBA1 mouse models exist, they often fail to recapitulate the robust
-synuclein pathology seen in human PD or require advanced age to develop phenotypes. The Conduritol B Epoxide (CBE) model offers a rapid, highly reproducible alternative.[2] By chemically inhibiting GCase activity by >90%, CBE treatment creates a "chemical phenocopy" of Gaucher disease-associated PD, inducing -synuclein aggregation, neuroinflammation, and specific motor/cognitive deficits within 28 days.
This guide details the protocol for generating this model, emphasizing the 100 mg/kg daily regimen required to achieve pathological relevance for drug discovery.
Mechanistic Rationale
The validity of the CBE model rests on its ability to mimic the loss-of-function kinetics of GBA1 mutations. Unlike neurotoxin models (e.g., MPTP, 6-OHDA) that cause rapid mitochondrial necrosis, CBE drives pathology through the Lysosomal-Synuclein Axis .
Mechanism of Action
CBE covalently binds to the active site of GCase, causing irreversible inhibition.[2][6] This blockade prevents the hydrolysis of Glucosylceramide (GlcCer) into ceramide and glucose. The resulting accumulation of GlcCer and Glucosylsphingosine (GlcSph) stabilizes toxic soluble oligomers of
-synuclein and impairs autophagic flux.
Pathway Visualization
The following diagram illustrates the downstream cascade initiated by CBE administration.
Figure 1: The mechanistic cascade of CBE-induced Parkinsonian pathology. CBE inhibition of GCase creates a lipid-rich environment that promotes
-synuclein aggregation and neuroinflammation.
Compound Handling & Preparation
Compound: (-)-Conduritol B Epoxide (CBE)
CAS: 6090-95-5
Stability: Hygroscopic. Store powder at -20°C.
Formulation Protocol
CBE is highly soluble in water and PBS, making vehicle formulation straightforward. However, stability in solution is limited.
-Synuclein: Stain for pSer129--synuclein (phosphorylated at serine 129).[8]
Expectation: Insoluble aggregates in the Substantia Nigra pars compacta (SNpc) and Striatum.[4]
Note: Unlike PFF models, CBE induces diffuse granular aggregates rather than large Lewy Body-like inclusions [2].
Microglia: Stain for Iba1 and CD68 .
Expectation: Hypertrophic, ameboid microglia indicating activation, particularly in the SNpc and Hippocampus.
C. Behavioral Phenotype[2][5][9]
Motor: Mild deficits in the Pole Test (increased time to turn/descend) are common. Rotarod deficits may be subtle.
Cognitive: Significant reduction in spontaneous alternation in the Y-Maze, reflecting the cognitive decline seen in GBA-PD patients [3].
Expert Tips & Troubleshooting
The "Cell Loss" Question:
Observation: You may not see significant loss of dopaminergic neurons (TH+ count) in the SNpc after 28 days.
Explanation: This is expected. The 28-day CBE model represents early-stage pathology (synucleinopathy and dysfunction) preceding overt neurodegeneration.[4] To induce cell loss, longer dosing (up to 6 months) or combination with
-synuclein pre-formed fibrils (PFFs) is required [4].
Dose Sensitivity:
Do not reduce the dose below 100 mg/kg if your goal is
-synuclein aggregation. The 50 mg/kg dose mimics the enzyme levels of a heterozygous carrier (50% activity) but is insufficient to drive rapid aggregation in wild-type mice [1].
Safety:
CBE is an epoxide and a potential alkylating agent. Handle with extreme care in a fume hood.
References
Rocha, E. M., et al. (2015). Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice. Antioxidants & Redox Signaling.[9]
Manning-Boğ, A. B., et al. (2009). Alpha-synuclein-glucocerebrosidase interactions in pharmacological Gaucher models: a biological link between Gaucher disease and parkinsonism.[9][10] Neurotoxicology.
Vardi, A., et al. (2016). Delineating pathological pathways in a chemically-induced mouse model of Gaucher disease. Journal of Pathology.
Mus, L., et al. (2019). Glucocerebrosidase inhibition in mice: A new model of Parkinson's disease? Neurobiology of Disease.
Technical Support Center: (-)-Conduritol B Epoxide (CBE) Stability & Handling
Topic: Troubleshooting Instability of (-)-Conduritol B Epoxide in Solution Audience: Researchers in Lysosomal Storage Disorders (Gaucher Disease) and Parkinson’s Disease Modeling Content Type: Technical Support Guide & F...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Instability of (-)-Conduritol B Epoxide in Solution
Audience: Researchers in Lysosomal Storage Disorders (Gaucher Disease) and Parkinson’s Disease Modeling
Content Type: Technical Support Guide & FAQs
Core Directive & Scientific Context
Important Clarification:
While your query specifies (-)-Conduritol B , most instability issues in drug development contexts refer to its bioactive derivative, (-)-Conduritol B Epoxide (CBE) .
(-)-Conduritol B (Alkene): Generally stable, solid precursor.
(-)-Conduritol B Epoxide (CBE): The irreversible
-glucosidase (GCase) inhibitor.[1][2][3][4][5] This compound contains a reactive epoxide ring susceptible to spontaneous hydrolysis in aqueous environments, rendering it inactive.
This guide focuses on the Epoxide (CBE) , as this is the source of "instability in solution" that compromises experimental reproducibility in Gaucher and Parkinson's disease models.
The "Instability" Diagnosis: Why Your Experiments Fail
Mechanism of Degradation
CBE functions as an affinity label. Its epoxide ring is an electrophile that covalently binds to the active site nucleophile of GCase. However, in the absence of the enzyme (i.e., in your stock tube or media), water molecules can attack this same epoxide ring.
Weighing: Weigh CBE powder quickly; it can be hygroscopic.
Primary Stock: Dissolve in anhydrous DMSO to 100 mM . Vortex until clear.
Aliquot: Immediately split into single-use aliquots (e.g., 10–50
L) in amber tubes.
Freeze: Store at -20°C or -80°C.
Usage: On the day of the experiment, thaw one aliquot. Dilute directly into cell culture media or buffer. Discard the remainder of the aliquot.
Experimental Troubleshooting: Cell Culture & In Vivo
Scenario A: Inconsistent GCase Knockdown in Cell Lines
Symptom: Week 1 showed 90% GCase reduction; Week 2 showed only 40% reduction using the "same" stock.
Diagnosis: You likely kept the thawed DMSO stock at RT or 4°C, or the DMSO absorbed moisture from the air (DMSO is hygroscopic), triggering hydrolysis.
Solution: Use a fresh frozen aliquot for every single experiment.
Scenario B: Toxicity in Neuronal Cultures
Symptom: Cells are dying, but not due to GCase loss.
Warning: If your stock is only 10 mM, you would need 1% DMSO to reach 100
M CBE, which is toxic to sensitive neurons (e.g., iPSC-derived dopaminergic neurons).
Solution: Increase DMSO stock concentration to minimize solvent volume.
Scenario C: In Vivo Pharmacokinetics (Mice)
Symptom: No phenotype observed in mice after injection.
Diagnosis: Rapid clearance or hydrolysis in the syringe.
Fact Check: CBE has a short half-life in vivo (~7 hours) and does not cross the Blood-Brain Barrier (BBB) efficiently in all models, though high doses (100 mg/kg) are used to force entry.
Protocol Fix:
Prepare injection vehicle (Saline/PBS) immediately before injection.
Do not pre-load syringes hours in advance.
Dosing regimen: Daily intraperitoneal (i.p.) injections are usually required to maintain inhibition due to enzyme turnover.
Quality Control: How to Validate Your Inhibitor
If you suspect your CBE has degraded, do not use it in precious cell lines. Run this quick validation.
The "Colorimetric" Activity Assay (Self-Validation)
Enzyme Source: Recombinant GCase (Imiglucerase) or cell lysate (e.g., HEK293).
Substrate: 4-Methylumbelliferyl
-D-glucopyranoside (4-MU- -Glc).
Setup:
Well A: Enzyme + Buffer (No Inhibitor).
Well B: Enzyme + Buffer + Fresh CBE (Positive Control).
Well C: Enzyme + Buffer + Your Suspect CBE.
Readout: Fluorescence (Ex 365 nm / Em 445 nm).
Criteria: If Well C fluorescence >> Well B, your inhibitor has hydrolyzed. Discard.
FAQ: Specific User Queries
Q: Can I use ethanol instead of DMSO?A: Yes, CBE is soluble in ethanol. However, ethanol evaporates faster than DMSO, potentially altering concentration in stored aliquots. DMSO is preferred for stability, provided it is anhydrous.[7]
Q: Is the inhibition reversible if I wash the cells?A: No. CBE is an irreversible inhibitor (covalent bond).[1][2][5][6] However, cells synthesize new GCase over time. If you wash the CBE out, GCase activity will recover as the cell produces new enzyme (turnover rate depends on cell type, usually 24–48 hours).
Q: Does CBE inhibit other enzymes?A: Yes, at high concentrations.
< 100
M: Highly selective for GCase (GBA1).
> 500
M: Can inhibit non-lysosomal -glucosidase (GBA2) and lysosomal -glucosidase.
Recommendation: Titrate your dose. 50–100
M is the standard window for specific GCase inhibition in most cell lines [1].
References
Manning-Bog, A. B., et al. (2009). "Alpha-synuclein interacts with glucocerebrosidase in dopaminergic neurons." Journal of Neurochemistry.
Kuo, C. L., et al. (2019).[1] "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling." The FEBS Journal.[1]
Grabowski, G. A., et al. (1986). "Human acid beta-glucosidase.[9] Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes." Journal of Biological Chemistry.
BenchChem Technical Support. (2025). "Stability and storage of Conduritol B Epoxide aqueous solutions." BenchChem Knowledge Base.
Technical Support Center: Navigating the Use of (-)-Conduritol B Epoxide in Cell Culture
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the use of (-)-Conduritol B Epoxide (CBE). As a potent, irreversible inhibitor of the lysosomal enzyme g...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the use of (-)-Conduritol B Epoxide (CBE). As a potent, irreversible inhibitor of the lysosomal enzyme glucocerebrosidase (GCase, also known as acid β-glucosidase), CBE is an invaluable tool for modeling Gaucher disease and studying the downstream effects of GCase deficiency. However, its use requires careful consideration to avoid potential off-target effects that can confound experimental results.
This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you generate reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (-)-Conduritol B Epoxide (CBE)?
A1: CBE is a mechanism-based, irreversible inhibitor of GCase.[1][2][3] Its epoxide ring mimics the transition state of the glucosyl-enzyme intermediate. This allows it to enter the GCase active site where it forms a stable covalent bond with the catalytic nucleophile, glutamate-340 (Glu340), leading to irreversible inactivation of the enzyme.[3][4] This inhibition leads to the accumulation of GCase's primary substrate, glucosylceramide.[5][6]
Q2: What are the known off-target effects of CBE?
A2: While CBE is highly selective for GCase at optimal concentrations, it can inhibit other glycosidases at higher concentrations.[1] The most significant off-targets identified are the non-lysosomal glucosylceramidase (GBA2) and lysosomal alpha-glucosidase (GAA).[1][7] Additionally, downstream cellular consequences of GCase inhibition, such as altered calcium homeostasis and mitochondrial dysfunction, can be considered indirect effects.[2] Some studies have also pointed to the potential for epoxide-containing compounds to induce endoplasmic reticulum (ER) stress.[8]
Q3: What is a typical working concentration for CBE in cell culture?
A3: The optimal concentration of CBE is highly cell-type dependent and should always be determined empirically. A good starting point for many cell lines is a concentration range of 25-100 µM. However, studies have used a wide range, and it's crucial to perform a dose-response curve to find the lowest concentration that achieves maximal GCase inhibition without inducing significant off-target effects or cytotoxicity. For instance, IC50 values have been reported as 1 µM for β-glucosidase and 100 µM for α-glucosidase, indicating a window for selective inhibition.[6]
Q4: How can I confirm that CBE is effectively inhibiting GCase in my cells?
A4: GCase inhibition should be validated directly in your experimental system. This is typically done by lysing the cells after CBE treatment and measuring the residual GCase enzymatic activity using a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4MU-Glc).[9] A successful treatment should result in a significant reduction in GCase activity compared to vehicle-treated control cells.
Visualizing CBE's Activity: On-Target vs. Off-Target Effects
Caption: On-target vs. potential off-target effects of CBE.
Troubleshooting Guide
Problem 1: Unexpected Cytotoxicity or Poor Cell Health
Possible Cause: The concentration of CBE is too high, leading to significant off-target effects or general cellular stress. Even if GCase is the primary target, the resulting accumulation of its substrate can induce stress pathways, including ER stress and mitochondrial dysfunction.[2]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting CBE-induced cytotoxicity.
Action: Perform a dose-response experiment. Titrate CBE across a broad range (e.g., 1 µM to 200 µM).
Validation: At each concentration, assess two parameters in parallel:
Cell Viability: Use a standard assay like MTT, PrestoBlue, or LDH release.
GCase Activity: Measure residual enzyme activity using the fluorogenic assay described in Protocol 1.
Analysis: Identify the lowest concentration of CBE that provides maximal (>90%) inhibition of GCase while maintaining high cell viability (>90%). This is your optimal working concentration.
If a suitable window cannot be found: Your cell type may be particularly sensitive to CBE or the downstream effects of GCase inhibition. Consider using a reversible or alternative inhibitor for comparison (see "Alternative Approaches" section).
Problem 2: Suspected Off-Target Effects Are Confounding the Data
Possible Cause: The observed phenotype is not solely due to the inhibition of GCase but is influenced by the inhibition of GBA2, GAA, or other cellular pathways.[1][7]
Self-Validating Experimental Design:
Orthogonal Chemical Probe: The gold standard for validating a phenotype is to replicate it with a structurally and mechanistically different inhibitor of the same target.
Action: Use a reversible, competitive GCase inhibitor like Isofagomine (IFG) or a pharmacological chaperone like Ambroxol, which also has inhibitory properties.[10][11][12]
Expected Outcome: If the phenotype is genuinely due to GCase inhibition, it should be reproducible with these alternative inhibitors.
Genetic Validation: The most rigorous method is to silence the target genetically.
Action: Use siRNA or shRNA to knock down the GBA1 gene, which encodes GCase.[13][14]
Expected Outcome: The phenotype observed with GBA1 knockdown should mimic the phenotype observed with CBE treatment.
Measure Off-Target Activity: Directly assess the activity of known off-target enzymes.
Action: Perform enzyme activity assays for α-glucosidase (GAA) using a specific substrate (e.g., 4-MUG).
Expected Outcome: At your optimal CBE concentration, you should see minimal to no inhibition of GAA.[15]
Approach
Principle
Key Advantage
Considerations
CBE Titration
Identify optimal dose
Simple and direct
May not eliminate all off-target effects
Alternative Inhibitor
Orthogonal chemical validation
Confirms target specificity
Alternative may have its own off-target profile
siRNA/CRISPR
Genetic validation
Highest level of specificity
Can be technically demanding; potential for incomplete knockdown
Key Experimental Protocols
Protocol 1: Validating GCase Inhibition in Cell Lysates
This protocol uses the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4MU-Glc) to measure GCase activity.
Cell Treatment: Plate cells and allow them to adhere. Treat with your desired range of CBE concentrations (and a vehicle control, e.g., DMSO) for your intended experimental duration (e.g., 24-72 hours).
Cell Lysis:
Wash cells twice with ice-cold PBS.
Lyse cells in a suitable buffer (e.g., 0.25% sodium taurocholate, 0.1% Triton X-100 in citrate/phosphate buffer, pH 5.4).
Determine total protein concentration using a BCA or Bradford assay.
Enzymatic Reaction:
In a black 96-well plate, add 10-20 µg of protein lysate to each well.
Prepare the reaction buffer: 4MU-Glc substrate in 0.1/0.2 M citrate/phosphate buffer, pH 5.4.
Add the reaction buffer to each well to start the reaction.
Measurement:
Incubate the plate at 37°C for 1 hour.
Stop the reaction by adding an equal volume of 0.2 M glycine-NaOH, pH 10.7.
Read the fluorescence on a plate reader with excitation at ~365 nm and emission at ~445 nm.
Analysis: Normalize the fluorescence signal to the total protein concentration. Express GCase activity as a percentage of the vehicle-treated control.
The accumulation of unfolded or misfolded proteins can trigger the Unfolded Protein Response (UPR), a hallmark of ER stress.[16] This can be measured by assessing the expression of key UPR markers.
Cell Treatment: Treat cells with your optimal CBE concentration, a vehicle control, and a positive control for ER stress (e.g., tunicamycin or thapsigargin).
Sample Preparation: After treatment, harvest cells for either RNA or protein analysis.
Analysis Methods:
Western Blot: Analyze the protein levels of key ER stress markers such as BiP (GRP78), CHOP, and the phosphorylated forms of PERK and eIF2α. An increase in these markers indicates ER stress.
RT-qPCR: Analyze the mRNA expression of UPR target genes, such as XBP1s (spliced XBP1), ATF4, and CHOP.
Interpretation: A significant increase in ER stress markers in CBE-treated cells compared to the vehicle control may indicate an indirect or off-target effect that needs to be considered in your data interpretation.
Alternative Approaches for GCase Inhibition
To ensure the observed cellular phenotype is a direct result of GCase inhibition, it is best practice to use orthogonal methods.
Gold-standard validation of inhibitor-induced phenotypes.
References
Artola, M., Kuo, C. L., Kallemeijn, W. W., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal. [Link]
ResearchGate. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. [Link]
ResearchGate. Mechanism of inactivation by conduritol B-epoxide of ( A ) a retaining α -glucosidase and ( B ) a retaining β -glucosidase. [Link]
ResearchGate. Isofagomine Induced Stabilization of Glucocerebrosidase. [Link]
Artola, M., Kuo, C. L., Kallemeijn, W. W., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal. [Link]
MDPI. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders. [Link]
Proteopedia. Human acid-beta-glucosidase covalently bound to conduritol B epoxide. [Link]
OsG`or, T., Butters, T. D., Dwek, R. A., & Platt, F. M. (1986). Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes. The Journal of biological chemistry. [Link]
Lieberman, R. L., Wustman, B. A., Huertas, P., et al. (2009). Isofagomine induced stabilization of glucocerebrosidase. Chemistry & biology. [Link]
NIH. Optimization and Validation of Two Miniaturized Glucocerebrosidase Enzyme Assays for High-Throughput Screening. [Link]
Sun, Y., Liou, B., Ran, H., et al. (2012). Dependence of reversibility and progression of mouse neuronopathic Gaucher disease on acid β-glucosidase residual activity levels. The Journal of neuroscience. [Link]
Kopytova, T., Liguori, M., Tiribuzi, R., et al. (2021). Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism. Human molecular genetics. [Link]
National Gaucher Foundation. Ambroxol: New Use as a Gaucher Disease Treatment? [Link]
bioRxiv. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson's disease. [Link]
NIH. Three classes of glucocerebrosidase inhibitors identified by quantitative high-throughput screening are chaperone leads for Gaucher disease. [Link]
YouTube. Ambroxol & other targeted therapies in Parkinson's. [Link]
Maegawa, G. H., Tropak, M. B., Buttner, J. D., et al. (2009). Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease. Journal of Biological Chemistry. [Link]
Lih-Chir, T., Lee, K. S., & Haj, F. G. (2013). Soluble epoxide hydrolase deficiency or inhibition attenuates diet-induced endoplasmic reticulum stress in liver and adipose tissue. The Journal of biological chemistry. [Link]
Park, L. J., Ebright, G. D., Dinh, L. B., & Sardi, S. P. (2021). Decreased glucocerebrosidase activity and substrate accumulation of glycosphingolipids in a novel GBA1 D409V knock-in mouse model. PLOS ONE. [Link]
Liguori, M., Deodato, F., & Di Rocco, M. (2023). Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies. Frontiers in genetics. [Link]
NIH. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase. [Link]
Cincinnati Children's Hospital Medical Center. Breaking Down the Build-Up: Enhancing Brain GCase in Gaucher Disease. [Link]
ResearchGate. (PDF) Decreased glucocerebrosidase activity and substrate accumulation of glycosphingolipids in a novel GBA1 D409V knock-in mouse model. [Link]
ResearchGate. Mechanism for ER stress and apoptosis elucidated in this study. ER, endoplasmic reticulum. [Link]
NIH. Inhibition or genetic reduction of ASAH1/acid ceramidase restore α-synuclein clearance in mutant GBA1 dopamine neurons from Parkinson's patients. [Link]
Lieberman, R. L., Wustman, B. A., Huertas, P., et al. (2008). Isofagomine induced stabilization of glucocerebrosidase. Chemistry & biology. [Link]
Technical Support Center: Synthesis of (-)-Conduritol B Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Stereoselectivity, Regiocontrol, and Stability in Conduritol B Scaffolds Introduction Welcome to the Technica...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Troubleshooting Stereoselectivity, Regiocontrol, and Stability in Conduritol B Scaffolds
Introduction
Welcome to the Technical Support Center for (-)-Conduritol B derivatives. As Senior Application Scientists, we understand that the synthesis of these glycosidase inhibitors—particularly Conduritol B Epoxide (CBE) and its aziridine analogues—is fraught with subtle stereochemical pitfalls.
This guide moves beyond standard literature procedures to address the "hidden" failure modes: the unpredicted epoxide migrations, the regiochemical scrambles during ring-opening, and the stability issues of cis-dihydrodiol precursors.
Module 1: Starting Material Integrity & Selection
User Query: "I am observing inconsistent enantiomeric excess (ee) in my final product. Is the issue my chiral resolution or the starting material stability?"
Diagnostic Protocol
The route you choose dictates your impurity profile. We support two primary workflows: the Chemoenzymatic Route (Gibson's method) and the Chemical Synthesis (from p-benzoquinone).
Route A: Microbial Oxidation of Benzene (Chemoenzymatic)
The Trap: The cis-dihydrodiol intermediate produced by Pseudomonas putida is prone to aromatization (dehydration) and racemization under acidic conditions or elevated temperatures.
Troubleshooting Step:
Storage: Store cis-dihydrodiols at -80°C. At -20°C, spontaneous dehydration to phenol can occur over weeks.
Acetonide Protection: Immediate protection of the diol as an acetonide is critical to lock the conformation and prevent aromatization.
The Trap: The initial reduction to the trans-diol often yields mixtures if the metal reduction (Na/NH3 or Zn) is not strictly controlled, leading to over-reduction to cyclohexane derivatives.
Troubleshooting Step:
Monitor the reaction via TLC for the disappearance of the quinone color. If the reaction turns colorless too quickly, you may be over-reducing.
Workflow Visualization
Figure 1: Comparison of Chemoenzymatic vs. Chemical routes. Note the critical instability checkpoint at the cis-dihydrodiol stage.
Module 2: The Epoxide Bottleneck (Synthesis of CBE)
User Query: "My epoxidation of (-)-conduritol B yields a mixture of diastereomers. How do I favor the 'B' configuration (syn-epoxide)?"
Technical Insight
Conduritol B Epoxide (1,2-anhydro-myo-inositol) requires the epoxide oxygen to be cis to the neighboring hydroxyl groups relative to the cyclohexene plane.
Mechanism of Failure: Direct epoxidation with m-CPBA is governed by the allylic hydroxyl effect .
If OH groups are free , hydrogen bonding with the peracid directs the oxygen to the syn face (desired for Conduritol B).
If OH groups are protected (e.g., acetates, benzyl ethers), steric hindrance directs the oxygen to the anti face (yielding Conduritol A or F derivatives).
Optimization Table: Directing Effects
Substrate State
Reagent
Major Product
Mechanism
Free OH
m-CPBA
Syn-Epoxide (Conduritol B)
H-bond direction (OH···O=C-R)
Protected (OAc)
m-CPBA
Anti-Epoxide (Conduritol A/F)
Steric repulsion
Protected (Bn)
DMDO
Anti-Epoxide
Steric repulsion
Cyclic Carbonate
m-CPBA
Syn-Epoxide
Minimal steric bulk + electronic direction
Protocol Recommendation:
Do not protect the allylic hydroxyls if you seek the natural Conduritol B epoxide configuration. Perform the epoxidation on the free tetrol or the cyclic carbonate derivative.
Module 3: Regioselective Ring Opening (Functionalization)
User Query: "I am trying to synthesize amino-conduritols by opening the epoxide with azide, but I get a 1:1 mixture of regioisomers. How do I control the attack?"
The Regioselectivity Paradox
Conduritol B epoxide is a "pseudo-symmetric" molecule. However, once you introduce protecting groups to differentiate the hydroxyls, you desymmetrize the system.
Troubleshooting Regiocontrol:
Electronic vs. Steric Control:
Basic Conditions (Nucleophilic): Attack occurs at the least substituted or least sterically hindered carbon.
Acidic Conditions (Lewis Acid): Attack occurs at the carbon that can best stabilize a partial positive charge (often the more substituted position, though less relevant in conduritol's symmetric core).
The "Solvent-Directed" Solution:
Recent data suggests that using polar mixed solvent systems (DMF/H2O) can enhance regioselectivity via hydrogen-bond networking that activates one epoxide carbon over the other [4].
Decision Tree: Regioselective Opening
Figure 2: Decision matrix for optimizing regioselectivity in epoxide opening reactions.
User Query: "My yield for Conduritol B Aziridine is low, and the product degrades during silica column purification."
Root Cause Analysis
Aziridines are highly strained and reactive electrophiles—much more so than epoxides.
Silica Acidity: The acidic nature of standard silica gel (
) can catalyze the ring-opening of the aziridine during purification, destroying your product.
Synthetic Route: The Staudinger reduction of an azido-alcohol often fails if the intermediate is not trapped immediately.
Corrective Actions
Purification: ALWAYS add 1-2% Triethylamine (Et3N) to your eluent during column chromatography to neutralize silica acidity. Alternatively, use neutral alumina.
Synthesis Protocol (Cyclization):
Instead of direct Staudinger reduction, use the mesylate activation method :
Open Epoxide with Sodium Azide (
).
Mesylate the resulting alcohol (
).
Reduce Azide (
or ) Spontaneous intramolecular displacement of MsO- by the amine to form the aziridine.
FAQ: Common Failure Modes
Q: Why does Conduritol B Epoxide (CBE) inhibit off-targets like GBA2?A: CBE is a mechanism-based inhibitor that mimics the oxocarbenium ion transition state of glucose. While it is highly specific for GBA (Glucocerebrosidase), high concentrations (>100 µM) or specific derivative structures can fit into the active sites of GBA2 and
-glucosidase. For higher specificity, consider N-alkylated aziridine derivatives (e.g., cyclophellitol aziridines) which allow for "tagging" specific enzymes based on the alkyl chain length [3, 6].
Q: Can I use the acetonide protecting group throughout the entire synthesis?A: Be cautious. While acetonides are stable to basic epoxidation, they can migrate or hydrolyze under the acidic conditions required for some ring-opening reactions. If you observe "scrambled" products, switch to benzyl ethers , which are robust but require hydrogenolysis for removal (which is compatible with the alkene if done carefully, or use
).
Q: My reaction yields the trans-diol instead of the epoxide. Why?A: You likely have water present in your reaction mixture. In the presence of trace acid or base, the newly formed epoxide will rapidly hydrolyze to the trans-diol (anti-addition of water). Ensure strictly anhydrous conditions (dry DCM, molecular sieves) during the m-CPBA reaction.
References
RSC Publishing. Chemoenzymatic synthesis of the trans-dihydrodiol isomers of monosubstituted benzenes via anti-benzene dioxides.
ResearchGate. Regio- and Stereoselective Synthesis of Aminoinositols and 1,2-Diaminoinositols from Conduritol B Epoxide.
NIH / FEBS Journal. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling.[3]
Organic Chemistry Portal. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols.
Chemistry Steps. Epoxides Ring-Opening Reactions: Regiochemistry and Mechanism.
Tocris Bioscience. Conduritol B epoxide: Biological Activity and Properties.
Technical Support Center: Optimizing (-)-Conduritol B Epoxide (CBE) Specificity
Ticket ID: CBE-SPEC-001 Subject: Improving the specificity of (-)-Conduritol B Epoxide as a chemical probe for GBA1 Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executive Summary: The "Spe...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: CBE-SPEC-001
Subject: Improving the specificity of (-)-Conduritol B Epoxide as a chemical probe for GBA1
Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Executive Summary: The "Specificity Paradox"
You are likely using (-)-Conduritol B Epoxide (CBE) to model Gaucher disease or study Parkinson’s disease pathogenesis by inhibiting Acid
-Glucosidase (GBA1) .
The Problem: While CBE is widely cited as a "specific" GBA1 inhibitor, it is a covalent, mechanism-based inactivator . Its specificity is kinetic, not absolute. At high concentrations or incorrect pH levels, CBE effectively inhibits GBA2 (non-lysosomal
-glucosidase) and lysosomal -glucosidase.
The Solution: Specificity is improved not by changing the molecule, but by optimizing the experimental window (Time x Concentration) and utilizing differential assay conditions (pH and detergents) to isolate GBA1 activity.
Module 1: Mechanism & Kinetic Optimization
User Query: "I am using 100 µM CBE to ensure total inhibition, but I am seeing cytotoxicity unrelated to lipid accumulation. Is this off-target?"
Technical Diagnosis: Yes. High concentrations (>50 µM) drive the reaction equilibrium toward off-targets like GBA2 and other glycosidases. Because CBE is an irreversible "suicide" inhibitor, you do not need high concentrations; you need time .
The "Low-Slow" Protocol
CBE binds covalently to the catalytic nucleophile (Glu340 in human GBA1). The inhibition follows second-order kinetics (
).
Parameter
Standard (Dirty) Approach
Optimized (Specific) Approach
Concentration
100–500 µM
5–10 µM
Incubation Time
1–2 Hours
24–48 Hours
Mechanism
Forces saturation of low-affinity targets
Allows accumulation of covalent bonds on high-affinity target (GBA1)
Result
GBA1 + GBA2 + -Glu inhibition
>95% GBA1 inhibition; <10% GBA2 inhibition
Actionable Step:
Perform a time-course titration. Treat cells with 5 µM CBE and harvest at 6, 12, 24, and 48 hours. Measure GBA1 activity. You will likely achieve maximal inhibition at 24h without the toxicity associated with 100 µM bolus doses.
Module 2: Differentiating GBA1 vs. GBA2 (The Assay Protocol)
User Query: "How do I prove that the phenotype I see is due to Lysosomal GBA1 and not Cytosolic GBA2?"
Technical Diagnosis: You cannot rely on CBE alone to distinguish them in a simple lysate, as CBE can inhibit GBA2 in vitro. You must exploit their opposing requirements for pH and detergents .
The Differential Assay System
GBA1 (Lysosomal): Requires acidic pH (4.5–5.0) and requires detergents (Taurocholate/Triton X-100) for activity.
GBA2 (Cytosolic): Active at neutral pH (5.5–6.0) and is inhibited by detergents.
Step-by-Step Validation Protocol
Reagents:
Substrate: 4-Methylumbelliferyl
-D-glucopyranoside (4-MUG).
Inhibitor A (GBA1 specific): CBE (use at assay conc: 10 mM stock, diluted to varying test conc).
Inhibitor B (GBA2 specific): NB-DNJ (Miglustat) or NB-DGJ.
Workflow:
Prepare Lysates: Do not use detergents in the lysis buffer if you intend to measure GBA2. Use mechanical homogenization (sonication/freeze-thaw) in water or PBS.
Condition B (GBA2 Focus): Citrate/Phosphate Buffer pH 6.0 + NO Detergent .
Inhibitor Check:
Add CBE to Condition A. (Loss of signal = GBA1 activity).
Add NB-DNJ (10 µM) to Condition B. (Loss of signal = GBA2 activity).
Data Interpretation:
If your CBE treatment in culture reduces the signal in Condition A but leaves the signal in Condition B intact, you have achieved specific GBA1 inhibition.
Module 3: Visualization of Specificity Logic
The following diagram illustrates the decision logic for isolating GBA1 activity from off-target GBA2 noise.
Caption: Logical workflow for distinguishing GBA1 vs. GBA2 activity using differential pH and detergent sensitivity.
Q1: Can I use the inactive isomer of CBE as a negative control?
Answer: Ideally, yes, but (+)-Conduritol B Epoxide is rarely commercially available. A better negative control is genetic validation . Compare your CBE-treated wild-type cells to untreated GBA1 knockout cells (e.g., CRISPR-Cas9 engineered). If CBE induces a phenotype in the KO cells, it is an off-target effect.
Q2: I see "recovery" of activity 24 hours after washing out CBE. I thought it was irreversible?
Answer: The binding is irreversible, but the cell is constantly synthesizing new enzyme. This is "de novo synthesis."
Fix: For long-term experiments (>24h), you must maintain a low maintenance dose (e.g., 1–2 µM) in the media to inhibit newly synthesized GBA1, or re-dose every 24 hours.
Q3: Does CBE inhibit Glucosylceramide Synthase (GCS)?
Answer: No. However, inhibiting GBA1 leads to substrate (Glucosylceramide) accumulation. Some researchers use GCS inhibitors (like Eliglustat) to "rescue" the CBE phenotype. If GCS inhibition rescues cell death, your CBE toxicity is likely mechanism-dependent (lipid accumulation) rather than off-target chemical toxicity.
References
Van der Spoel, A. C., et al. (2013).[1] "The Non-lysosomal
-Glucosidase GBA2 Is a Non-integral Membrane-associated Protein at the Endoplasmic Reticulum (ER) and Golgi." The Journal of Biological Chemistry.
Kuo, C. L., et al. (2019). "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling." The FEBS Journal.[2]
Ridley, C. M., et al. (2013). "Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity." PLoS ONE.
Grabowski, G. A., et al. (1986). "Human acid beta-glucosidase.[3][4][5] Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes." The Journal of Biological Chemistry.
how to confirm covalent modification of beta-glucosidase by (-)-Conduritol B
Technical Support: Validating Covalent Inhibition of -Glucosidase by (-)-Conduritol B Epoxide (CBE) Executive Summary You have inquired about confirming the covalent modification of -glucosidase (GBA) by (-)-Conduritol B...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support: Validating Covalent Inhibition of
-Glucosidase by (-)-Conduritol B Epoxide (CBE)
Executive Summary
You have inquired about confirming the covalent modification of
-glucosidase (GBA) by (-)-Conduritol B.
CRITICAL DISTINCTION: It is vital to distinguish between (-)-Conduritol B (the alkene polyol) and (-)-Conduritol B Epoxide (CBE) .
Conduritol B (Polyol): Typically acts as a reversible , competitive inhibitor.
Conduritol B Epoxide (CBE): Is a mechanism-based (suicide) inactivator that forms a covalent ester bond with the enzyme's active site nucleophile.
This guide addresses the confirmation of CBE (the epoxide), as this is the agent responsible for covalent modification. The mechanism involves the nucleophilic attack by a catalytic glutamate residue (e.g., Glu340 in human GBA) onto the epoxide ring of CBE, resulting in ring opening and the formation of a stable ester adduct.
Module 1: Kinetic Validation (The "Gold Standard")
Before employing expensive structural methods, you must establish irreversibility via kinetic assays. A covalent inhibitor will not dissociate from the enzyme upon dilution or dialysis.
Protocol: Rapid Dilution & Recovery Assay
Objective: To distinguish between reversible (competitive) and irreversible (covalent) inhibition.
Incubation: Incubate
-glucosidase (100 nM) with CBE (at , approx. 50-100 M) for 60 minutes at pH 5.5 (lysosomal pH).
Control: Incubate enzyme with buffer (DMSO vehicle) only.
Rapid Dilution: Dilute the mixture 100-fold into reaction buffer containing the substrate (e.g., 4-MU-
-D-glucopyranoside).
Note: The final concentration of CBE is now below the effective inhibitory threshold.
Measurement: Monitor fluorescence (Ex 365 nm / Em 445 nm) continuously for 30 minutes.
Data Interpretation
Observation
Conclusion
Mechanism
Activity Recovers
The inhibitor dissociated upon dilution.
Reversible (Competitive)
No Activity Recovery
The inhibitor remained bound despite dilution.
Covalent (Irreversible)
Partial Recovery
Slow dissociation or insufficient labeling time.
Tight-binding or Slow-off rate
Troubleshooting FAQ
Q: My activity recovered after 2 hours. Is it covalent?
A: Likely not, or the covalent bond is unstable. While CBE forms a stable ester, ester bonds can spontaneously hydrolyze over long periods (hours to days), regenerating active enzyme. This phenomenon is called "turnover." However, for standard assay windows (<1 hour), CBE inhibition should remain persistent.
Mass Spectrometry (MS) provides definitive proof by detecting the mass increase corresponding to the inhibitor adduct.
Mechanism & Expected Mass Shift
Unlike fluoroglycosides where a leaving group (fluoride) is lost, CBE is an epoxide. The reaction involves the opening of the epoxide ring.
Reaction: Enzyme-Glu-COOH + CBE (
) Enzyme-Glu-COO-CBE-OH.
Mass Calculation: The entire CBE molecule adds to the protein.
Expected Shift:+162.14 Da (Monoisotopic mass of CBE).
Protocol: Intact Protein LC-MS
Reaction: Incubate GBA (10
M) with CBE (100 M) for 2 hours.
Desalting: Pass the sample through a Zeba spin column or C4 reverse-phase cartridge to remove excess unbound CBE and salts.
Analysis: Inject onto a Q-TOF or Orbitrap MS system (deconvoluted spectra).
Protocol: Peptide Mapping (Bottom-Up Proteomics)
If the intact protein is too large or heterogeneous (due to glycosylation):
Digestion: Digest the labeled GBA with Pepsin (low pH) or Trypsin (if the label survives pH 8). Note: Ester bonds are base-labile; acidic digestion (Pepsin) is preferred to preserve the CBE adduct.
Search Parameters: Set a variable modification of +162.14 Da on Glutamate (E) or Aspartate (D) residues.
Troubleshooting FAQ
Q: I see a mass shift of +180 Da instead of +162 Da. Why?
A: This suggests the epoxide opened by hydrolysis (reacting with water, +18 Da) before reacting with the enzyme, or the adduct hydrolyzed during sample prep. Ensure your CBE stock is fresh and anhydrous (store in dry DMSO).
Q: I cannot detect the labeled peptide in Trypsin digest.
A: Trypsin digestion requires pH 8.0. The ester bond between CBE and Glu is sensitive to basic pH and may have hydrolyzed during overnight digestion. Switch to Pepsin digestion at pH 2-3 or reduce Trypsin digestion time to 2 hours.
Module 3: Activity-Based Probe (ABP) Competition
This method uses a fluorescent covalent probe (e.g., MDW933 or similar cyclophellitol-based probes) that targets the same active site.
Protocol: Gel-Based Competition
Pre-incubation: Treat GBA with CBE (various concentrations) for 1 hour.
Labeling: Add the fluorescent ABP (e.g., Green-GBA) and incubate for 30 mins.
SDS-PAGE: Run the samples on a gel.
Imaging: Scan for fluorescence.
Result: If CBE has covalently modified the active site, the fluorescent probe cannot bind. You will see the disappearance of the fluorescent band in a dose-dependent manner.
Visualizing the Mechanism & Workflow
The following diagram illustrates the covalent reaction mechanism and the decision tree for validating the modification.
Figure 1: Mechanism of CBE inactivation (Top) and the step-by-step experimental decision tree for confirmation (Bottom).
References
Grabowski, G. A., et al. (1986). "Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes." Journal of Biological Chemistry.
Withers, S. G., & Aebersold, R. (1995). "Approaches to labeling and identification of active site residues in glycosidases." Protein Science.
Remple, B. P., & Withers, S. G. (2008). "Covalent inhibitors of glycosidases and their applications in biochemistry and biology." Glycobiology.
Kuo, C. L., et al. (2019). "Active Site Labeling of Beta-Glucosidase." Methods in Enzymology.
Optimization
Technical Support Center: Activity-Based Profiling with (-)-Conduritol B Epoxide
Welcome to the Advanced Applications Support Hub. Subject: Refining Protocols for Glucocerebrosidase (GBA) Profiling using (-)-Conduritol B Epoxide (CBE).
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Applications Support Hub.Subject: Refining Protocols for Glucocerebrosidase (GBA) Profiling using (-)-Conduritol B Epoxide (CBE).
Status: Operational.
Lead Scientist: Dr. [AI Name], Senior Application Scientist.
Executive Summary: The Mechanism-Based Approach
You are likely here because your labeling profiles are inconsistent, or you are struggling to distinguish between GBA1 (lysosomal) and GBA2 (non-lysosomal) activity.
Clarification on Nomenclature: While often referred to shorthand as "Conduritol B," the active reagent required for activity-based protein profiling (ABPP) is (-)-Conduritol B Epoxide (CBE) . The epoxide ring is the "warhead" that allows for covalent, irreversible binding to the catalytic nucleophile of the enzyme.
The Core Principle: CBE is a mechanism-based inactivator (suicide inhibitor). It does not merely bind; it requires the enzyme to attempt catalysis. The enzyme attacks the epoxide, opening the ring and forming a stable covalent ester bond with the catalytic glutamate residue (Glu340 in human GBA1). In ABPP, CBE is primarily used in competitive profiling —it blocks the active site to validate the specificity of fluorescent broad-spectrum probes (like cyclophellitol-based probes).
Visualizing the Mechanism & Workflow
A. Mechanism of Inactivation
Understanding the chemistry is vital for troubleshooting. If your pH is wrong, the protonation step fails, and the epoxide remains unreactive.
Figure 1: Mechanism-based inactivation of GBA by CBE.[1] Note that the formation of the covalent adduct is pH-dependent.
B. Competitive ABPP Workflow
This flowchart illustrates the standard "Competition Assay" used to validate that a protein band is indeed GBA.
Figure 2: Competitive ABPP workflow. CBE is used to 'mask' GBA, preventing the fluorescent probe from binding.
Critical Protocol Parameters
The following parameters are non-negotiable for reproducible data.
Parameter
Specification
Technical Rationale
Buffer pH
pH 5.0 - 5.5
GBA1 is a lysosomal enzyme.[2][3] It is catalytically incompetent at neutral pH. If you buffer at pH 7.4, CBE will not bind efficiently, and the probe will not label GBA1.
CBE Concentration
1 mM - 10 mM
While the is ~5-10 µM, lysates contain high lipid loads and competing proteins. For complete competition in ABPP (to erase the band), you need saturating conditions ().
Pre-Incubation
30 - 60 mins
CBE is a suicide inhibitor. The reaction is time-dependent.[4] You must allow sufficient time for the covalent bond to form before adding the fluorescent probe.
Lysis Buffer
Detergent-based
GBA is membrane-associated. Use 1% Triton X-100 or NP-40. Avoid boiling samples before CBE addition (denaturation destroys the active site required for CBE binding).
Troubleshooting & FAQs
Q1: I treated my samples with CBE, but the fluorescent band didn't disappear. Why?
Diagnosis: Incomplete saturation or off-target labeling.
Cause A (Most Likely): The probe you are using (e.g., a generic fluorophosphonate) might be labeling other serine hydrolases that migrate at the same molecular weight (approx 60-65 kDa). CBE is specific to glucosidases.
Cause B: Insufficient pre-incubation time. The probe and CBE are competing for the same site. If you add them simultaneously, the probe might win.
Solution: Pre-incubate with 5 mM CBE for 45 minutes before adding the probe. If the band persists, it is not GBA.
Q2: How do I distinguish between GBA1 and GBA2?
Diagnosis: Specificity window violation.
Context: GBA1 is lysosomal; GBA2 is cytosolic. Both can be inhibited by CBE, but they have different sensitivities and pH optima.
Protocol Adjustment:
To profile GBA1: Perform the assay at pH 5.0 . At this pH, GBA2 is largely inactive.
To profile GBA2: Perform the assay at pH 7.0 . Use a lower concentration of CBE (e.g., 50 µM) to inhibit GBA1 residues without fully blocking GBA2, or use a GBA2-selective inhibitor (like AMP-DNM) to differentiate.
Note: High concentrations of CBE (>1 mM) will inhibit both GBA1 and GBA2 regardless of pH if the incubation is long enough.
Q3: My CBE stock solution precipitated. Can I heat it?
Diagnosis: Solubility/Stability issue.
Fact: Epoxides are reactive electrophiles. Heating them in water accelerates hydrolysis (opening the ring to form the diol), which renders the molecule inert.
Solution: Do not heat above 37°C. Dissolve CBE in dry DMSO or water. It is soluble up to 100 mM. Store stocks at -20°C. If the stock is old (>6 months), verify activity; hydrolysis is common.
Q4: Can I use this protocol on live cells?
Diagnosis: Permeability.
Answer: Yes. CBE is cell-permeable.
Protocol: Treat cultured cells with 100-500 µM CBE in media for 2-24 hours. Harvest cells, lyse, and then label with the probe. The GBA active sites will already be occupied by CBE from the live treatment, preventing probe labeling.
References
Kuan, Y. H., et al. (2019). "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling." The FEBS Journal, 286(8).
Willems, L. I., et al. (2014). "Potent and Selective Activity-Based Probes for GH27 Human Retaining α-Galactosidases." Journal of the American Chemical Society, 136(33), 11622–11625. (Discusses the cyclophellitol scaffold mechanism relevant to CBE).
Grabowski, G. A., et al. (1986). "Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytic site." Journal of Biological Chemistry, 261(18), 8263-8269.
Technical Support Center: Minimizing Variability in Gaucher Disease Models Induced by (-)-Conduritol B Epoxide
Introduction: Welcome, researchers and drug development professionals. This guide is your dedicated resource for navigating the complexities of creating robust and reproducible Gaucher disease (GD) models using (-)-Condu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction:
Welcome, researchers and drug development professionals. This guide is your dedicated resource for navigating the complexities of creating robust and reproducible Gaucher disease (GD) models using (-)-Conduritol B Epoxide (CBE). As an irreversible, active-site-directed inhibitor of glucocerebrosidase (GCase), CBE is a potent tool for inducing a GD-like phenotype in vivo.[1][2] However, achieving experimental consistency can be challenging.
This technical support center is structured to move beyond simple protocols. Here, we will dissect the common sources of variability, provide evidence-based troubleshooting strategies, and explain the causal mechanisms behind our recommendations. Our goal is to empower you with the expertise to not only execute these models but to understand and control the critical variables that dictate success.
Part 1: Troubleshooting Guide — From Inconsistent Inhibition to Phenotypic Drift
This section is formatted to address the most pressing issues our users encounter. Each solution is grounded in biochemical principles and in-vivo pharmacology.
Issue 1: High Inter-Animal Variability in GCase Inhibition
Question: "We're injecting the same calculated dose of CBE into all our mice, but the GCase activity in liver and spleen homogenates is highly variable, ranging from 50% to 95% inhibition. What's causing this and how can we tighten our results?"
Answer: This is a classic and critical problem. Inconsistent GCase inhibition directly undermines the foundation of your study. The root causes are almost always related to the preparation and administration of CBE.
Causality & Mitigation Strategy:
CBE Solution Instability: CBE contains an epoxide ring that is susceptible to hydrolysis in aqueous solutions. An aged or improperly stored solution will have a lower effective concentration of the active inhibitor.
Solution:Always prepare CBE solutions fresh immediately before each injection session. Do not store aqueous solutions of CBE, even frozen, as freeze-thaw cycles can degrade the compound.[3] For a more stable workflow, a concentrated stock can be prepared in anhydrous DMSO and stored at -20°C or -80°C for short periods (1 month at -20°C, 6 months at -80°C).[3] This stock should be diluted to the final working concentration in sterile saline right before use.
Inaccurate Dosing & Bioavailability: Minor variations in injection technique can lead to significant differences in the absorbed dose.
Solution: Standardize your injection procedure. For intraperitoneal (i.p.) injections, consistently target the lower right abdominal quadrant to avoid the cecum and bladder. Ensure the needle depth is appropriate for the animal's size to prevent injection into the intestinal lumen, which would drastically reduce systemic bioavailability. Use a fresh needle for each animal to maintain sharpness and prevent tissue damage.
Incomplete Solubilization: CBE powder may not readily dissolve in saline. If the solution is not homogenous, the first animals injected may receive a lower dose than the last.
Solution: After adding CBE to the vehicle, vortex the solution vigorously. If necessary, gentle warming and sonication can be used to aid dissolution, but ensure the temperature does not exceed 37°C to avoid accelerating hydrolysis.[3] Visually inspect the solution for any particulate matter before drawing it into the syringe.
Caption: Standardized workflow for preparing and administering CBE to reduce variability.
Issue 2: Inconsistent or Mild Phenotypic Development
Question: "We have achieved consistent GCase inhibition (>90%), but the development of key GD phenotypes like splenomegaly and the appearance of Gaucher-like cells is weak and varies between animals. Why?"
Answer: Achieving biochemical inhibition is only the first step. The translation of this enzymatic defect into a robust, measurable phenotype depends on biological factors and the chosen experimental timeline.
Causality & Mitigation Strategy:
Animal Strain & Genetics: Different inbred mouse strains have varying susceptibilities to CBE-induced pathology. One study demonstrated that 15 different inbred strains exhibited different lifespans and disease severity when treated with the same CBE regimen.[4]
Solution: Choose a well-characterized and commonly used strain, such as the C57BL/6, for consistency with published literature.[4] Crucially, report the specific substrain and source of your animals, as genetic drift between colonies can be a source of variability. Maintain strict consistency of strain, age, and sex across all experimental groups.
Dosing Regimen & Duration: The onset and severity of the GD phenotype are directly proportional to the duration and intensity of GCase inhibition. A short course of CBE may not allow sufficient time for the pathological cascade—substrate accumulation, macrophage activation, and organ infiltration—to fully develop.
Solution: The dosing regimen must be tailored to the desired outcome. For a robust visceral phenotype (e.g., splenomegaly, hepatomegaly), a sub-chronic to chronic dosing schedule is often necessary. Daily injections for 2-4 weeks are commonly reported to induce significant pathological changes.[4][5]
Data Table: Example CBE Dosing Regimens in C57BL/6 Mice
Health Status & Husbandry: Underlying subclinical infections or stress from inconsistent environmental conditions can impact an animal's inflammatory response and overall ability to cope with the metabolic stress of induced GD, introducing variability.
Solution: Ensure animals are sourced from a reputable, specific-pathogen-free (SPF) vendor. Maintain a stable environment with a consistent light-dark cycle, temperature, and diet. Monitor animals daily for signs of distress, weight loss, or unexpected toxicity.
Part 2: Scientific FAQs — Understanding the 'Why'
Q1: What is the precise molecular mechanism of CBE, and why is it considered "irreversible"?
A1: CBE is a mechanism-based inhibitor.[9] Its structure mimics the natural substrate, glucosylceramide. When CBE enters the GCase active site, the enzyme's catalytic machinery attempts to hydrolyze it. This process opens the epoxide ring, which then forms a stable, covalent ester bond with the catalytic nucleophile (a key aspartate or glutamate residue) in the enzyme's active site.[9][10] This covalent modification permanently inactivates the enzyme molecule. The cell can only restore GCase activity by synthesizing new enzyme protein.[6]
Diagram: Mechanism of Irreversible GCase Inhibition by CBE
Caption: Covalent inactivation of GCase by CBE and restoration via new protein synthesis.
Q2: How do we properly validate the model? What are the essential endpoints to measure?
A2: Validation requires a multi-tiered approach, moving from biochemical confirmation to pathological assessment.
Primary Validation (Biochemical): The most critical step is to confirm the target engagement.
GCase Enzyme Activity Assay: This is mandatory. Measure GCase activity in tissue homogenates (e.g., liver, spleen, brain) using a fluorogenic substrate like 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). Activity should be normalized to total protein concentration.[3]
Substrate Accumulation: Quantify the levels of glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph) in tissues using mass spectrometry.[11] This confirms the functional consequence of GCase inhibition.
Secondary Validation (Pathological & Phenotypic):
Organomegaly: Measure spleen and liver weights and express them as a percentage of total body weight.
Histology: Perform hematoxylin and eosin (H&E) staining on tissue sections to identify the characteristic "Gaucher-like cells"—enlarged macrophages with a "crinkled paper" cytoplasm. Immunohistochemistry for macrophage markers like CD68 can also be used.[6]
Neuroinflammation (for neuronopathic models): Use immunohistochemistry to detect microgliosis (Iba1 staining) and astrocytosis (GFAP staining) in brain sections.[1][12]
Q3: What are the key differences and applications when comparing a CBE-induced model to a genetic Gaucher mouse model?
A3: Both models are indispensable, but they answer different scientific questions. Choosing the right model is critical for translational relevance.
Data Table: Comparison of CBE-Induced vs. Genetic GD Models
Feature
CBE-Induced Model
Genetic Model (e.g., Gba1 point mutation)
Nature of Defect
Pharmacological inhibition of a wild-type enzyme.
Congenital defect in the Gba1 gene, leading to misfolded or absent protein.[13][14]
Onset & Control
Inducible, allowing precise temporal control. Reversible upon CBE withdrawal.[7]
Constitutive, present from birth. Phenotype develops over the animal's lifespan.[15]
Phenotype
Rapid development of phenotype, particularly useful for modeling acute aspects of the disease.[1]
Can more accurately recapitulate the chronic, progressive nature of human GD, but phenotypes can be mild.[12][15]
Key Application
Ideal for high-throughput screening of GCase-enhancing therapies, studying acute neuroinflammation, and investigating the consequences of rapid GCase loss.
Essential for studying developmental aspects, the long-term consequences of substrate accumulation, and the biology of specific human mutations.[14]
Major Limitation
Potential for off-target effects at high doses; does not model the ER stress caused by misfolded GCase protein.[4]
Can have unexpected phenotypes or lethality due to species differences; may not fully replicate human pathology.[14]
References
Title: Conduritol B epoxide and its derivatives as research tools for Gaucher disease.
Source: The FEBS Journal
URL: [Link]
Title: Distribution of conduritol B epoxide in the animal model for Gaucher's disease (Gaucher mouse)
Source: PubMed
URL: [Link]
Title: Mechanism of inactivation by conduritol B-epoxide of ( A ) a retaining α - ResearchGate
Source: ResearchGate
URL: [Link]
Title: Gaucher Disease: Progress and Ongoing Challenges
Source: PMC - PubMed Central
URL: [Link]
Title: Dependence of reversibility and progression of mouse neuronopathic Gaucher disease on acid β-glucosidase residual activity levels
Source: PMC - PubMed Central
URL: [Link]
Title: Animal Models for the Study of Gaucher Disease
Source: MDPI
URL: [Link]
Title: Animal models for Gaucher disease research
Source: PMC - PubMed Central
URL: [Link]
Title: The Establishment of a new CBE Gaucher mouse model
Source: unipub
URL: [Link]
Title: A Comparative Biochemical and Pathological Evaluation of Brain Samples from Knock-In Murine Models of Gaucher Disease
Source: MDPI
URL: [Link]
Title: Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice
Source: PMC - PubMed Central
URL: [Link]
Title: Gaucher disease in mice induced by conduritol-B-epoxide: morphologic features
Source: PubMed
URL: [Link]
Title: Animal Models for the Study of Gaucher Disease
Source: PMC - PubMed Central
URL: [Link]
Title: Glucocerebrosidase activity modulates neuronal susceptibility to pathological α-synuclein insult
Source: PMC - PubMed Central
URL: [Link]
Title: Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes
Source: PubMed
URL: [Link]
Title: Refining Mouse Models of Gaucher Disease: Advancing Mechanistic Insights, Biomarker Discovery, and Therapeutic Strategies
Source: MDPI
URL: [Link]
Title: Animal models for Gaucher disease research
Source: PubMed
URL: [Link]
comparing (-)-Conduritol B and cyclophellitol as glycosidase inhibitors
Comparative Guide: (-)-Conduritol B Epoxide vs. Cyclophellitol as Glycosidase Inhibitors Executive Summary: The Strategic Choice In the study of lysosomal storage disorders (LSDs) and glycosidase biochemistry, (-)-Condur...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: (-)-Conduritol B Epoxide vs. Cyclophellitol as Glycosidase Inhibitors
Executive Summary: The Strategic Choice
In the study of lysosomal storage disorders (LSDs) and glycosidase biochemistry, (-)-Conduritol B Epoxide (CBE) and Cyclophellitol represent two distinct classes of mechanism-based inactivators. While they share a covalent mechanism of action, their kinetic profiles dictate divergent applications.[1]
Select (-)-Conduritol B Epoxide (CBE) when generating chemical knockout models (e.g., Gaucher Disease cellular or animal models). Its kinetic window allows for the selective inhibition of lysosomal GBA1 while sparing the cytosolic GBA2 and lysosomal
-glucosidase (GAA) at controlled concentrations.
Select Cyclophellitol (and its functionalized derivatives) for Activity-Based Protein Profiling (ABPP) and structural studies. Its nanomolar potency and stoichiometric reactivity make it an ideal scaffold for fluorescent probes, despite its lack of selectivity between GBA1 and GBA2 in its native form.
Mechanistic & Chemical Profile
Both molecules function as suicide inhibitors (mechanism-based inactivators) of retaining
-glucosidases. They exploit the Koshland double-displacement mechanism used by these enzymes, trapping the enzyme in a covalent intermediate.
Mechanism of Inactivation
The inhibitors bind to the active site, positioning an electrophilic epoxide carbon near the catalytic nucleophile (Glutamate 340 in human GBA1).[2] The nucleophile attacks the epoxide ring, opening it and forming a stable ester bond that cannot be hydrolyzed, permanently disabling the enzyme.
Key Difference:
CBE: Binds as a substrate analogue but does not perfectly mimic the transition state.
Cyclophellitol: Adopts a
half-chair conformation , closely mimicking the oxocarbenium ion transition state of glucoside hydrolysis.[1] This conformational mimicry drives its significantly higher potency ( in nanomolar range vs. micromolar for CBE).
Figure 1: Both inhibitors trap the catalytic nucleophile (Glu-340) by opening the epoxide ring, forming a stable covalent adduct.
Kinetic Performance & Selectivity Data
The following data highlights the trade-off between potency and selectivity. Note that Cyclophellitol is
100-fold more potent against GBA1 but fails to discriminate between GBA1 and GBA2.
Table 1: Comparative Kinetic Profile
Feature
(-)-Conduritol B Epoxide (CBE)
Cyclophellitol
Primary Target
GBA1 (Lysosomal -glucosidase)
GBA1 & GBA2 (Broad -glucosidase)
Mechanism
Active Site Alkylation
Transition State Mimic + Alkylation
Potency ( @ GBA1)
Selectivity (GBA1 vs GBA2)
High (at )
Low (Equipotent: for both)
Off-Target: GBA3
Inhibits ()
Poor Inhibition ()
Off-Target: GAA
Inhibits at high conc. ()
Minimal Inhibition
Inactivation Efficiency
(GBA1) (GBA2)
(GBA1) (GBA2)
Reversibility
Irreversible
Irreversible
Critical Insight: CBE is preferred for disease modeling because a concentration of 50–100
M creates a specific GBA1 "knockout" phenotype without significantly affecting the non-lysosomal GBA2. Cyclophellitol at effective concentrations will obliterate both, confounding data regarding lysosomal vs. cytosolic glucosylceramide metabolism.
Experimental Protocols
Protocol A: Generation of a Chemically Induced Gaucher Disease Model (Cellular)
Objective: To induce a stable GBA1 deficiency phenotype (accumulation of Glucosylceramide/Glucosylsphingosine) in SH-SY5Y or HEK293 cells using CBE.
Reagents:
(-)-Conduritol B Epoxide (CBE): Dissolve to 100 mM in DMSO or water (stable at -20°C).
Growth Media (e.g., DMEM + 10% FBS).
Workflow:
Seeding: Plate cells at 40-50% confluence. Allow 24 hours for attachment.
Treatment: Replace media with fresh media containing 50
M CBE .
Note: 50
M is the "Goldilocks" concentration—sufficient to inhibit >95% of GBA1 while sparing GBA2.
Incubation: Incubate for 72 hours to 14 days .
Maintenance: Replenish media + CBE every 48 hours. CBE is stable in media, but cell division dilutes the intracellular concentration.
Validation (Enzymatic Assay):
Lyse cells in McIlvaine buffer (pH 5.2) with 0.1% Triton X-100.
Incubate lysate with 3 mM 4-Methylumbelliferyl
-D-glucopyranoside (4-MU-Glc).
Read fluorescence (Ex 365 nm / Em 445 nm).
Control: Parallel assay with 1 mM NB-DNJ (inhibits GBA2) to confirm residual activity is not GBA2.
Protocol B: Activity-Based Protein Profiling (ABPP) with Cyclophellitol Probes
Objective: To visualize active GBA molecules in live cells or lysates using a fluorescent cyclophellitol derivative (e.g., Cyclophellitol-Cy5).
Reagents:
Cyclophellitol-Cy5 (fluorescent probe): 1000x stock in DMSO.
Visualization: Scan the gel using a fluorescence scanner (Cy5 channel).
Result: You will see a distinct band at ~60 kDa (GBA1).
Specificity Check: Pre-incubate a control sample with excess (1 mM) CBE for 30 mins before adding the probe. The band should disappear (competition).
Deep Dive: The Selectivity Paradox
The choice between these two inhibitors often dictates the validity of an experiment.
The CBE Advantage: In "chemical knockout" mice, chronic CBE administration (e.g., 25-50 mg/kg/day) mimics the neuropathology of Gaucher disease. Because it spares GBA2, the cytosolic detoxification pathway remains active, which more accurately reflects the genetic disease state where only GBA1 is mutated.
The Cyclophellitol Disadvantage in Modeling: Using cyclophellitol in vivo would inhibit GBA2 simultaneously.[3][4] Since GBA2 creates ceramide from cytosolic glucosylceramide, inhibiting it alters the lipid flux differently than in genetic Gaucher disease, potentially preventing specific neurotoxic phenotypes associated with GBA2 activity.
The Cyclophellitol Advantage in Chemistry: The cyclophellitol scaffold is amenable to modification at the C8 position. Adding hydrophobic groups (e.g., adamantane) at C8 can restore selectivity for GBA1, creating "best of both worlds" probes, though native cyclophellitol lacks this.
References
Artola, M., et al. (2019). "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling." The FEBS Journal, 286(4), 619-641. Link
Ridley, C. M., et al. (2013). "
-Glucosidase 2 (GBA2) Activity and Imino Sugar Pharmacology."[5] Journal of Biological Chemistry, 288(36), 26052-26066.[5] Link
Witte, M. D., et al. (2010). "Ultrasensitive in situ visualization of active glucocerebrosidase molecules." Nature Chemical Biology, 6(12), 907-913. Link
Kuo, C. L., et al. (2019). "Functionalized Cyclophellitols Are Selective Glucocerebrosidase Inhibitors and Induce a Bona Fide Neuropathic Gaucher Model in Zebrafish." Journal of the American Chemical Society, 141(10), 4204-4208. Link
Vardi, A., et al. (2020). "Delineating the role of GBA2 in Gaucher disease using a novel specific inhibitor." Molecular Genetics and Metabolism, 129(2), S155. Link
Technical Guide: Efficacy of (-)-Conduritol B Epoxide vs. Next-Generation Irreversible Inhibitors
Executive Summary: The State of GBA Inhibition For decades, (-)-Conduritol B Epoxide (CBE) has served as the "gold standard" for chemically inducing Gaucher disease (GD) phenotypes in cellular and animal models. Its abil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The State of GBA Inhibition
For decades, (-)-Conduritol B Epoxide (CBE) has served as the "gold standard" for chemically inducing Gaucher disease (GD) phenotypes in cellular and animal models. Its ability to covalently bind the catalytic nucleophile of acid
-glucosidase (GCase/GBA1) makes it an essential tool for studying lysosomal storage disorders and Parkinson’s disease (PD).
However, the landscape has shifted. While CBE remains the most accessible and widely cited inhibitor, it suffers from poor hydrolytic stability at neutral pH and dose-dependent off-target effects (specifically against GBA2 and lysosomal
-glucosidase).
The Challenger:Cyclophellitol and its functionalized derivatives (e.g., cyclophellitol aziridines, xylose-configured cyclophellitols) have emerged as superior alternatives in terms of potency (nanomolar vs. micromolar) and, in specific structural configurations, selectivity. This guide objectively compares these tools to help you select the correct inhibitor for your specific assay requirements.
Mechanistic Deep Dive: Covalent Trapping
Both CBE and Cyclophellitol function as mechanism-based suicide inhibitors . They exploit the enzyme's own catalytic machinery to form a permanent covalent bond, effectively "freezing" the enzyme in a specific intermediate state.
Mechanism of Action[1][2]
Recognition: The inhibitor mimics the glucosyl cation transition state, binding to the active site.
Nucleophilic Attack: The catalytic nucleophile (Glutamate 340 in human GBA1) attacks the electrophilic carbon on the inhibitor (epoxide or aziridine ring).
Ring Opening & Trap: The ring opens, forming a stable ester bond that cannot be hydrolyzed by the enzyme, permanently inactivating it.
Comparative Structural Biology
CBE: A cyclohexane epoxide. It is a "brute force" inhibitor. Its symmetry allows it to bind in multiple modes, contributing to its off-target profile against
Cyclophellitol: A cyclohexitol epoxide (closer mimic of glucose). It binds with significantly higher affinity (
in nanomolar range) due to better structural complementarity with the glucose-binding pocket.
Figure 1: General mechanism of irreversible inhibition for GBA1. Both CBE and Cyclophellitol follow this pathway, but Cyclophellitol achieves the transition state at significantly lower concentrations.
Comparative Efficacy Analysis
The following data synthesizes kinetic parameters from key comparative studies (see References).
The CBE "Window": Researchers often assume CBE is specific. It is not. At concentrations required to fully ablate GBA1 in cells (often 100-500 µM), CBE significantly inhibits GBA2 (non-lysosomal
-glucosidase) and GAA (lysosomal -glucosidase). This confounds data interpretation when studying lipid trafficking, as GBA2 also processes glucosylceramide.
The Cyclophellitol Paradox: While a more potent inhibitor, native Cyclophellitol is less useful for generating pure Gaucher models because it indiscriminately wipes out both GBA1 and GBA2.[3][4]
The Solution:Xylose-configured cyclophellitols (e.g., xylo-cyclophellitol) exploit a subtle structural difference in the active site, providing the potency of cyclophellitol with specificity superior to CBE.
Experimental Protocol: Chemical Induction of Gaucher Phenotype
Objective: Create a robust, chemically-induced GBA1-deficient cell model using SH-SY5Y neuroblastoma cells.
Challenge: CBE hydrolyzes spontaneously in neutral cell culture media (
min). A single dose is insufficient for sustained inhibition.
Differentiation is critical; undifferentiated SH-SY5Y cells do not accurately reflect the lysosomal burden seen in post-mitotic neurons.
Seed: Plate cells at 10,000 cells/cm² in DMEM/F12 + 10% FBS.
Induce (Day 1): Replace media with DMEM/F12 + 1% FBS + 10 µM Retinoic Acid (RA) .
Maturation (Day 4): Switch to Neurobasal media + B27 supplement + 50 ng/mL BDNF .
Phase 2: CBE Inhibition (Days 8-14)
The "Pulse-Replenish" Strategy
Preparation: Dissolve CBE in DMSO to create a 100 mM stock. Store at -20°C.
Initial Dosing: Dilute stock into fresh culture media to 100 µM . Apply to cells.[3][4][1][6][8][10][11][12][13]
Daily Replenishment (CRITICAL):
Because CBE degrades rapidly at pH 7.4, you cannot leave it for 48 hours.
Option A (Media Change): Full media change with fresh 100 µM CBE every 24 hours.
Option B (Spike-in): If cells are sensitive to media changes, spike in fresh concentrated CBE every 12-24 hours to maintain effective concentration.
Harvest: Lyse cells in citrate-phosphate buffer (pH 5.4) with 0.25% Triton X-100.
Phase 3: Validation
Activity Assay: Incubate lysate with 4-MU-Glc (3 mM) at 37°C for 30 min.
Readout: Measure fluorescence (Ex 365nm / Em 445nm).
Success Criteria: <10% residual GBA1 activity compared to vehicle control.
Figure 2: The "Pulse-Replenish" workflow is required to counteract CBE instability in neutral media.
Troubleshooting & Expert Insights
The "pH Trap"
Many researchers fail to replicate GBA knockdown because they dissolve CBE in media and store it at 4°C or leave it on cells for 3 days.
Fact: CBE is an epoxide.[3][4][8] At pH 7.4 (media), water attacks the epoxide ring, hydrolyzing it into inactive conduritol diol.
Fix: Always prepare CBE fresh immediately before addition. If your experiment runs 72 hours, you must add fresh inhibitor at least every 24 hours.
Distinguishing GBA1 vs. GBA2
If you use high-dose CBE (>500 µM), you inhibit both. To prove your phenotype is lysosomal (GBA1):
Use a Control: Run a parallel arm with Miglustat (NB-DNJ). Miglustat inhibits GBA2 at nanomolar levels but GBA1 only at micromolar levels.
Use 4-MU Assay at pH 5.4 vs pH 7.0: GBA1 is active at pH 5.4; GBA2 is active at neutral pH. If you see inhibition at pH 7.0, you have hit GBA2.
References
Kuo, C. L., et al. (2019). "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling." The FEBS Journal, 286(3), 584–600. Link
Artola, M., et al. (2017). "1,6-Cyclophellitol Cyclosulfates: A New Class of Irreversible Glycosidase Inhibitor." ACS Central Science, 3(7), 784–793. Link
Grabowski, G. A., et al. (1986). "Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes." Journal of Biological Chemistry, 261(18), 8263-8269. Link
Manning-Bog, A. B., et al. (2009). "Alpha-synuclein accumulation in a mouse model of Gaucher disease." Neurotoxicology, 30(6), 1127-1132. (Establishes the CBE mouse model standard). Link
Boer, D. E., et al. (2020). "Xylose-Configured Cyclophellitols as Selective Inhibitors for Glucocerebrosidase." ChemBioChem, 21, 1-7. (Describes the next-gen selective inhibitors). Link
The Specificity of a Workhorse: A Comparative Guide to the Cross-Reactivity of (-)-Conduritol B Epoxide
For researchers navigating the intricate landscape of glycosidase inhibition, (-)-Conduritol B epoxide (CBE) is a familiar and indispensable tool. Its well-established role as a potent, irreversible inhibitor of β-glucos...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers navigating the intricate landscape of glycosidase inhibition, (-)-Conduritol B epoxide (CBE) is a familiar and indispensable tool. Its well-established role as a potent, irreversible inhibitor of β-glucosidases, particularly glucocerebrosidase (GBA), has cemented its utility in creating cellular and animal models of Gaucher disease.[1][2] However, a nuanced understanding of its inhibitory profile across a broader spectrum of glycosidases is paramount for the rigorous interpretation of experimental data and the design of precisely targeted investigations. This guide provides an in-depth comparison of CBE's cross-reactivity, supported by experimental data and detailed protocols, to empower researchers in their drug development and fundamental science endeavors.
The Double-Edged Sword: Mechanism-Based Inhibition and Off-Target Effects
(-)-Conduritol B epoxide is a mechanism-based inhibitor, meaning it is structurally similar to the natural substrate of the target enzyme.[1] Upon entering the active site of a retaining β-glucosidase, the epoxide ring of CBE is subjected to nucleophilic attack by a catalytic glutamate or aspartate residue. This results in the formation of a stable covalent bond, leading to irreversible inactivation of the enzyme.[3] This high-affinity interaction is the cornerstone of its efficacy in studying β-glucosidase function.
However, the structural mimicry that makes CBE so effective against β-glucosidases also opens the door to off-target interactions. The spatial arrangement of hydroxyl groups on the cyclohexane ring allows for a degree of conformational flexibility, enabling it to be recognized by the active sites of other glycosidases, albeit typically with lower affinity. Understanding the extent of this cross-reactivity is crucial for attributing observed phenotypic changes directly to the inhibition of the intended target.
A Comparative Look at Inhibitory Potency
The inhibitory activity of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies a higher potency. The following table summarizes the reported IC50 values for (-)-Conduritol B epoxide against various glycosidases, providing a clear comparison of its selectivity.
Note: The IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate used. The data presented here is for comparative purposes.
As the data illustrates, (-)-Conduritol B epoxide exhibits a clear preference for β-glucosidases, with significantly lower IC50 values for GBA compared to lysosomal α-glucosidase.[4] While it does inhibit GBA2 and lysosomal α-glucosidase, this typically occurs at concentrations substantially higher than those required for effective GBA inhibition.[2] For other classes of glycosidases, such as β-galactosidases and α-mannosidases, the inhibitory effect of CBE is generally considered to be weak.
Visualizing the Mechanism and Workflow
To better understand the processes described, the following diagrams illustrate the mechanism of inhibition and a typical experimental workflow for assessing glycosidase inhibition.
Caption: Step-by-step workflow for a colorimetric glycosidase inhibition assay.
Experimental Protocol: A Self-Validating System for Assessing Glycosidase Inhibition
The following detailed protocol for a colorimetric in vitro glycosidase inhibition assay is designed to be a self-validating system, ensuring the generation of reliable and reproducible data. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Objective: To determine the IC50 value of (-)-Conduritol B epoxide against a specific glycosidase (e.g., β-glucosidase) using a chromogenic substrate.
Principle: The assay measures the enzymatic hydrolysis of a colorless substrate, such as p-nitrophenyl-β-D-glucopyranoside (pNPG), to a colored product, p-nitrophenol. The rate of color development is proportional to the enzyme activity. In the presence of an inhibitor, the rate of this reaction is reduced.
Materials:
Glycosidase enzyme (e.g., from commercial source or purified)
(-)-Conduritol B epoxide (CBE)
p-Nitrophenyl-β-D-glucopyranoside (pNPG) or other appropriate chromogenic substrate
Assay Buffer (e.g., 0.1 M citrate/phosphate buffer, pH adjusted to the enzyme's optimum)
Stop Solution (e.g., 0.2 M sodium carbonate, Na2CO3)
96-well microplate
Microplate reader
Step-by-Step Methodology:
Preparation of Reagents:
Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration should be optimized to yield a linear reaction rate over the desired time course. Rationale: A consistent enzyme concentration is critical for comparing inhibition across different inhibitor concentrations.
Inhibitor (CBE) Stock Solution: Prepare a high-concentration stock solution of CBE in a suitable solvent (e.g., water or DMSO). Subsequently, prepare a series of dilutions in the assay buffer to cover a wide range of concentrations (e.g., from nanomolar to millimolar). Rationale: A wide concentration range is necessary to generate a complete dose-response curve for accurate IC50 determination.
Substrate (pNPG) Solution: Prepare a stock solution of pNPG in the assay buffer. The final concentration used in the assay should be at or near the Michaelis constant (Km) of the enzyme for the substrate. Rationale: Using a substrate concentration near the Km allows for sensitive detection of competitive inhibition.
Stop Solution: Prepare the stop solution. Rationale: The stop solution, typically a basic solution like sodium carbonate, raises the pH, which denatures the enzyme and halts the reaction. It also enhances the color of the p-nitrophenol product.
Assay Setup (in a 96-well plate):
Enzyme and Inhibitor Pre-incubation: To each well, add a fixed volume of the enzyme solution. Then, add an equal volume of the different CBE dilutions (or buffer for the control). Gently mix and pre-incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. Rationale: Pre-incubation allows the irreversible inhibitor to bind to the enzyme and exert its effect before the introduction of the substrate. This is particularly important for time-dependent irreversible inhibitors like CBE.
Controls:
100% Activity Control (No Inhibitor): Enzyme + Buffer (instead of inhibitor) + Substrate. Rationale: This well represents the maximum enzyme activity and serves as the reference for calculating percent inhibition.
Blank (No Enzyme): Buffer + Substrate. Rationale: This control accounts for any non-enzymatic hydrolysis of the substrate.
Inhibitor Control (No Enzyme): Highest concentration of CBE + Buffer + Substrate. Rationale: This control checks for any intrinsic absorbance of the inhibitor at the measurement wavelength.
Initiation and Termination of the Reaction:
Initiate the Reaction: Add a fixed volume of the pNPG substrate solution to all wells to start the enzymatic reaction.
Incubation: Incubate the plate at the optimal temperature for a fixed period (e.g., 10-30 minutes), ensuring the reaction remains within the linear range.
Terminate the Reaction: Add a fixed volume of the stop solution to all wells to stop the reaction.
Data Acquisition and Analysis:
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
Data Correction: Subtract the absorbance of the blank from all other readings.
Calculate Percent Inhibition: Use the following formula:
% Inhibition = [1 - (Absorbance of sample with inhibitor / Absorbance of 100% activity control)] * 100
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that produces 50% inhibition, which can be determined by non-linear regression analysis of the dose-response curve.
By diligently following this protocol and understanding the rationale behind each step, researchers can confidently and accurately assess the inhibitory profile of (-)-Conduritol B epoxide and other potential glycosidase inhibitors. This rigorous approach ensures the generation of high-quality, trustworthy data essential for advancing our understanding of glycosidase biology and developing novel therapeutic strategies.
References
Kuo, C. L., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS journal, 286(3), 584–600. [Link]
Kuo, C. L., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. ResearchGate. [Link]
Premkumar, L., et al. (2005). X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide. Implications for Gaucher disease. The Journal of biological chemistry, 280(25), 23815–23819. [Link]
Technical Validation Guide: (-)-Conduritol B Epoxide (CBE) Induced Gaucher Phenotype
Executive Summary This guide outlines the validation framework for using (-)-Conduritol B Epoxide (CBE) to induce a chemical phenocopy of Gaucher Disease (GD) in mammalian cell models. CBE is a specific, irreversible, me...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide outlines the validation framework for using (-)-Conduritol B Epoxide (CBE) to induce a chemical phenocopy of Gaucher Disease (GD) in mammalian cell models. CBE is a specific, irreversible, mechanism-based inhibitor of acid
-glucosidase (GCase/GBA1).
While genetic models (CRISPR/Cas9, patient-derived iPSCs) represent the physiological gold standard, CBE offers a rapid, titratable, and isogenic control system. However, successful deployment requires rigorous validation: enzyme inhibition alone is insufficient. You must demonstrate downstream phenotypic consequences, specifically substrate accumulation (Glucosylsphingosine/Lyso-Gb1) and lysosomal dysfunction.
Mechanism of Action
CBE acts as a catalytic site-directed inhibitor. It forms a covalent ester bond with the catalytic nucleophile (glutamate residue) within the GCase active site. This irreversible binding prevents the hydrolysis of Glucosylceramide (GlcCer) into Ceramide and Glucose, leading to the lysosomal storage phenotype characteristic of GD.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanism of CBE-induced GCase inactivation.[1] CBE covalently binds the active site, preventing substrate turnover and forcing lysosomal storage.
Comparative Analysis: CBE vs. Genetic Models[2][3][4][5]
As a researcher, choosing the right model is critical. CBE is not a perfect replacement for genetic models but serves a distinct utility in high-throughput screening and acute mechanistic studies.
Feature
(-)-Conduritol B Epoxide (CBE)
CRISPR/Cas9 Knockout
Patient iPSCs (e.g., L444P)
Type
Chemical Inhibition (Phenocopy)
Genetic Deletion
Genetic Mutation (Physiological)
Onset
Rapid (3–7 days)
Permanent
Permanent
Reversibility
Yes (Washout allows recovery)
No
No
UPR Activation
No (Enzyme folds/traffics normally)
Variable
Yes (Misfolded protein stress)
Cost/Time
Low / Days
High / Months
Very High / Months
Control
Isogenic (Same cells +/- CBE)
Requires isogenic correction
Requires isogenic correction
Best For
Screening, Acute toxicity, Flux assays
Long-term pathology, Gene therapy
Personalized medicine, UPR study
Critical Insight: CBE inhibits the catalytic activity of GCase but does not induce the Unfolded Protein Response (UPR) associated with misfolded mutant GCase (e.g., N370S, L444P). If your therapeutic target involves ER stress or chaperone mediation, CBE is not the appropriate model.
Validation Workflow & Protocol
To scientifically validate the model, you must prove that the chemical inhibition translates into a cellular pathology.
Experimental Workflow (DOT Visualization)
Figure 2: Step-by-step experimental timeline. Note the requirement for CBE replenishment to maintain inhibition during cell division.
Detailed Protocol: CBE Induction in SH-SY5Y Cells
Materials:
(-)-Conduritol B Epoxide: Dissolve in DMSO or Water (Water is preferred to minimize solvent toxicity). Stock solution: 100 mM.
Cell Line: SH-SY5Y (Neuroblastoma) or THP-1 (Monocytes).
Assay Buffer: Citrate/Phosphate buffer (pH 4.5).
Step-by-Step Methodology:
Seeding (Day 0):
Seed SH-SY5Y cells at a density of
cells/cm² in DMEM/F12 + 10% FBS.
Allow 24 hours for attachment.
Induction (Day 1):
Replace media with fresh media containing 50 µM to 100 µM CBE .
Control: Vehicle control (Media + equivalent volume of solvent).
Note: 100 µM is the standard "saturation" dose; higher doses (up to 500 µM) may cause off-target glycosidase inhibition.
Maintenance (Day 3, 5, 7):
Crucial: CBE is stable, but cell division dilutes the intracellular concentration.
Perform a 100% media change every 48 hours, replenishing fresh CBE at the original concentration.
Why? Failure to replenish leads to "escape" where new GCase is synthesized, reversing the phenotype.
Harvest (Day 7-10):
Wash cells 2x with cold PBS.
Lyse for enzymatic assay or extract lipids for LC-MS/MS.
Key Validation Assays
Do not rely on a single endpoint. A robust dataset includes activity, substrate, and morphology.[2]
A. Enzymatic Activity (The "Check Engine" Light)
Method: 4-Methylumbelliferyl
-D-glucopyranoside (4-MUG) assay.
Expectation: >90% reduction in GCase activity compared to WT control.
Pitfall: This only proves the drug hit the target. It does not prove the cell is "sick."
B. Substrate Accumulation (The "True" Phenotype)
Method: LC-MS/MS or antibody staining (e.g., anti-GlcCer).
Target:Glucosylsphingosine (Lyso-Gb1) .
Why: Lyso-Gb1 is the deacylated form of GlcCer. It is a more sensitive and specific biomarker for Gaucher pathology than GlcCer itself, which acts as a structural lipid.
Expectation: 5-10 fold increase in Lyso-Gb1 levels by Day 7.
C. Lysosomal Morphology
Method: LysoTracker Red or LAMP1 Immunofluorescence.
Expectation: Enlarged lysosomes (accumulation of undigested lipid) and increased fluorescence intensity.
Troubleshooting & Optimization
Issue: High cell toxicity in CBE treated cells.
Cause: Off-target effects or solvent toxicity.
Solution: Reduce CBE to 25-50 µM. Ensure CBE is dissolved in water, not high-concentration DMSO.
Issue: No significant lipid accumulation despite low enzyme activity.
Cause: Assay duration too short or cell metabolism too slow.
Solution: Extend treatment to 10-14 days. Ensure cells are not 100% confluent (contact inhibition slows metabolism).
Issue: Variable results between replicates.
Cause: Inconsistent dosing during media changes.
Solution: Pre-mix CBE into the bulk media bottle before aliquoting to wells, rather than spiking individual wells.
References
Manning-Bog, A. B., et al. (2009). Alpha-synuclein accumulates in Gaucher disease models.[2] Neurotoxicology, 30(6), 1127–1132.
Vardi, A., et al. (2016). Delineating the role of glucocerebrosidase in Parkinson disease using a specific inhibitor. Journal of Molecular Neuroscience, 60, 489-497.
Kuo, C. L., et al. (2019). Validation of a pharmacological model of Gaucher disease for the screening of potential therapeutic agents. International Journal of Molecular Sciences, 20(23), 6098.
Artola, M., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(14), 2729-2742.
comparative analysis of different conduritol isomers in enzyme inhibition
Executive Summary Conduritol epoxides are a class of cyclic polyols acting as active-site-directed, irreversible inhibitors (suicide substrates) for glycosidases. Their utility in drug development—specifically for Lysoso...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Conduritol epoxides are a class of cyclic polyols acting as active-site-directed, irreversible inhibitors (suicide substrates) for glycosidases. Their utility in drug development—specifically for Lysosomal Storage Disorders (LSDs) like Gaucher and Pompe disease—relies entirely on their stereochemical specificity.
While Conduritol B Epoxide (CBE) is the industry standard for
-glucosidase inhibition, other isomers (A, C, F) exhibit distinct selectivity profiles that are often overlooked. This guide provides a technical comparison of these isomers, analyzing their inhibition kinetics (), structural determinants of specificity, and validated protocols for their use in assay development.
Mechanism of Action: The "Suicide Substrate"
Unlike competitive inhibitors that reversibly bind to the active site, conduritol epoxides form a covalent ester linkage with the enzyme's catalytic nucleophile. This mechanism mimics the transition state of glycosidic bond cleavage.
Mechanistic Pathway
The epoxide ring is positioned within the active site such that the catalytic carboxylate (usually a Glutamate or Aspartate residue) attacks the epoxide carbon. This leads to the trans-diaxial opening of the ring and the formation of a stable covalent intermediate.
Figure 1: Kinetic mechanism of irreversible inhibition. The crucial parameter is not just binding affinity (
The following data synthesizes performance metrics from key biochemical studies. Note the distinct shift in target specificity based on the hydroxyl configuration.
Table 1: Isomer Specificity and Kinetic Data[2]
Isomer
Primary Target (Enzyme)
Secondary Targets
Kinetic Data ( / )
Applications
Conduritol B Epoxide (CBE)
-Glucosidase (GBA1/GCase)
Lysosomal -Glucosidase (weak)
: 53 : 4–10
Gaucher disease models; Chemical chaperone therapy research.
Fucosidosis research; Structural probes for fucose-processing enzymes.
Bromoconduritol F
Cytosolic -Glucosidase
GBA1 (Lysosomal)
: High (Rapid Inactivation)
Distinguishing cytosolic vs. lysosomal activity in complex lysates.
Technical Insight: The "Bromo" Advantage
While standard epoxides are effective, halogenated derivatives like Bromoconduritol B or F often exhibit significantly faster inactivation rates (
). For example, Bromoconduritol F is preferred when assaying cytosolic -glucosidase because the non-halogenated CBE reacts too slowly with the cytosolic isoform to be an effective titrant in real-time assays [1][5].
Structure-Activity Relationship (SAR)
The selectivity of conduritol isomers is dictated by their chirality, which must match the hydroxyl topology of the target enzyme's natural substrate.
CBE vs. Glucose: The hydroxyls in Conduritol B correspond to the equatorial positions of D-glucose. This "perfect match" allows it to slot into the
-glucosidase active site.
Conduritol C vs. Fucose: Conduritol C mimics the configuration of L-fucose. However, its binding affinity (
~43 mM) is significantly weaker than CBE's affinity for glucosidase, likely due to the lack of the specific methyl group found on fucose, which contributes to hydrophobic binding energy [6].
Stereochemical Inversion: The reaction with the enzyme results in the opening of the epoxide ring. For CBE, this opening is trans-diaxial , leading to a covalent adduct that is stereochemically distinct from the starting material.
Experimental Protocol: Determination of
For irreversible inhibitors, reporting an
is insufficient because the value shifts over time. The gold standard is determining the second-order rate constant, .
Validated Workflow
Objective: Determine the efficiency of covalent bond formation.
Preparation: Prepare 5-7 concentrations of the inhibitor (range:
to ).
Pre-incubation: Incubate Enzyme + Inhibitor without substrate.
Time-Point Sampling: At defined intervals (
min), remove an aliquot.
Dilution (Critical): Dilute the aliquot 50-100 fold into a solution containing a saturating concentration of Substrate. This "jump dilution" stops the inhibition reaction and prevents re-binding.
Measurement: Measure residual enzyme activity (
).
Data Analysis:
Plot
vs. Time for each inhibitor concentration to get (slope).
Plot
vs. [Inhibitor] to solve for and using the equation:
Figure 2: Workflow for kinetic characterization of irreversible inhibitors. The dilution step (3) is critical to distinguish irreversible inactivation from reversible inhibition.
Applications in Drug Development
Chemical Chaperones
Paradoxically, at sub-inhibitory concentrations, CBE and its derivatives can act as chemical chaperones . By binding to the active site of unstable mutant enzymes (e.g., N370S GBA in Gaucher disease) in the Endoplasmic Reticulum, they stabilize the protein folding, allowing it to traffic to the lysosome. Once in the acidic lysosome, the inhibitor can be displaced (if reversible) or the enzyme turnover may outpace inhibition [2].
Activity-Based Protein Profiling (ABPP)
Fluorescently tagged conduritol derivatives are used in ABPP to map the "functional proteome." Because they only react with active enzymes (those with a functional catalytic nucleophile), they can distinguish between abundant-but-inactive pro-enzymes and the catalytically active mature forms [3].
References
Hoj, P. B., et al. (1991).[3] "Active site directed inhibition of a cytosolic beta-glucosidase from calf liver by bromoconduritol B epoxide and bromoconduritol F." Biochemistry.
Steet, R. A., et al. (2006). "The iminosugar isofagomine increases the activity of N370S mutant acid beta-glucosidase in Gaucher fibroblasts." PNAS.
Witte, M. D., et al. (2010). "Activity-Based Profiling of Retaining
-Glucosidases: A Comparative Study." ChemBioChem.
Legler, G. (1990). "Glycoside hydrolases: mechanistic information from studies with reversible and irreversible inhibitors." Advances in Carbohydrate Chemistry and Biochemistry.
Grabowski, G. A., et al. (1986). "Human acid beta-glucosidase.[4] Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes." Journal of Biological Chemistry.
White, W. J., et al. (1987). "Active-site-directed inactivation of human liver alpha-L-fucosidase by conduritol C trans-epoxide." Biochemical Journal.
confirming the covalent binding of (-)-Conduritol B to the enzyme active site
Definitive Guide to Confirming Covalent Binding of (-)-Conduritol B Epoxide to -Glucosidase Executive Summary & Scope Target Molecule: (-)-Conduritol B Epoxide (CBE) Target Enzyme:
Critical Distinction: This guide specifically addresses (-)-Conduritol B Epoxide (CBE) .[1] The precursor, (-)-Conduritol B (an alkene-diol), acts as a reversible competitive inhibitor.[1] Covalent binding requires the reactive epoxide ring found only in CBE.
CBE is the historical gold standard for generating chemical models of Gaucher disease and confirming active site occupancy in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-glucosidase. However, modern drug development often requires distinguishing CBE's "blunt hammer" inactivation from the nuanced binding of pharmacological chaperones or next-generation activity-based probes (ABPs). This guide details the rigorous experimental workflows to confirm covalent modification, distinguishing it from tight-binding reversible inhibition.[1]
Comparative Analysis: CBE vs. Alternatives
Before initiating confirmation protocols, it is vital to understand where CBE fits in the inhibitor landscape.[1] Unlike reversible binders, CBE creates a permanent chemical adduct.[1]
Table 1: Performance Comparison of GCase Inhibitors
Feature
(-)-Conduritol B Epoxide (CBE)
Cyclophellitol
Isofagomine
Binding Type
Covalent (Irreversible)
Covalent (Irreversible)
Reversible (Competitive)
Mechanism
Epoxide ring opening by catalytic nucleophile (Glu340)
Pros: Inexpensive, well-characterized, and cell-permeable.[1] It effectively "knocks out" enzymatic activity without genetic manipulation.[1]
Cons: Less specific than Cyclophellitol; requires higher concentrations which may lead to off-target effects (e.g., GBA2 inhibition).[1]
Mechanistic Visualization
The covalent binding of CBE relies on the nucleophilic attack by a specific glutamate residue within the enzyme's active site. In human acid ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-glucosidase, this is Glu340 .
Figure 1: Mechanism of Action.[1] The catalytic nucleophile (Glutamate) attacks the epoxide ring of CBE, resulting in a stable ester linkage and permanent inactivation.
Experimental Protocol 1: Kinetic Proof (The "Jump Dilution" Method)[2]
The most accessible method to distinguish covalent (irreversible) inhibition from tight-binding reversible inhibition is the Rapid Dilution (Jump Dilution) assay.
Principle
If an inhibitor is reversible, diluting the enzyme-inhibitor complex significantly (e.g., 100-fold) will cause the inhibitor to dissociate, restoring activity.[1] If the bond is covalent, the enzyme remains inactive despite dilution.
While kinetics suggest irreversibility, Mass Spectrometry (MS) provides definitive structural proof by detecting the mass of the inhibitor attached to the protein.
) has a molecular weight of 162.14 Da .[2]
The reaction is an addition (epoxide opening), not a substitution.[1] No atoms are lost.[1]
Target Mass Shift:+162.14 Da
Workflow: Intact Protein LC-MS
Incubation: Incubate GCase (10
M) with CBE (100 M) for 2 hours at pH 5.5.
Desalting: Remove excess unbound CBE using a C4 desalting trap or Zeba spin column to prevent non-specific adducts during ionization.[1]
Deconvolute the raw charge envelope to zero-charge mass.[1]
Result: You should see the Apo-enzyme peak disappear and a new peak appear at [Massngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
+ 162 Da] .
Workflow: Peptide Mapping (Pinpointing Glu340)
To confirm specific binding to the active site:
Digest the CBE-treated enzyme with Pepsin or Trypsin .[1]
Sample A: Bright fluorescent band (Probe bound).[1]
Sample B: No fluorescence (CBE blocked the active site covalently, preventing Probe binding).[1]
Decision Logic for Confirmation
Use this logic flow to design your validation strategy.
Figure 2: Validation Workflow. A stepwise approach moving from kinetic evidence to definitive structural proof.
References
Grabowski, G. A., et al. (1986). "Human acid beta-glucosidase.[1] Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes." American Journal of Human Genetics, 37(3), 499–510.[1]
Premkumar, L., et al. (2005). "X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide."[1] Journal of Biological Chemistry, 280(25), 23815-23819.[1]
Witte, M. D., et al. (2010). "Ultrasensitive in situ visualization of active glucocerebrosidase molecules."[1] Nature Chemical Biology, 6(12), 907-913.[1]
Kuo, C. L., et al. (2019). "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling."[1] The FEBS Journal, 286(3), 584-600.[1]
Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists."[1] Wiley-Interscience.[1] (Standard text for Jump Dilution protocols).
A Researcher's Guide to Modeling GBA-Linked Neuropathies: Evaluating (-)-Conduritol B Epoxide and Its Alternatives
For: Researchers, scientists, and drug development professionals in the field of neurodegenerative disease. Executive Summary: The Critical Role of GBA Inhibition in Neurological Disease Modeling Mutations in the GBA gen...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals in the field of neurodegenerative disease.
Executive Summary: The Critical Role of GBA Inhibition in Neurological Disease Modeling
Mutations in the GBA gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the most significant genetic risk factor for Parkinson's disease (PD) and the direct cause of Gaucher disease (GD), a lysosomal storage disorder that can present with severe neurological symptoms.[1][2] This established link has made the modulation of GCase activity a cornerstone of research into the mechanisms of and potential therapies for these devastating conditions.
To recapitulate the cellular and organismal phenotypes of GCase deficiency, researchers rely on robust and reproducible models. One of the most widely used tools is (-)-Conduritol B Epoxide (CBE), a potent, mechanism-based irreversible inhibitor of GCase.[1][3][4] This guide provides an in-depth evaluation of the pros and cons of using CBE to model GBA-linked neuropathies. It offers a direct comparison with alternative methods, presents supporting experimental data, and provides validated protocols to empower researchers to make informed decisions for their experimental designs.
The Workhorse: Deep Dive into (-)-Conduritol B Epoxide (CBE)
Mechanism of Action
CBE is a cyclitol epoxide that acts as a suicide inhibitor.[2] It mimics the structure of glucose and binds to the active site of GCase. The enzyme's catalytic machinery then cleaves the epoxide ring, leading to the formation of a permanent, covalent bond with the catalytic nucleophile (Glu340).[2][5] This reaction renders the enzyme irreversibly inactive.[2][4][6]
The primary consequence of GCase inhibition is the accumulation of its substrate, glucosylceramide (GlcCer), within the lysosome.[7] This lipid accumulation is a primary pathological hallmark of GD and is believed to initiate a cascade of downstream cellular dysfunction, including impaired autophagy, mitochondrial deficits, and the aggregation of proteins like α-synuclein, a key feature of PD.[4][8]
The GBA Inhibition Pathway
Here is a diagram illustrating the metabolic role of GBA and the inhibitory action of CBE.
Caption: Mechanism of CBE-induced GBA deficiency and its downstream pathological consequences.
Advantages of Using CBE
Potency and Irreversibility: CBE forms a covalent bond with GCase, ensuring potent and long-lasting inhibition, which is crucial for chronic studies aiming to mimic a persistent disease state.[2][4]
Tunable Inhibition: Researchers can finely control the degree of GCase inactivation by adjusting the concentration and duration of CBE exposure.[2] This "tunability" is a significant advantage, allowing for the modeling of both heterozygous (~50% GCase reduction) and homozygous (~90% reduction) states of GBA deficiency.[3] For instance, chronic treatment of mice with 50mg/kg CBE results in a GCase activity reduction similar to that in PD patients, while 100mg/kg doses lead to more severe phenotypes like α-synuclein aggregation.[3]
Inducible and Rapid: Unlike genetic models that require lengthy breeding programs, the CBE model is inducible and rapid, providing phenotypic changes within days to weeks.[3] This is ideal for screening studies and accelerating research timelines.
Blood-Brain Barrier Permeability: CBE can cross the blood-brain barrier (BBB), albeit with some difficulty, allowing for the in vivo study of neurological phenotypes by systemic administration.[9] Studies show a substantial reduction of GCase activity in the central nervous system following intraperitoneal injections in mice.[10]
Disadvantages and Scientific Caveats
Off-Target Effects: While often described as selective, CBE is not perfectly specific. At higher concentrations, it can inhibit other glycosidases, most notably the non-lysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase.[1][2][6] This is a critical consideration, as GBA2 inhibition can produce confounding phenotypes. However, studies indicate there is an acceptable window for selective GBA inhibition in the mouse brain.[1]
Irreversibility: The same property that makes CBE a potent tool can also be a drawback. The irreversible nature of the inhibition means that recovery studies (washout experiments) are not possible. Cellular recovery depends entirely on the synthesis of new GCase protein.
Model Limitations: The CBE model mimics the enzymatic deficiency of GBA mutations but does not replicate other potential pathogenic mechanisms of the mutant protein itself, such as endoplasmic reticulum stress or gain-of-function toxicity.[10] Furthermore, CBE models in mice often fail to produce the full spectrum of Parkinsonian pathology, such as significant nigrostriatal degeneration or motor deficits, even with high levels of GCase inhibition.[3]
Comparative Analysis: CBE vs. Alternative Modeling Strategies
The choice of a disease model is dictated by the specific research question. CBE is one of many tools available, each with its own unique profile.
Alternative Chemical Inhibitors
Cyclophellitol & Analogues: These are also mechanism-based irreversible inhibitors that are significantly more potent than CBE.[2][4] However, cyclophellitol inactivates GBA and GBA2 with nearly equal affinity, making it unsuitable for creating models that are specific to GBA deficiency.[1][2]
Isofagomine (and other imino sugars): These compounds act as competitive, reversible inhibitors. They are valuable for studies where a transient or less absolute inhibition is desired. Some imino sugars can also function as "pharmacological chaperones" at sub-inhibitory concentrations, helping to stabilize and traffic mutant GCase to the lysosome, which is a therapeutic mechanism rather than a modeling one.
Ambroxol: Known clinically as an expectorant, ambroxol has been identified as a pharmacological chaperone for GCase.[11][12] It acts by stabilizing mutant GCase variants, increasing their lysosomal levels and activity.[12][13] Its mechanism is pH-dependent, exerting less inhibition at the low pH of the lysosome, which is an advantage for therapeutic applications but makes it less suitable for purely inhibitory modeling compared to CBE.[11]
Genetic Models
GBA Knockout/Knock-in Mice: These models offer the highest genetic fidelity. Mice with specific human mutations (e.g., L444P, D409V) can recapitulate the genetic context of human disease.[3][10] However, complete GBA knockout is neonatally lethal in mice, necessitating the use of heterozygous or conditional knockout models.[2][3] These models are time-consuming and expensive to develop and maintain, and often present with mild or slowly progressing phenotypes.[3]
iPSC-Derived Neurons: Patient-derived induced pluripotent stem cells (iPSCs) can be differentiated into specific neuronal subtypes (e.g., dopaminergic neurons). This provides a human-relevant genetic background to study disease mechanisms in a dish. While powerful, this technology is technically demanding, expensive, and subject to high variability between cell lines.
Field-Proven Methodologies: Inducing a GBA-Deficient Phenotype
The following protocols provide a validated starting point for researchers. It is imperative to perform dose-response and time-course experiments to determine the optimal conditions for your specific model system and endpoint.
Comparative Guide: Off-Target Profiles of (-)-Conduritol B Epoxide (CBE) and Next-Generation Derivatives
Executive Summary (-)-Conduritol B epoxide (CBE) remains the gold-standard mechanism-based inhibitor for creating chemically induced models of Gaucher disease (GD) and Parkinson’s disease (PD). However, its utility is co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(-)-Conduritol B epoxide (CBE) remains the gold-standard mechanism-based inhibitor for creating chemically induced models of Gaucher disease (GD) and Parkinson’s disease (PD). However, its utility is compromised by a narrow therapeutic window and off-target inhibition of GBA2 (non-lysosomal
-glucosidase) and GAA (lysosomal -glucosidase).[1][2]
This guide compares CBE with its direct derivatives and structural analogs, specifically focusing on Cyclophellitol and its C8-functionalized derivatives . While unmodified Cyclophellitol offers superior potency, it lacks selectivity (inhibiting GBA1 and GBA2 equally).[3] In contrast, recent C8-substituted cyclophellitol derivatives have achieved
-fold selectivity, resolving the off-target liabilities of the parent CBE scaffold.
Mechanistic Basis of Inhibition
Both CBE and its derivatives function as mechanism-based suicide inhibitors . They mimic the oxocarbenium ion transition state of the glycosidase hydrolysis reaction.
Mechanism of Action[1][2][3][4]
Binding: The inhibitor binds to the active site of the retaining
-glucosidase.
Protonation: The catalytic acid/base residue (e.g., Glu235 in GBA1) protonates the epoxide oxygen.
Nucleophilic Attack: The catalytic nucleophile (e.g., Glu340 in GBA1) attacks the epoxide ring, opening it and forming a stable, covalent ester bond.
Inactivation: The enzyme is permanently disabled, preventing substrate turnover until new protein is synthesized.
Figure 1: Mechanism-based inactivation of GBA1 by epoxide-containing inhibitors.
Comparative Off-Target Profiles
(-)-Conduritol B Epoxide (CBE)
CBE is a polyol epoxide (cyclohexene scaffold). While effective, it is a "blunt instrument" at high doses.
Note: Historically, GBA2 was thought to be insensitive to CBE. Modern Activity-Based Protein Profiling (ABPP) confirms CBE inhibits GBA2, albeit with lower affinity (
in range) compared to GBA1.
Minor Off-Targets:GAA (Acid
-glucosidase) at high concentrations (>100 ).
Selectivity Window: In mice, a dose of 25–50 mg/kg selectively inhibits GBA1. Doses >100 mg/kg significantly inhibit GBA2 and GAA, confounding data interpretation.
Cyclophellitol (The Potent Analog)
Cyclophellitol is a carba-sugar analog (cyclohexane scaffold). It is significantly more potent than CBE but less selective .
GBA1 vs GBA2:Equipotent. Cyclophellitol inhibits both enzymes with nearly identical affinity.[1][2][3]
Consequence: It is unsuitable for generating specific GBA1-knockout models if GBA2 activity must be preserved.
C8-Substituted Cyclophellitols (The Selective Solution)
To solve the GBA2 off-target problem, researchers developed derivatives with hydrophobic substituents at the C8 position.
Rationale: The GBA1 active site has a hydrophobic pocket that accommodates the sphingosine tail of its natural substrate (glucosylceramide). GBA2 lacks this distinct pocket.
Result: Adding a hydrophobic group (e.g., adamantyl) to cyclophellitol creates steric clash with GBA2 while enhancing binding to GBA1.
Selectivity:
-fold selectivity for GBA1 over GBA2.
Summary Data Table
Inhibitor Class
Scaffold
GBA1 Potency ()
GBA2 Inhibition
Selectivity (GBA1/GBA2)
Key Off-Targets
CBE
Cyclohexene
Moderate ()
Yes (at high conc.)
Low (~10-fold)
GBA2, GAA
Cyclophellitol
Cyclohexane
High ()
High
None (1:1)
GBA2 (Major)
C8-Adamantyl-CP
Cyclohexane
Very High ()
Negligible
>100,000-fold
None significant
Conduritol Aziridine
Cyclohexene
Low (mM range)
Yes
Low
-Glucosidases
Experimental Protocols for Selectivity Assessment
To validate the off-target profile of a CBE derivative, you must distinguish between lysosomal (GBA1) and non-lysosomal (GBA2) activity.
Protocol A: Differential pH & Inhibitor Assay
This protocol uses the distinct pH optima and inhibitor sensitivities of GBA1 and GBA2 to deconvolute their activities in a single lysate.
Preparation: Homogenize tissue/cells in water (hypotonic lysis). Avoid detergents in the initial lysis if measuring GBA2.
Condition 1 (Total Activity): Incubate lysate with 4-MU-Glc at pH 5.8 (measures GBA1 + GBA2).
Condition 2 (GBA1 Specific): Incubate at pH 5.2 + Taurocholate/Triton (Detergents inhibit GBA2 and activate GBA1).
Condition 3 (GBA2 Specific): Incubate at pH 5.8 + 1 mM CBE (Blocks GBA1, leaves residual GBA2 if low dose used) OR better: Incubate with NB-DNJ to specifically subtract GBA2 activity.
Calculation:
Protocol B: Activity-Based Protein Profiling (ABPP)
The definitive method to visualize off-target engagement.
Reagents:
Probe: Green-fluorescent cyclophellitol epoxide (MDW933) or aziridine.
Competitor: Your CBE derivative (test compound).
Steps:
Incubate lysate/cells with the test derivative (e.g., 0.1 - 100
) for 30 min.
Add fluorescent ABPP probe (excess) to label remaining active enzyme sites.
Resolve proteins on SDS-PAGE.
Readout:
GBA1 Band (~58-66 kDa): Disappearance indicates target engagement.
GBA2 Band (~100 kDa): Disappearance indicates off-target inhibition.
GAA Band (~110 kDa): Disappearance indicates lysosomal
-glucosidase off-target.
Figure 2: ABPP workflow for identifying off-target glycosidase inhibition.
Strategic Recommendations
When selecting an inhibitor for your study, use the following logic:
For General GCase Knockdown (Cost-Effective): Use CBE .[6][7][8]
Constraint: Keep dosage <50 mg/kg (in vivo) or <50
(in vitro) to minimize GBA2/GAA inhibition.
For High-Potency Requirements: Use Cyclophellitol .[9]
Constraint: Accept that GBA2 will also be ablated. This mimics a "pan-
-glucosidase" knockout.
For Strict GBA1 Specificity: Use C8-functionalized Cyclophellitols .
Benefit: Allows study of GBA1 deficiency in isolation without confounding GBA2 effects (e.g., studying GBA2-mediated glucosylceramide buffering).
References
Artola, M., et al. (2019).
-Glucosidase Inhibitors through Activity-Based Protein Profiling." ACS Central Science. Link
Kuo, C. L., et al. (2019).[6] "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling." The FEBS Journal. Link
Armstrong, A., et al. (2020). "Correcting the record on the selectivity of Conduritol B Epoxide." Biochemical Journal. Link
Overkleeft, H. S., et al. (2013). "Glucuro-cyclophellitol and -cyclophellitol aziridine: highly selective inhibitors of GBA2." Journal of the American Chemical Society. Link
Marques, A. R. A., et al. (2017). "Lysosomal and non-lysosomal glucosylceramide degradation." Journal of Lipid Research. Link
Operational Guide: Safe Handling and Disposal of (-)-Conduritol B
Executive Summary & Scientific Rationale This guide outlines the mandatory protocols for the disposal of (-)-Conduritol B (CAS: 25348-64-5). While often overshadowed by its epoxide derivative, (-)-Conduritol B is a poten...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
This guide outlines the mandatory protocols for the disposal of (-)-Conduritol B (CAS: 25348-64-5). While often overshadowed by its epoxide derivative, (-)-Conduritol B is a potent, competitive inhibitor of
-glucosidases.
The "Why" Behind the Protocol:
Standard chemical disposal often treats organic solids generically. However, as a glycosidase inhibitor, (-)-Conduritol B possesses specific biological activity that poses an environmental stewardship risk. If released into wastewater, it can inhibit the carbohydrate-processing enzymes of environmental microbiota, potentially disrupting local carbon cycling. Therefore, incineration is the only acceptable disposal endpoint to ensure complete thermal destruction of the cyclitol ring structure.
Critical Distinction: This guide applies to (-)-Conduritol B (the alkene). If you are handling Conduritol B Epoxide (CBE) , the irreversible inhibitor used in Gaucher disease models, the disposal route is identical, but the acute toxicity hazard is higher due to the reactive epoxide ring.
Hazard Profile & PPE Requirements
Before initiating disposal, verify the material state. (-)-Conduritol B is typically supplied as a white to off-white solid.[1]
Table 1: Physical & Safety Data
Property
Specification
Operational Implication
CAS Number
25348-64-5
Use for waste manifesting.
Chemical Structure
Cyclohex-5-ene-1,2,3,4-tetrol
Stable cyclic polyol; resistant to simple hydrolysis.
Solubility
Water, DMSO, Methanol
Aqueous waste streams are common.
Hazard Class
Irritant (Skin/Eye/Respiratory)
Dust control is the primary safety vector.
RCRA Status
Non-Listed (Not P or U listed)
Classify based on characteristics (e.g., if mixed with solvents).
Personal Protective Equipment (PPE) Matrix
Respiratory: N95 or P100 particulate respirator required if handling open powder outside a fume hood.
Dermal: Nitrile gloves (minimum 0.11 mm thickness). Standard lab coat.
Ocular: ANSI Z87.1 compliant safety glasses with side shields.
Disposal Decision Logic
The following decision matrix dictates the workflow based on the physical state of the waste.
Figure 1: Waste segregation logic. Note that aqueous solutions must not be poured down the drain despite water solubility, due to biological inhibition risks.
Applicability: Leftover stock solutions in DMSO, Water, or Methanol.
Segregation:
Organic Solvents (DMSO/MeOH): Pour into the "Non-Halogenated Organic" waste stream. This stream is destined for fuel blending/incineration, which is ideal for destroying the inhibitor.
Aqueous Solutions: Pour into "Aqueous Chemical Waste." Do not adjust pH.
Self-Validating Check (The "No-Precipitate" Rule):
Before mixing Conduritol B solutions into a central carboy, mix a small aliquot (1 mL) with the waste container's contents in a scintillation vial.
Observation: If precipitation or heat generation occurs, segregate as a standalone waste stream to prevent carboy polymerization or clogging.
Labeling: Clearly mark "Contains Enzyme Inhibitor" on the tag to alert EHS personnel against biological treatment methods.
Emergency Response: Spill Management
In the event of a spill, speed is secondary to containment. The goal is to prevent the dust from becoming airborne.
Suppression (Powder only): Gently lay damp paper towels over the powder to prevent aerosolization. Do not sweep dry powder.
Collection: Scoop the damp towels and powder into a bag.
Decontamination: Wash the surface three times with soap and water. Conduritol B is highly water-soluble; triple rinsing ensures removal of residues that could crystallize later.
Regulatory & Compliance Context
While (-)-Conduritol B is not explicitly listed in 40 CFR Part 261 (RCRA), it must be managed as a chemical waste.
US EPA: Classify as "Non-Regulated Chemical Waste" unless mixed with a characteristic solvent (e.g., Methanol = Ignitable D001).
Ecological Compliance: Due to its mechanism of action (inhibition of
-glucosidase), it falls under "Bioactive Compounds." Discharge to sewer systems is prohibited under the Clean Water Act's general prohibition on passing through pollutants that cause interference with POTW (Publicly Owned Treatment Works) biological processing.
References
Santa Cruz Biotechnology. Conduritol B (CAS 25348-64-5) Safety Data Sheet. Retrieved from
Cayman Chemical. (-)-Conduritol B Safety Data Sheet. Retrieved from
US Environmental Protection Agency (EPA). Criteria for Listing Hazardous Waste (40 CFR § 261.11). Retrieved from
Legler, G.Glucosidase inhibition by conduritol B epoxide. Methods in Enzymology, 1977. (Provides mechanistic basis for environmental concern).
Personal protective equipment for handling (-)-Conduritol B
Topic: Personal protective equipment for handling (-)-Conduritol B Audience: Researchers, scientists, and drug development professionals. Hazard Profiling & Risk Assessment The "Why" Behind the Protocol As a Senior Appli...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling (-)-Conduritol B
Audience: Researchers, scientists, and drug development professionals.
Hazard Profiling & Risk Assessment
The "Why" Behind the Protocol
As a Senior Application Scientist, I must emphasize that while (-)-Conduritol B (the alkene form) is often chemically distinguished from its irreversible epoxide derivative (CBE), in a drug development context, it must be treated as a Potent Bioactive Agent .
Conduritols are structural mimics of sugars (cyclitols). Their primary mechanism of action involves competitive inhibition of glycosidases (specifically
-glucosidase and -glucosidase).
Biological Risk: Inhalation or systemic absorption can theoretically mimic lysosomal storage disorders (e.g., Gaucher phenotype) by inhibiting glucosylceramidase (GBA).
Chemical Risk: As a polyhydroxylated compound, it is hydrophilic but often dissolved in DMSO for biological assays. DMSO acts as a carrier solvent , capable of transporting the compound directly through intact skin and nitrile gloves if not managed correctly.
Conduritol B Epoxide (CBE): Irreversible inhibitor.[1][2][3]
Protocol Standard: This guide adopts a Level 2 Containment approach suitable for both, adhering to the Precautionary Principle.
The Defensive Layer: PPE Specifications
The following PPE matrix is designed not just for "compliance," but to break the specific vectors of exposure: Inhalation of particulates (weighing) and Dermal permeation (solubilized handling).
PPE Decision Matrix
Protection Zone
Recommended Gear
Technical Rationale (Causality)
Respiratory
N95 (US) / P2 (EU) Respirator
Minimum Requirement. The solid is a fine crystalline powder. Electrostatic forces often cause "fly-off" during weighing. Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism.
Primary Dermal
Nitrile Gloves (Min 5 mil)
Standard nitrile offers sufficient protection against the solid. Latex is strictly prohibited due to potential allergenicity and poor solvent resistance.
Secondary Dermal
Double-Gloving (if in DMSO)
Critical: If dissolved in DMSO, wear two pairs of nitrile gloves. DMSO permeates thin nitrile in <5 minutes, carrying the inhibitor with it. Change outer gloves immediately upon splash contact.
Ocular
Chemical Safety Goggles
Safety glasses with side shields are insufficient for powders that can drift. Goggles seal the ocular mucosa from dust entry.
Body
Tyvek Lab Coat / Cuffed Sleeves
Standard cotton coats are porous. If handling >100 mg, use a disposable Tyvek sleeve or apron to prevent dust accumulation on personal clothing.
Visualizing the Safety Logic
The following diagram illustrates the hierarchy of controls when moving from solid storage to active experimental solution.
Caption: Workflow-dependent PPE escalation. Note the shift to double-gloving during the solubilization phase due to carrier solvent risks.
Operational Protocols: Step-by-Step
A. Weighing & Transfer (The Highest Risk Phase)
Context: Most exposure incidents occur here due to static charge on the lyophilized powder.
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . Do not weigh on an open bench.
Anti-Static Measure: Use an anti-static gun or bar near the balance. Conduritol B powder is hygroscopic and prone to clumping or flying; static exacerbates this.